3-Aminopyrazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89246. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-amino-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-3-2(4(8)9)1-6-7-3/h1H,(H,8,9)(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRVTZLKQPFHFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194494 | |
| Record name | 3-Aminopyrazole-4-carboxylic acid | |
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Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41680-34-6 | |
| Record name | 3-Amino-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41680-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Aminopyrazole-4-carboxylic acid | |
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| Record name | 3-Aminopyrazole-4-carboxylic acid | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89246 | |
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| Record name | 3-Aminopyrazole-4-carboxylic acid | |
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| Record name | 3-amino-1H-pyrazole-4-carboxylic acid | |
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| Record name | 3-AMINOPYRAZOLE-4-CARBOXYLIC ACID | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Aminopyrazole-4-carboxylic acid CAS number and properties
An In-Depth Technical Guide to 3-Aminopyrazole-4-carboxylic Acid: A Cornerstone for Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and critical applications, offering field-proven insights into its versatile role in the creation of novel therapeutics.
Introduction: The Strategic Importance of the Aminopyrazole Scaffold
This compound (CAS No: 41680-34-6) is a member of the pyrazole family, a class of heterocyclic compounds that has garnered immense interest from both academic and industrial researchers.[1][2] The pyrazole nucleus is an easily prepared scaffold with significant therapeutic potential, and the addition of amino and carboxylic acid functional groups at the 3 and 4 positions, respectively, creates a uniquely versatile molecule.[1][3] This specific arrangement of functional groups provides an advantageous framework for designing ligands that can interact with a variety of biological targets, including kinases, cyclooxygenase (COX) enzymes, and p38 MAP kinase.[1][4] Consequently, this compound serves as a crucial starting material for the synthesis of a wide array of biologically active molecules, with applications ranging from anti-inflammatory and anticancer to anti-infective agents.[2][5][6]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. It typically appears as a white to off-white crystalline solid.[5] The molecule's structure, featuring both a basic amino group and an acidic carboxylic acid group, allows it to exist in a zwitterionic form, which influences its physical properties like melting point and solubility.
| Property | Value | Source(s) |
| CAS Number | 41680-34-6 | [7][8] |
| Molecular Formula | C₄H₅N₃O₂ | [6][7] |
| Molecular Weight | 127.10 g/mol | [6] |
| Appearance | White to off-white/beige crystalline powder | [5] |
| Melting Point | 135 °C (dec.) / 118 - 122.00 °C | [9][10] |
| Solubility | Limited in water; soluble in polar organic solvents (e.g., ethanol, methanol, DMF) | [5] |
| IUPAC Name | 3-Amino-1H-pyrazole-4-carboxylic acid | [7] |
| InChI Key | KMRVTZLKQPFHFS-UHFFFAOYSA-N | [8] |
| SMILES | Nc1n[nH]cc1C(O)=O |
Note: Discrepancies in the reported melting point may be due to different measurement conditions or the presence of impurities. The decomposition at higher temperatures is a key characteristic.
Synthesis and Chemical Reactivity
The synthesis of the 3-aminopyrazole core is a well-established area of heterocyclic chemistry, offering several reliable routes.
General Synthesis Pathways
The most common and versatile methods for constructing the 3-aminopyrazole scaffold involve the condensation and cyclization of a hydrazine source with a suitable three-carbon electrophilic partner.[3][5] Key strategies include:
-
Reaction of Hydrazines with β-Ketonitriles: This is a cornerstone method where a hydrazine attacks the carbonyl group of a β-ketonitrile, followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the nitrile group.[11]
-
Reaction of Hydrazines with α,β-Unsaturated Nitriles: This approach, particularly with nitriles bearing a leaving group on the double bond, is another extensively used route to produce 3(5)-aminopyrazoles.[3][11]
The choice of reactants and conditions, such as the use of substituted hydrazines and the nature of the solvent or catalyst, allows for regioselective control, which is critical for directing the synthesis towards the desired isomer.[11]
Caption: Generalized workflow for the synthesis of the 3-aminopyrazole core.
A Representative Synthetic Protocol
While specific, validated protocols for this compound are proprietary or scattered in primary literature, a generalized experimental procedure based on established methodologies can be outlined. The causality behind this approach lies in the inherent reactivity of the chosen precursors.
Objective: To synthesize a this compound derivative.
Methodology:
-
Step 1: Preparation of the Precursor. A suitable three-carbon precursor, such as ethyl 2-cyano-3-ethoxyacrylate, is selected. The ethoxy group serves as a good leaving group, and the nitrile and ester functionalities are primed for reaction with hydrazine.
-
Step 2: Cyclization Reaction. The precursor is dissolved in a polar solvent like ethanol. Hydrazine hydrate is added to the solution, often at room temperature. The reaction is typically exothermic. The first nucleophilic attack occurs, leading to the displacement of the ethoxy group.
-
Step 3: Ring Closure. The reaction mixture is then heated to reflux. This provides the energy needed for the intramolecular cyclization, where the terminal amino group of the hydrazine intermediate attacks the nitrile carbon to form the pyrazole ring.
-
Step 4: Hydrolysis. The resulting ethyl 3-aminopyrazole-4-carboxylate is isolated. To obtain the final carboxylic acid, the ester is hydrolyzed under basic conditions (e.g., using NaOH or KOH), followed by acidification to precipitate the product.
-
Step 5: Purification. The crude this compound is purified by recrystallization from an appropriate solvent system (e.g., water or an alcohol/water mixture) to yield the final product.
Self-Validation: Each step is monitored using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product. The final structure and purity are confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.[12][13]
The Role of this compound in Drug Discovery
The true value of this compound lies in its application as a versatile scaffold in medicinal chemistry.[6] The pyrazole core is a known "privileged structure," meaning it can bind to a variety of biological targets. The amino and carboxylic acid groups provide convenient handles for synthetic modification, allowing for the creation of large libraries of compounds for screening.
Key Therapeutic Areas:
-
Anticancer and Anti-Inflammatory Agents: A significant body of research focuses on 3-aminopyrazole derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.[1][2][4] The recent FDA approval of Pirtobrutinib, a kinase inhibitor containing an aminopyrazole core, highlights the clinical success of this scaffold.[1]
-
Anti-Infective Agents: Derivatives have been investigated for their potential as antibacterial and antiviral agents.[2][4]
-
Factor Xa Inhibitors: The scaffold is used for the preparation of arylsulfonamidopiperidone derivatives, which are a novel class of inhibitors for Factor Xa, a key enzyme in the blood coagulation cascade.[10]
Caption: Diversification potential of the this compound scaffold.
Safety, Handling, and Storage
Proper handling of this compound is crucial in a laboratory setting. While one safety data sheet indicates it is not considered hazardous under OSHA standards, others classify it as an irritant.[9] Adhering to best practices is mandatory.
-
Hazard Classifications: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including a dust mask (type N95 or equivalent), safety glasses or goggles, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.[5] Avoid contact with skin, eyes, and clothing.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place.[6] Recommended storage temperatures vary, with some suppliers suggesting 2-8°C for optimal long-term stability.[10]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists. Its robust synthesis, coupled with the versatile reactivity of its functional groups, provides a reliable platform for the development of novel therapeutic agents. As research continues to uncover new biological targets, the importance of foundational scaffolds like this compound will undoubtedly grow, paving the way for the next generation of innovative medicines.
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A Comprehensive Technical Guide to the Synthesis of 3-Aminopyrazole-4-carboxylic Acid from Ethyl Cyanoacetate
Abstract
This technical guide provides an in-depth exploration of the synthetic pathway to 3-aminopyrazole-4-carboxylic acid, a pivotal heterocyclic building block in medicinal and agrochemical research. Commencing with the readily available starting material, ethyl cyanoacetate, this document details a robust three-step synthesis. The guide elucidates the underlying reaction mechanisms, provides meticulously detailed experimental protocols, and offers critical insights into the causal factors governing experimental choices. Designed for researchers, scientists, and professionals in drug development, this paper emphasizes scientific integrity, reproducibility, and safety. All procedural steps are supported by authoritative references, and key transformations are visualized through mechanistic diagrams and process workflows.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a privileged scaffold in modern chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties allow for diverse functionalization and interaction with biological targets. The this compound moiety, in particular, serves as a crucial intermediate for the synthesis of a wide array of pharmaceuticals, including anti-inflammatory, antiviral, and anticancer agents, as well as potent agrochemicals.[2] This guide focuses on a reliable and scalable synthetic route starting from ethyl cyanoacetate, a commodity chemical, making this pathway both economically and practically significant for laboratory and industrial applications.
The synthesis unfolds across three primary stages:
-
Activation of Ethyl Cyanoacetate: Formation of ethyl (ethoxymethylene)cyanoacetate.
-
Heterocyclization: Condensation with hydrazine to construct the pyrazole ring.
-
Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
This document will dissect each stage, providing the necessary theoretical foundation and practical guidance for successful execution.
Mechanistic Underpinnings and Strategic Considerations
A thorough understanding of the reaction mechanisms is paramount for troubleshooting, optimization, and adaptation of the synthesis. This section details the chemical transformations that govern the formation of the target molecule.
Step 1: The Role of Orthoformate and Acetic Anhydride in Activating Ethyl Cyanoacetate
The initial step involves the reaction of ethyl cyanoacetate with triethyl orthoformate. Ethyl cyanoacetate possesses an acidic methylene group (α-carbon) due to the electron-withdrawing effects of the adjacent nitrile and ester groups.[1] However, direct reaction with hydrazine would lead to a mixture of undesired products. Therefore, the methylene group must first be activated to ensure regioselective cyclization.
The reaction with triethyl orthoformate, often in the presence of acetic anhydride, achieves this activation by forming ethyl (ethoxymethylene)cyanoacetate.
-
Causality of Reagent Choice:
-
Triethyl Orthoformate (TEOF): TEOF serves as a one-carbon electrophile. Under heating, it acts as a source of a diethoxycarbenium ion, which is highly reactive towards nucleophiles.[3]
-
Acetic Anhydride: While the reaction can proceed without it, acetic anhydride plays a crucial role as a water scavenger and an activator.[4] It reacts with any trace moisture present and also with the ethanol byproduct generated during the reaction, driving the equilibrium towards the product. This prevents the reverse reaction and side reactions, ultimately improving the yield and purity of the intermediate.[5]
-
The mechanism proceeds as follows:
Caption: Formation of the key intermediate.
Step 2 & 3: Pyrazole Ring Formation and Final Hydrolysis
The second step is a classic example of heterocycle synthesis via condensation. The activated intermediate, ethyl (ethoxymethylene)cyanoacetate, is a 1,3-dielectrophile. It reacts with hydrazine, a 1,2-dinucleophile, in a regioselective manner to form the pyrazole ring.
The mechanism involves two key stages:
-
Initial Attack and Cyclization: One nitrogen atom of hydrazine attacks the electrophilic carbon of the ethoxymethylene group, displacing ethanol. This is followed by an intramolecular attack of the second nitrogen atom on the nitrile carbon.
-
Tautomerization: The resulting imine intermediate rapidly tautomerizes to the stable, aromatic 3-aminopyrazole ring system.
The final step is a standard ester hydrolysis (saponification). Treatment of the ethyl 3-amino-4-pyrazolecarboxylate with a strong base, such as sodium hydroxide, followed by acidic workup, cleaves the ester to yield the desired carboxylic acid.[6][7]
Caption: Pyrazole formation and hydrolysis workflow.
Experimental Protocols & Data
This section provides detailed, step-by-step procedures for the synthesis. All operations involving hazardous chemicals should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents and Materials
| Reagent | CAS No. | M.W. ( g/mol ) | Key Hazards |
| Ethyl Cyanoacetate | 105-56-6 | 113.12 | Harmful if swallowed/inhaled/in contact with skin[8][9] |
| Triethyl Orthoformate | 122-51-0 | 148.20 | Flammable liquid and vapor[10][11] |
| Acetic Anhydride | 108-24-7 | 102.09 | Corrosive, Flammable |
| Hydrazine Hydrate (~80%) | 7803-57-8 | 50.06 | Acutely toxic, Carcinogen, Corrosive[12] |
| Sodium Hydroxide | 1310-73-2 | 40.00 | Corrosive |
| Hydrochloric Acid | 7647-01-0 | 36.46 | Corrosive |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | Flammable |
| Ethyl Acetate | 141-78-6 | 88.11 | Flammable, Eye Irritant |
Step 1: Synthesis of Ethyl (ethoxymethylene)cyanoacetate
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl cyanoacetate (0.2 mol, 22.6 g, 21.3 mL) and acetic anhydride (80 mL).
-
Add triethyl orthoformate (0.2 mol, 29.6 g, 33.3 mL) to the mixture.[13]
-
Heat the reaction mixture to 150-160 °C and maintain under reflux for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and ethanol byproduct by distillation under reduced pressure.
-
The resulting crude product, a yellow solid or oil, can be used directly in the next step or purified further by vacuum distillation.
-
Typical Yield: 84-90%[13]
-
Characterization Data (Ethyl (ethoxymethylene)cyanoacetate):
Step 2: Synthesis of Ethyl 3-Amino-4-pyrazolecarboxylate
Protocol:
-
In a round-bottom flask, dissolve the crude ethyl (ethoxymethylene)cyanoacetate (e.g., 29.5 mmol, 5 g) in anhydrous ethanol (50 mL).[8]
-
Cool the solution in an ice bath and add hydrazine hydrate (29.5 mmol, 1.48 g, 1.8 mL) dropwise with stirring. Maintain the temperature below 20 °C during addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 10-15 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours (overnight).[8][15] Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A light yellow solid should precipitate.
-
Collect the precipitate by filtration. Wash the solid with cold anhydrous ethanol and dry under vacuum.
-
The filtrate can be concentrated, and the residue extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford a second crop of the product.[8]
-
Characterization Data (Ethyl 3-Amino-4-pyrazolecarboxylate):
Step 3: Synthesis of this compound (Hydrolysis)
Protocol:
-
Dissolve ethyl 3-amino-4-pyrazolecarboxylate (e.g., 10 mmol, 1.55 g) in a mixture of methanol or ethanol (20 mL) and an aqueous solution of 1 M sodium hydroxide (20 mL).[7]
-
Stir the resulting mixture at room temperature for 5 hours or heat to reflux for 2-4 hours to ensure complete saponification. Monitor by TLC.
-
After the reaction is complete, cool the mixture and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous phase in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A white or off-white precipitate of this compound will form.
-
Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.
-
Typical Yield: High (often >90%)
-
Characterization Data (this compound):
Safety and Handling
Scientific integrity necessitates a rigorous approach to safety. The reagents used in this synthesis present significant hazards that must be managed with appropriate engineering controls and personal protective equipment.
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A Guide to the Spectroscopic Characterization of 3-Aminopyrazole-4-carboxylic Acid
Introduction: The Structural Elucidation of a Key Heterocyclic Building Block
3-Aminopyrazole-4-carboxylic acid is a pivotal heterocyclic compound, serving as a versatile building block in medicinal chemistry and materials science.[1][2] Its unique arrangement of amino, carboxylic acid, and pyrazole functionalities makes it a valuable precursor for synthesizing a wide array of biologically active molecules, including anti-inflammatory, antiviral, and anticancer agents.[1] Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where molecular identity is non-negotiable. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and validate the structure of this compound.
This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of data, offering insights into the experimental rationale and a detailed interpretation of the spectral features that define this important molecule.
Molecular Structure and Atom Numbering
To facilitate a clear and consistent discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural proof.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
The choice of solvent is critical for molecules with acidic, exchangeable protons (like -NH₂ and -COOH). Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice as it forms hydrogen bonds with these protons, slowing their exchange rate and allowing them to be observed as distinct signals in the ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆.
-
Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Typical parameters: 256-1024 scans, wider spectral width (e.g., 0-200 ppm).
-
Reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).
-
Caption: Standard workflow for NMR sample preparation and data acquisition.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of this compound in DMSO-d₆ is characterized by three main signals, each corresponding to a distinct proton environment.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.7 | Singlet | 1H | CH (C5) | The sole proton on the pyrazole ring is a singlet as it has no adjacent protons to couple with. Its position in the aromatic region is expected for a heterocyclic proton. |
| ~6.0 - 7.0 | Broad Singlet | 2H | NH₂ | The two protons of the amino group are typically broad due to quadrupole effects from the nitrogen atom and potential hydrogen exchange. |
| ~11.0 - 13.0 | Very Broad Singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and appears far downfield.[3] Its signal is very broad due to extensive hydrogen bonding and rapid exchange.[4] |
Note: The exact chemical shifts can vary slightly depending on sample concentration and instrument calibration. The data presented is a synthesis of typical values found in spectral databases.[5][6]
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 - 170 | C OOH | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in this characteristic region.[3][7] |
| ~150 - 155 | C 3-NH₂ | The carbon atom bonded to the electronegative amino group (C3) is expected to be the most deshielded carbon within the pyrazole ring. |
| ~130 - 135 | C 5-H | The protonated carbon of the pyrazole ring (C5) appears at a typical chemical shift for an aromatic CH group.[8] |
| ~95 - 105 | C 4-COOH | The carbon atom C4, substituted with the carboxylic acid group, is expected to be the most upfield of the ring carbons. |
Note: These chemical shifts are predicted based on data from similar structures, including 3-aminopyrazole and pyrazole-4-carboxylic acid derivatives, as a direct experimental spectrum was not available in public databases.[8][9]
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound provides clear evidence for its key structural features.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR-IR is a modern, convenient method for analyzing solid samples directly without the need for extensive preparation like making KBr pellets.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid this compound powder onto the crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Collect the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.
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An In-depth Technical Guide to the Solubility of 3-Aminopyrazole-4-carboxylic Acid in Organic Solvents
<
Abstract
This technical guide provides a comprehensive analysis of the solubility of 3-Aminopyrazole-4-carboxylic acid, a critical building block in pharmaceutical and agrochemical synthesis.[1][2] We delve into the physicochemical principles governing its solubility, present a detailed, field-proven experimental protocol for accurate solubility determination, and summarize known solubility data in a range of common organic solvents. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in solution to facilitate drug discovery, process development, and formulation design.
Introduction: The Significance of this compound
This compound (C₄H₅N₃O₂) is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its rigid pyrazole scaffold, combined with the reactive amino and carboxylic acid functionalities, makes it a versatile precursor for the synthesis of a diverse array of biologically active molecules.[1][3] It serves as a key intermediate in the development of novel therapeutic agents, including anti-inflammatory, antiviral, and anticancer drugs.[2]
Understanding the solubility of this compound is paramount. In drug discovery, poor solubility can lead to unreliable results in biological assays and hinder lead optimization.[4][5] For process chemists, solubility data is crucial for designing efficient crystallization, purification, and reaction protocols. Formulators rely on this information to develop stable and bioavailable drug products. This guide addresses the practical and theoretical aspects of the solubility of this compound to support these critical research and development activities.
Theoretical Framework: Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like."[6][7][8] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[6][7] The dissolution process involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.[9]
This compound possesses both a polar heterocyclic ring system and two highly polar functional groups: an amino group (-NH₂) and a carboxylic acid group (-COOH). These groups can participate in hydrogen bonding, both as donors and acceptors. Consequently, its solubility is expected to be highest in polar solvents that can effectively engage in these interactions.
Key Factors Influencing Solubility:
-
Solvent Polarity: Polar solvents, particularly those with high dielectric constants, are better able to solvate the charged or partially charged regions of the this compound molecule.[8][10]
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical for dissolving this compound. Solvents like alcohols (e.g., methanol, ethanol) and aprotic polar solvents (e.g., DMSO, DMF) are expected to be effective.[1][11]
-
Temperature: For most solids, solubility increases with temperature as the additional kinetic energy helps to break the crystal lattice forces.[7][10]
The interplay of these factors dictates the extent to which this compound will dissolve in a given organic solvent. A logical workflow for understanding and predicting solubility is presented below.
Caption: Logical workflow for predicting and verifying solubility.
Experimental Determination of Solubility: The Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method.[9][12] This technique is reliable and measures the thermodynamic solubility, which is the true equilibrium concentration of a compound in a saturated solution.[5][13]
Rationale for Method Selection
The shake-flask method is chosen for its accuracy and reproducibility.[9] It ensures that the system reaches equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value. While high-throughput kinetic methods exist, they often measure apparent solubility and can be less precise.[5][13] For generating a reliable technical guide, the thermodynamic solubility provided by the shake-flask method is essential.
Detailed Step-by-Step Protocol
This protocol outlines the procedure for determining the solubility of this compound in an organic solvent at a controlled temperature.
Materials and Equipment:
-
This compound (powder form, purity >95%)
-
Selected organic solvents (HPLC grade)
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
-
Syringe filters (0.22 µm, solvent-compatible)
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a glass vial. An excess is critical to ensure a saturated solution is formed.[14] b. Add a known volume of the desired organic solvent (e.g., 2 mL) to the vial. c. Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 300 RPM).[14] d. Equilibrate the mixture for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[12][14]
-
Sample Separation: a. After equilibration, remove the vial from the shaker and allow the undissolved solid to settle. b. To separate the saturated supernatant from the excess solid, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes). c. Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.[14]
-
Quantification: a. Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method. b. Analyze the concentration of the diluted sample using a pre-validated UV-Vis spectrophotometry or HPLC method.[13][15] c. For UV-Vis: Determine the wavelength of maximum absorbance (λmax) for the compound in the specific solvent. Prepare a calibration curve using standard solutions of known concentrations.[15] d. For HPLC: Develop a suitable method (e.g., reverse-phase with a C18 column) to separate and quantify the compound. Prepare a calibration curve from standards of known concentrations.
-
Calculation: a. Calculate the concentration of the undiluted saturated solution by applying the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or mol/L.
The entire experimental workflow is visualized below.
Caption: Step-by-step workflow for the shake-flask method.
Solubility Data and Interpretation
Table 1: Qualitative and Quantitative Solubility of this compound
| Solvent | Solvent Type | Polarity | Expected Solubility | Reported Solubility |
| Water | Polar Protic | High | Limited / Sparingly Soluble | Sparingly soluble[1][11] |
| Methanol | Polar Protic | High | Soluble | Soluble[1][11] |
| Ethanol | Polar Protic | High | Soluble | Soluble[1][11] |
| Dimethylformamide (DMF) | Polar Aprotic | High | Soluble | More soluble[1] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High | Soluble | Soluble |
| Acetone | Polar Aprotic | Medium | Moderately Soluble | N/A |
| Acetonitrile | Polar Aprotic | Medium | Slightly Soluble | N/A |
| Dichloromethane (DCM) | Non-polar | Low | Insoluble | Likely insoluble |
| Hexane | Non-polar | Low | Insoluble | Likely insoluble |
Interpretation of Results:
-
High Solubility in Polar Solvents: The data aligns with theoretical predictions. The high solubility in polar solvents like methanol, ethanol, and DMF is attributed to strong dipole-dipole interactions and hydrogen bonding between the solvent and the solute's amino and carboxylic acid groups.[1][11]
-
Limited Solubility in Water: Despite being a polar protic solvent, water's highly structured hydrogen bond network can sometimes be disrupted less favorably by larger organic molecules compared to smaller ones like methanol. The compound is described as sparingly soluble in water.[1]
-
Insolubility in Non-polar Solvents: The compound is expected to be virtually insoluble in non-polar solvents like hexane and dichloromethane. The energy required to break the strong intermolecular forces in the solid crystal lattice of this polar compound is not compensated by the weak van der Waals forces that would form with a non-polar solvent.
Conclusion and Practical Applications
This guide has established the foundational principles and experimental protocols for understanding the solubility of this compound. Its solubility profile is dominated by its polar nature, exhibiting good solubility in polar organic solvents like alcohols, DMF, and DMSO, and poor solubility in non-polar hydrocarbons.
For the research scientist, this information is directly applicable:
-
Reaction Chemistry: DMSO or DMF are suitable solvents for reactions involving this compound, ensuring homogeneity.
-
Purification: Anti-solvent crystallization can be employed for purification. For example, dissolving the compound in methanol and adding a non-polar solvent like hexane could induce precipitation of the purified product.
-
Drug Formulation: The limited aqueous solubility suggests that for pharmaceutical applications, formulation strategies such as salt formation (by reacting the carboxylic acid or amino group) or the use of co-solvents may be necessary to achieve desired concentrations for in-vitro and in-vivo studies.[9]
By applying the principles and protocols detailed herein, researchers can confidently handle this compound, optimizing its use in the synthesis of next-generation pharmaceuticals and other advanced materials.
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An In-depth Technical Guide on the Tautomerism of 3-Aminopyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminopyrazole-4-carboxylic acid is a versatile heterocyclic building block pivotal in medicinal chemistry for the synthesis of a wide array of biologically active compounds.[1][2][3] A critical, yet often nuanced, aspect of its chemical behavior is tautomerism, the phenomenon where a molecule exists in two or more interconvertible structural forms.[4] This guide provides a comprehensive exploration of the tautomeric landscape of this compound, delving into the structural nuances, the analytical methodologies for characterization, and the implications for drug design and development. By synthesizing theoretical principles with practical, field-proven insights, this document serves as an authoritative resource for researchers navigating the complexities of pyrazole chemistry.
Introduction to Tautomerism in Heterocyclic Systems
Tautomerism is a form of structural isomerism where isomers of a compound can readily interconvert.[4][5] The most common type, prototropic tautomerism, involves the migration of a proton, often accompanied by a shift in double bonds.[5][6] In heterocyclic chemistry, this phenomenon is particularly prevalent and can be broadly categorized into annular and side-chain tautomerism.[4]
-
Annular Tautomerism: Involves the movement of a proton between two or more heteroatoms within the ring system. For pyrazoles, this typically involves a 1,2-proton shift between the two adjacent nitrogen atoms.[7][8]
-
Side-Chain Tautomerism: Occurs when a proton moves between a ring atom and a side-chain atom.[4]
The tautomeric equilibrium, or the relative population of each tautomer, is a delicate balance influenced by several factors including the electronic nature of substituents, the solvent, temperature, and pH.[7][9] Understanding the predominant tautomeric form is crucial as it dictates the molecule's reactivity, spectroscopic properties, and, significantly, its biological activity.[10]
The Tautomeric Forms of this compound
For this compound, several tautomeric forms are theoretically possible due to the presence of the pyrazole ring nitrogens, the amino group, and the carboxylic acid group. The primary equilibrium of interest is the annular tautomerism involving the pyrazole ring.
The two principal annular tautomers are:
-
3-Amino-1H-pyrazole-4-carboxylic acid: The proton resides on the nitrogen at position 1.
-
5-Amino-1H-pyrazole-4-carboxylic acid: The proton resides on the nitrogen at position 2 (which becomes position 1 upon re-numbering).
Theoretical studies, supported by experimental evidence on related 3(5)-aminopyrazoles, suggest that the relative stability of these tautomers is heavily influenced by the electronic properties of the substituents.[8][11] Electron-donating groups, such as the amino group, tend to stabilize the tautomer where the substituent is at the 3-position (3-amino tautomer).[8][11] Conversely, electron-withdrawing groups, like a carboxylic acid, favor the tautomer where the substituent is at the 5-position.[11]
In the case of this compound, the interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid group creates a nuanced equilibrium. Computational studies are essential to predict the relative energies of the tautomers in the gas phase and in different solvents.[11][12]
Analytical Methodologies for Tautomer Characterization
A multi-faceted analytical approach is imperative for the unambiguous identification and quantification of tautomers.[13] No single technique can provide a complete picture, and the cross-validation of data from orthogonal methods is the gold standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for studying tautomeric equilibria in solution.[14][15] Key parameters for analysis include chemical shifts, coupling constants, and the effects of temperature and isotopic substitution.[14]
-
¹H and ¹³C NMR: The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment and can differentiate between tautomers.[16][17] In cases of rapid interconversion on the NMR timescale, averaged signals are observed.[7] Lowering the temperature can sometimes slow the exchange rate sufficiently to resolve individual signals.[7]
-
¹⁵N NMR: This technique is particularly informative for pyrazoles as it directly probes the nitrogen atoms involved in the tautomeric exchange.[16][18] The chemical shifts of the pyrrole-like and pyridine-like nitrogens are distinct for each tautomer.[18]
Experimental Protocol: Variable Temperature ¹H NMR
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a high-quality NMR tube.
-
Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Low-Temperature Scans: Gradually decrease the temperature in increments of 10-20 K, allowing the sample to equilibrate at each temperature before acquiring a spectrum.
-
Data Analysis: Monitor for the decoalescence of averaged signals into distinct sets of resonances corresponding to the individual tautomers.
-
Quantification: Integrate the signals for each tautomer at a temperature where exchange is slow to determine their relative populations and calculate the equilibrium constant (Keq).[15]
UV-Vis Spectroscopy
Experimental Protocol: Solvatochromic Study
-
Stock Solution: Prepare a concentrated stock solution of this compound in a polar, aprotic solvent like DMSO.
-
Solvent Series: Prepare a series of dilute solutions in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Analyze the shifts in the absorption maxima (λmax) and changes in the spectral shape as a function of solvent polarity. These changes can be correlated with the preferential stabilization of one tautomer over another.[19]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information in the solid state.[22][23][24] It can unambiguously determine the position of the proton and thus identify the tautomeric form present in the crystal lattice.[25][26] However, it is important to remember that the solid-state structure may not be representative of the tautomeric equilibrium in solution.[16]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting and Data Collection: Select a high-quality crystal and mount it on a goniometer head.[22] Collect diffraction data using a diffractometer, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations.[22][25]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[25]
-
Analysis: The refined structure will reveal the location of the pyrazole NH proton, definitively identifying the tautomer present in the solid state.
Table 1: Comparison of Analytical Techniques for Tautomer Analysis
| Analytical Method | Principle | Advantages | Disadvantages | Application in Tautomer Analysis |
| NMR Spectroscopy | Measures magnetic properties of atomic nuclei.[13] | Provides unambiguous structural information; allows for quantification of tautomers in solution.[13] | Relatively low sensitivity; complex interpretation for mixtures.[13] | Identification of specific tautomers; determination of tautomer ratios.[13] |
| UV-Vis Spectroscopy | Measures absorption of UV-Visible light by molecules.[9] | High sensitivity; simple instrumentation. | Broad, overlapping spectra can be difficult to resolve.[27] | Studying the effects of solvent and pH on tautomeric equilibria.[9] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal.[22] | Provides definitive solid-state structure.[22] | Crystal growth can be difficult; solid-state structure may not reflect solution behavior.[16][27] | Unambiguous identification of the tautomer in the solid state.[22] |
| Computational Chemistry | Theoretical calculations of molecular structure and energy.[11] | Predictive power; provides insights into relative stabilities and transition states.[12] | Accuracy is dependent on the level of theory and basis set used.[11] | Guiding experimental design; supporting the interpretation of experimental data.[13] |
Implications for Drug Development
The tautomeric form of a drug molecule can have profound effects on its pharmacological profile.
-
Receptor Binding: Different tautomers present distinct three-dimensional shapes and hydrogen bonding patterns, which can lead to significant differences in binding affinity to a biological target.
-
Physicochemical Properties: Tautomers can exhibit different solubilities, lipophilicities (logP), and pKa values, all of which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.
-
Intellectual Property: The specific tautomeric form of a compound can be a key aspect of a patent claim, making its thorough characterization essential for protecting intellectual property.
Conclusion
The tautomerism of this compound is a complex phenomenon with significant implications for its application in medicinal chemistry and drug development. A comprehensive understanding of its tautomeric landscape requires a synergistic approach, combining the detailed solution-state insights from NMR spectroscopy, the environmental sensitivity of UV-Vis spectroscopy, the definitive solid-state picture from X-ray crystallography, and the predictive power of computational chemistry. For researchers and scientists in the field, a rigorous characterization of tautomerism is not merely an academic exercise but a foundational component of rational drug design, leading to the development of safer, more effective, and patentably distinct therapeutic agents.
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Semantic Scholar. (2014). Tautomer Identification and Tautomer Structure Generation Based on the InChI Code. Retrieved from [Link]
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An In-Depth Technical Guide to the Chemical Stability and Storage of 3-Aminopyrazole-4-carboxylic Acid
Introduction: The Pivotal Role of a Versatile Heterocycle
3-Aminopyrazole-4-carboxylic acid is a key heterocyclic building block in the landscape of modern drug discovery and development. Its pyrazole core, substituted with both an amino and a carboxylic acid group, provides a versatile scaffold for the synthesis of a wide array of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1][2] The inherent stability of the pyrazole ring contributes to the metabolic stability of many pharmaceuticals derived from it.[3] However, the functional groups appended to this core introduce specific chemical liabilities that must be thoroughly understood to ensure the integrity, purity, and potency of the molecule throughout its lifecycle—from synthesis and storage to its application in research and formulation.
This technical guide provides an in-depth analysis of the chemical stability of this compound. It is intended for researchers, scientists, and drug development professionals who handle this compound. We will explore its susceptibility to various environmental factors, propose likely degradation pathways based on its chemical structure, and provide evidence-based recommendations for optimal storage and handling. Furthermore, we will outline a comprehensive experimental protocol for conducting forced degradation studies, a critical step in developing stability-indicating analytical methods.
Section 1: Chemical Stability Profile
The stability of a molecule is not an inherent, static property but rather a dynamic response to its environment. For this compound, its stability is largely dictated by the interplay between the aromatic pyrazole ring and its amino and carboxylic acid functional groups. While the pyrazole ring itself is relatively resistant to oxidation and reduction, the appended functionalities are key sites for potential degradation.[4][5]
Thermal Stability
Thermal stress is a critical factor to consider for solid-state compounds. For this compound, elevated temperatures can induce degradation through several mechanisms. The most probable pathway is the decarboxylation of the carboxylic acid group, a common thermal degradation route for many carboxylic acids. At higher temperatures, cleavage of the pyrazole ring itself can occur.[6]
Table 1: Summary of Thermal Stability Characteristics
| Stress Condition | Potential Degradation Pathway | Expected Outcome |
| Elevated Temperature (Dry Heat) | Decarboxylation of the carboxylic acid group. | Formation of 3-aminopyrazole and carbon dioxide. |
| High Temperature | Cleavage of the N-N or C-N bonds in the pyrazole ring. | Generation of smaller, fragmented impurities. |
Hydrolytic Stability
Hydrolysis studies across a range of pH values are crucial for understanding the stability of a compound in aqueous environments, which is relevant for both storage of solutions and potential formulation development. While the pyrazole ring is generally stable, the amino and carboxylic acid groups can exhibit pH-dependent reactivity.
-
Acidic Conditions: Under strong acidic conditions, while the pyrazole ring remains stable, protonation of the amino group can occur. The stability of related heterocyclic amines has been shown to be compromised under acidic conditions, leading to hydrolysis.[7]
-
Neutral Conditions: In neutral pH, the compound is expected to be relatively stable.
-
Alkaline Conditions: In basic media, the carboxylic acid will be deprotonated to form a carboxylate salt. While this generally increases aqueous solubility, strong alkaline conditions can promote oxidative degradation, especially in the presence of air.
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical reactions. Functional groups such as carbonyls and nitro aromatics are known to be photosensitive.[8] Although the pyrazole ring itself is aromatic, the presence of the amino group could increase its susceptibility to photodegradation. Photolytic stress can lead to complex degradation pathways, including oxidation and ring rearrangements.[9] Therefore, protection from light is a critical precaution.
Oxidative Stability
The amino group on the pyrazole ring makes this compound particularly susceptible to oxidation.[10] Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of colored degradation products. This is a common degradation pathway for arylamines, which can form quinone-imine type structures or undergo oxidative coupling.[1] The use of hydrogen peroxide in forced degradation studies is a standard method to probe this vulnerability.[11]
Section 2: Proposed Degradation Pathways
Based on the chemical nature of this compound and the general reactivity of pyrazole derivatives, we can propose several likely degradation pathways under stress conditions. Understanding these pathways is fundamental to developing specific, stability-indicating analytical methods.
Diagram 1: Key Proposed Degradation Pathways
Caption: Proposed degradation pathways for this compound.
Section 3: Recommended Storage and Handling Conditions
To maintain the chemical integrity of this compound, adherence to appropriate storage and handling protocols is paramount. The following recommendations are synthesized from safety data sheets and best practices for handling air- and light-sensitive compounds.[12][13]
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Refrigeration (2-8°C) is recommended for long-term storage. | To minimize the rate of potential thermal degradation, such as decarboxylation. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation of the amino group by atmospheric oxygen.[10] |
| Light | Protect from light by storing in an amber vial or in a dark place. | To prevent photochemical degradation. |
| Moisture | Keep in a dry place. Store in a desiccator if necessary. | To avoid potential hydrolysis and to prevent clumping of the solid material. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | To prevent vigorous and potentially hazardous reactions.[12] |
For handling, it is advised to work in a well-ventilated area, preferably under an inert atmosphere, especially when the compound will be in solution. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.
Section 4: Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and for the development and validation of a stability-indicating analytical method.[8][11] The following is a generalized protocol that can be adapted for this compound.
Objective
To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to generate potential degradation products for the development of a stability-indicating assay.
Materials and Reagents
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with a UV/PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Experimental Workflow
Diagram 2: Forced Degradation Experimental Workflow
Caption: Workflow for the forced degradation study.
Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep one set of samples at room temperature and another at 60°C.
-
Withdraw aliquots at different time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before dilution and analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Follow the same temperature and time point procedure as for acid hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the samples at room temperature and monitor at various time points.
-
Dilute the samples for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in an oven at 80°C for 72 hours.
-
At the end of the study, dissolve the solid in methanol to the target concentration for analysis.
-
-
Photolytic Degradation:
-
Expose both the solid compound and a solution (in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
Prepare the samples for analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with a non-stressed control, using a suitable HPLC method with a PDA detector.
-
The PDA detector will help in assessing peak purity and identifying the formation of new chromophores.
-
The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.
-
Conclusion
This compound is a compound of significant interest in pharmaceutical research. While its pyrazole core imparts a degree of metabolic stability, its amino and carboxylic acid functional groups are susceptible to degradation under specific environmental conditions. A thorough understanding of its stability profile—particularly its sensitivity to heat, light, and oxidation—is crucial for maintaining its quality and for the development of robust analytical methods and stable formulations. The recommendations and protocols outlined in this guide provide a framework for the safe and effective use of this important molecule, ensuring the reliability and reproducibility of research and development outcomes.
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Acidity and pKa of 3-Aminopyrazole-4-carboxylic acid
An In-Depth Technical Guide to the Acidity and pKa of 3-Aminopyrazole-4-carboxylic Acid
Executive Summary
This compound is a pivotal heterocyclic building block in medicinal chemistry, notably utilized in the synthesis of complex pharmaceutical compounds, including Factor Xa inhibitors and degradation products of Zaleplon.[1] Its chemical structure, featuring a carboxylic acid, an amino group, and a pyrazole ring, presents a complex acid-base profile. This guide provides a comprehensive analysis of the molecule's acidity and its multiple pKa values, addressing the significant influence of annular tautomerism. We will explore the theoretical underpinnings of its ionization behavior, detail rigorous experimental methodologies for pKa determination, and outline powerful computational approaches for prediction. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this molecule's physicochemical properties to inform synthesis, formulation, and biological activity studies.
Molecular Structure and Ionizable Centers
This compound (IUPAC Name: 3-Amino-1H-pyrazole-4-carboxylic acid) is an amphoteric molecule possessing three distinct ionizable centers that dictate its charge state across the physiological pH range:
-
Carboxylic Acid (-COOH): A Brønsted-Lowry acid that donates a proton to form a carboxylate anion (-COO⁻).
-
Amino Group (-NH₂): A Brønsted-Lowry base that accepts a proton to form a protonated amino group (-NH₃⁺).
-
Pyrazole Ring Nitrogens: The pyrazole ring contains two nitrogen atoms. The pyridine-like nitrogen (at position 2) is basic and can be protonated, while the pyrrole-like nitrogen (at position 1) is weakly acidic and can be deprotonated under strongly basic conditions.[2][3]
The interplay between these groups is complicated by the phenomenon of tautomerism, which is central to understanding the molecule's behavior in solution.
The Critical Role of Tautomerism in Pyrazoles
Unsubstituted or asymmetrically substituted pyrazoles exhibit annular prototropic tautomerism, where a proton shifts between the two adjacent ring nitrogen atoms.[2][4] For this compound, this results in an equilibrium between two primary tautomers: the 3-amino-1H-pyrazole and the 5-amino-1H-pyrazole forms.
The relative stability and population of these tautomers are governed by the electronic nature of the substituents and the properties of the solvent.[4][5]
-
Electron-Donating Groups (EDGs) like the amino group (-NH₂) tend to favor the tautomer where the proton is on the adjacent nitrogen (3-amino tautomer).[6]
-
Electron-Withdrawing Groups (EWGs) like the carboxylic acid (-COOH) tend to destabilize an adjacent pyrrole-like nitrogen, favoring the tautomer where the proton is on the nitrogen further away (5-amino tautomer).[6]
Given the presence of both an EDG and an EWG, the equilibrium in solution is a delicate balance. This tautomerism means that macroscopic pKa values are a population-weighted average of the microscopic pKa values of each individual tautomer.
Caption: Annular tautomerism of this compound.
Expected pKa Values and Influencing Factors
We can anticipate three primary macroscopic pKa values for this molecule in an aqueous environment.
| Ionizable Group | Expected pKa Range | Influencing Factors |
| Carboxylic Acid (pKa₁) | 2.0 – 4.0 | The electron-withdrawing pyrazole ring enhances acidity (lowers pKa) compared to benzoic acid (pKa ~4.2). Intramolecular hydrogen bonding may also play a role. |
| Pyrazole Ring (pKa₂) | 1.0 – 3.0 | Refers to the protonation of the pyridine-like nitrogen. The parent pyrazole has a conjugate acid pKa of ~2.5.[7][8] The substituents will modulate this value. |
| Amino Group (pKa₃) | 3.5 – 5.5 | Refers to the pKa of the protonated amino group (-NH₃⁺). The aromatic nature of the pyrazole ring significantly reduces the basicity of the amino group compared to aliphatic amines (pKa ~10-11), making it a much weaker base. |
| Pyrazole N-H (pKa₄) | > 12 | The deprotonation of the pyrrole-like N-H proton occurs at a high pH. Predicted values are around 15.[1][9] This is typically outside the physiological range. |
Note: The numbering of pKa values (pKa₁, pKa₂, etc.) is assigned in order of increasing value, from most acidic to least acidic.
Experimental Determination of pKa Values
Accurate pKa determination requires robust experimental methods. Potentiometric and spectrophotometric titrations are the most common and reliable techniques.
Methodology 1: Potentiometric Titration
Causality and Choice of Method: Potentiometric titration is a direct and widely used method that measures the pH of a solution as a function of added titrant volume.[10] It is particularly effective for compounds with multiple, well-separated pKa values, as each equivalence point corresponds to the complete titration of one ionizable group, with the pKa found at the halfway point.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a standardized solution of 0.1 M hydrochloric acid (HCl).
-
Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.
-
Prepare a 0.1 M solution of potassium chloride (KCl) to maintain constant ionic strength.
-
Accurately weigh ~50 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water containing KCl. Gentle heating or the addition of a co-solvent like methanol may be necessary if solubility is low.
-
-
Instrument Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) at the experimental temperature (25 °C).
-
Titration Procedure:
-
Immerse the calibrated pH electrode and a temperature probe into the analyte solution.
-
Titrate the solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.05 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the expected equivalence points.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate the titration curve.
-
Calculate the first and second derivatives of the curve. The peaks in the first derivative plot correspond to the equivalence points.
-
The pKa values are determined from the pH at the half-equivalence points (e.g., pKa₁ is the pH at half the volume of the first equivalence point).
-
Caption: Workflow for pKa determination by potentiometric titration.
Methodology 2: UV-Vis Spectrophotometric Titration
Causality and Choice of Method: This method leverages the fact that the protonated and deprotonated forms of a molecule often have distinct UV-Vis absorption spectra. By monitoring absorbance changes across a range of pH values, one can determine the pKa.[11] It is exceptionally sensitive, requires very little sample, and is ideal for compounds with poor aqueous solubility or pKa values at the extremes of the pH scale.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 1 to 12) with a constant ionic strength.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of sample solutions by adding a small, constant aliquot of the stock solution to each buffer.
-
Spectral Acquisition:
-
Set a UV-Vis spectrophotometer to scan a relevant wavelength range (e.g., 200-400 nm).
-
Use the corresponding buffer as a blank for each measurement.
-
Record the absorption spectrum for each sample solution at each pH.
-
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at these key wavelengths versus pH. The resulting data should form a sigmoidal curve.
-
Fit the data to the appropriate form of the Henderson-Hasselbalch equation using non-linear regression analysis. The inflection point of the sigmoid curve corresponds to the pKa.
-
Computational pKa Prediction
Causality and Rationale: Computational chemistry provides a powerful tool for predicting pKa values and understanding the structural and electronic factors that determine acidity.[12] Density Functional Theory (DFT) combined with a continuum solvation model offers a balance of accuracy and computational efficiency.[13][14] This approach is invaluable for novel molecules where experimental data is unavailable or for dissecting complex equilibria involving multiple tautomers.
Methodology: The Thermodynamic Cycle
The pKa is calculated from the Gibbs free energy of the acid dissociation reaction in solution (ΔG°aq). This value is typically determined using a thermodynamic cycle that breaks the process into more easily calculated gas-phase energies and solvation free energies.
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Reactivity of the amino group in 3-Aminopyrazole-4-carboxylic acid
An In-Depth Technical Guide to the Reactivity of the Amino Group in 3-Aminopyrazole-4-carboxylic Acid
Abstract
This compound is a cornerstone heterocyclic building block in modern medicinal and materials chemistry.[1][2] Its bifunctional nature, presenting both a nucleophilic amino group and a carboxylic acid, offers a rich landscape for synthetic diversification. This guide provides an in-depth exploration of the chemical reactivity centered on the 3-amino group. We will dissect the electronic and steric factors governing its reactivity, detail key chemical transformations with validated protocols, and discuss strategies for achieving chemoselectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.
The Electronic and Structural Landscape
The reactivity of the amino group in this compound is not merely that of a simple aromatic amine. It is intricately modulated by the electronic interplay of the pyrazole ring and the adjacent carboxylic acid moiety.
Resonance and Inductive Effects
The pyrazole ring is an electron-deficient heterocycle, a characteristic that significantly influences the nucleophilicity of the exocyclic amino group. The lone pair of electrons on the 3-amino nitrogen participates in resonance delocalization with the aromatic system. This delocalization reduces the electron density on the nitrogen, thereby decreasing its basicity and nucleophilicity compared to a simple alkylamine. Furthermore, the adjacent carboxylic acid group at the 4-position exerts an electron-withdrawing inductive effect, further deactivating the amino group.
However, this electronic arrangement is also responsible for the molecule's utility in cyclization reactions, where the nucleophilic character of the endocyclic N2 nitrogen can be harnessed.
Caption: Electronic influences on the 3-amino group's reactivity.
Steric Considerations
The 3-amino group is flanked by the pyrazole ring structure and the C4-carboxylic acid. While not severely hindered, steric factors can play a role in reactions with bulky electrophiles, potentially reducing reaction rates or yields.[3] This is a critical consideration during the design of synthetic routes involving sterically demanding reagents.
Key Transformations of the Amino Group
The 3-amino group is a versatile handle for a wide array of chemical transformations. Its reactions are central to the synthesis of diverse compound libraries for screening and development.
N-Acylation and N-Sulfonylation
The reaction of the amino group with acylating or sulfonylating agents is a fundamental transformation for creating amide and sulfonamide linkages, which are prevalent in bioactive molecules.[4] The reaction proceeds via nucleophilic attack of the amino nitrogen on the electrophilic carbonyl or sulfonyl center.
Experimental Protocol: General Procedure for N-Acylation
-
Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)) under an inert atmosphere (N₂ or Ar), add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride or anhydride (1.1-1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired N-acylated product.
| Reagent Class | Electrophile Example | Base | Solvent | Typical Conditions | Ref. |
| Acyl Halides | Benzoyl Chloride | Triethylamine (TEA) | DCM | 0 °C to RT, 4h | [5] |
| Anhydrides | Acetic Anhydride | Pyridine | Pyridine | RT, 12h | [6] |
| Sulfonyl Halides | Tosyl Chloride | DIPEA | THF | 0 °C to RT, 6h | [4] |
| Table 1. Common Conditions for N-Acylation and N-Sulfonylation. |
Diazotization and Azo Coupling
Diazotization of the 3-amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) yields a highly versatile pyrazolediazonium salt intermediate.[7] This intermediate can undergo a variety of subsequent reactions, most notably Sandmeyer-type reactions to install halides or cyano groups, or coupling with electron-rich aromatic systems (like phenols or anilines) or active methylene compounds to form azo compounds.[8][9][10]
Experimental Protocol: Diazotization and Azo Coupling
-
Diazotization: Dissolve ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq.) in concentrated hydrochloric acid and cool to 0-5 °C in an ice-salt bath.[8] Add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
-
Coupling Solution: In a separate flask, dissolve the coupling partner (e.g., 2-naphthol, 1.0 eq.) in ethanol containing a base such as potassium hydroxide.[8] Cool this solution to 0-5 °C.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the cold coupling partner solution with vigorous stirring. Maintain the temperature at 0-5 °C. An intensely colored precipitate usually forms.
-
Isolation: Stir the reaction mixture in the cold for 2 hours, then dilute with water to ensure complete precipitation.[8] Collect the solid product by filtration, wash thoroughly with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or dioxane) to obtain the pure azo compound.
Cyclization: Gateway to Fused Heterocycles
The strategic placement of the 3-amino group adjacent to the endocyclic N2 nitrogen makes it an ideal precursor for constructing fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines. These structures are purine bioisosteres and are of significant interest in drug discovery.[11][12] The cyclization is typically achieved by reacting the aminopyrazole with a 1,3-dielectrophile.
Caption: Workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.
Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidin-4-one
-
Setup: Combine this compound or its ester (1.0 eq.) with an excess of the cyclizing agent, such as formamide or urea.[6]
-
Reaction: Heat the mixture under reflux for several hours (e.g., 4-24 hours). For microwave-assisted synthesis, a mixture of the aminopyrazole ester, trimethyl orthoformate, and a primary amine can be irradiated.[13]
-
Monitoring: Track the disappearance of the starting material using TLC or LC-MS.
-
Isolation: After cooling, the product often precipitates from the reaction mixture. It can be collected by filtration. Alternatively, the reaction mixture may be poured into cold water to induce precipitation.[14]
-
Purification: Wash the collected solid with water and a cold organic solvent (e.g., ethanol or ether) and dry under vacuum to yield the pyrazolo[3,4-d]pyrimidin-4-one derivative.
| Cyclizing Agent | Resulting Fused System | Typical Conditions | Ref. |
| Formamide | Pyrazolo[3,4-d]pyrimidin-4-one | Reflux | [6][15] |
| Urea | Pyrazolo[3,4-d]pyrimidine-4,6-dione | Heat/Reflux | [6] |
| Acetic Anhydride | Pyrazolo[3,4-d]oxazin-4-one | Reflux | [6] |
| β-Ketoesters | Substituted Pyrazolo[1,5-a]pyrimidine | Acetic Acid, Reflux | [16] |
| α-Cyanocinnamonitriles | Pyrazolo[1,5-a]pyrimidine | Pyridine, Reflux | [8] |
| Table 2. Common Cyclization Partners and Resulting Heterocyclic Systems. |
Chemoselectivity: Amino vs. Carboxylic Acid
The presence of two reactive functional groups necessitates careful reaction planning to achieve selective modification. The relative reactivity of the amino and carboxylic acid groups can be exploited by choosing appropriate reagents and conditions.
-
Targeting the Amino Group: Reactions like acylation with acyl halides, diazotization, and cyclizations with formamide typically occur selectively at the more nucleophilic amino group under neutral or basic conditions.
-
Targeting the Carboxylic Acid Group: Standard peptide coupling conditions (e.g., DCC/DMAP, HATU) can be used to form amides from the carboxylic acid, often leaving the less nucleophilic amino group intact. Esterification can be achieved under acidic conditions (e.g., Fischer esterification).
Caption: Decision tree for chemoselective functionalization.
Conclusion
The 3-amino group of this compound is a reactive handle of profound importance. Its nucleophilicity, while tempered by the electronic nature of the pyrazole core, is readily exploited in a variety of essential synthetic transformations including acylation, diazotization, and, most critically, cyclization reactions to form fused heterocycles. A thorough understanding of the electronic factors and the application of appropriate reaction conditions allows for the selective and efficient functionalization of this scaffold, solidifying its role as a privileged starting material in the synthesis of novel therapeutics and functional materials.
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An In-Depth Technical Guide to Electrophilic Substitution on the Pyrazole Ring of 3-Aminopyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Functionalized Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Its unique electronic properties and versatile reactivity make it a privileged structure in drug design. 3-Aminopyrazole-4-carboxylic acid, in particular, serves as a highly valuable building block for the synthesis of a diverse array of biologically active compounds, including anti-inflammatory, antimicrobial, and antitumor agents.[1][2] This guide provides a detailed exploration of the electrophilic substitution reactions on this specific pyrazole derivative, offering insights into the underlying principles and practical methodologies for its chemical modification.
Understanding the Reactivity of the this compound Ring System
The regioselectivity of electrophilic substitution on the pyrazole ring is a nuanced interplay of the inherent electronic properties of the heterocycle and the directing effects of its substituents. The pyrazole ring itself is an electron-rich aromatic system, with the C4 position being the most electron-rich and generally the most susceptible to electrophilic attack.[3]
In the case of this compound, the scenario is more complex due to the presence of two powerful and opposing directing groups:
-
The 3-Amino Group (-NH₂): As a strong electron-donating group (EDG), the amino group significantly increases the electron density of the pyrazole ring through resonance, thereby activating it towards electrophilic attack. Its ortho- and para-directing influence would suggest enhanced reactivity at the C4 and C5 positions.
-
The 4-Carboxylic Acid Group (-COOH): Conversely, the carboxylic acid group is a meta-directing electron-withdrawing group (EWG). It deactivates the ring towards electrophilic substitution by pulling electron density away.
The ultimate site of electrophilic attack is therefore determined by the balance of these competing electronic effects. Generally, the powerful activating effect of the amino group dominates, making the position ortho and para to it the most likely sites for substitution. Given that the C4 position is already occupied, the C5 position emerges as the most probable site for electrophilic substitution.
Key Electrophilic Substitution Reactions and Methodologies
This section details the protocols for several common and synthetically useful electrophilic substitution reactions on this compound.
Halogenation: Introducing Halogen Atoms
Halogenated pyrazoles are crucial intermediates in organic synthesis, often serving as precursors for cross-coupling reactions.[4] The direct C-H halogenation of pyrazoles typically occurs at the C4 position.[5] However, with the C4 position blocked in our substrate, the reaction is directed to the C5 position. N-halosuccinimides (NCS, NBS, NIS) are effective and relatively safe halogenating agents for this purpose.[4][5]
Experimental Protocol: Bromination of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.1 equivalents) to the solution at room temperature while stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, pour the reaction mixture into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 3-amino-5-bromo-pyrazole-4-carboxylic acid.
| Parameter | Condition | Rationale |
| Halogenating Agent | N-Bromosuccinimide (NBS) | Provides a source of electrophilic bromine under mild conditions. |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that dissolves the reactants and facilitates the reaction. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed without significant side product formation. |
| Stoichiometry | Slight excess of NBS | Ensures complete conversion of the starting material. |
Nitration: Installation of a Nitro Group
Nitrated pyrazoles are valuable precursors for the synthesis of amino-pyrazoles and other functionalized derivatives.[6] The nitration of pyrazoles can be achieved using various nitrating agents, with a mixture of nitric acid and sulfuric acid being the most common.
Experimental Protocol: Nitration of this compound
-
Acid Mixture Preparation: Carefully add concentrated sulfuric acid to a cooled flask. While maintaining the low temperature (0-5 °C), slowly add concentrated nitric acid.
-
Substrate Addition: To this cold nitrating mixture, add this compound portion-wise, ensuring the temperature does not rise above 10 °C.
-
Reaction: Stir the mixture at low temperature for a specified time, monitoring the reaction by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: The solid product, 3-amino-5-nitro-pyrazole-4-carboxylic acid, is collected by filtration, washed thoroughly with cold water until neutral, and dried.
| Parameter | Condition | Rationale |
| Nitrating Agent | HNO₃/H₂SO₄ | A strong nitrating agent that generates the nitronium ion (NO₂⁺) electrophile. |
| Temperature | 0-10 °C | Controls the exothermic reaction and minimizes side reactions. |
| Work-up | Pouring onto ice | Safely quenches the reaction and precipitates the product. |
Friedel-Crafts Reactions: A Note on Feasibility
Classical Friedel-Crafts alkylation and acylation reactions, which involve the use of strong Lewis acid catalysts like AlCl₃, are generally not suitable for highly substituted pyrazoles, especially those containing basic nitrogen atoms.[7][8] The Lewis acid can complex with the lone pairs of the pyrazole nitrogens and the amino group, deactivating the ring and inhibiting the reaction.[7][8]
However, milder Lewis acids or alternative synthetic routes may be employed. For instance, Friedel-Crafts acylation can sometimes be achieved using acyl chlorides or anhydrides with less reactive catalysts like TiCl₄ or SnCl₄.[8]
Conceptual Workflow: Friedel-Crafts Acylation
Caption: A common synthetic route to the pyrazole core structure.
The resulting 3-aminopyrazole-4-carboxamide can then be hydrolyzed to the desired this compound.
Conclusion and Future Directions
The strategic functionalization of the this compound scaffold through electrophilic substitution opens up a vast chemical space for the development of novel therapeutic agents. Understanding the directing effects of the resident substituents is paramount to achieving the desired regiochemical outcomes. The methodologies outlined in this guide provide a solid foundation for researchers to explore the synthesis of new pyrazole derivatives with potentially enhanced biological activities. Future research in this area will likely focus on developing even milder and more selective reaction conditions, as well as exploring a broader range of electrophiles to further diversify the available chemical library.
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Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of Pyrazolo[3,4-d]pyrimidines from 3-Aminopyrazole-4-carboxylic Acid Derivatives
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Structurally, it acts as a bioisostere of purine, the fundamental building block of adenine and guanine, which allows it to effectively interact with the ATP-binding sites of various enzymes.[1][2] This unique characteristic has led to the development of a multitude of biologically active compounds.
Derivatives of this scaffold have demonstrated a vast spectrum of pharmacological activities, including potent roles as anticancer, antibacterial, and antitumor agents.[3] They are particularly renowned for their ability to function as kinase inhibitors, targeting enzymes such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), which are critical in cell proliferation and signaling pathways.[1][2][4][5] One of the most well-known drugs featuring this core is Allopurinol, a xanthine oxidase inhibitor used clinically in the treatment of gout.[3]
This guide provides a detailed examination of a robust and widely utilized synthetic pathway to this vital scaffold, commencing from 3-aminopyrazole-4-carboxylic acid and its more common synthetic precursor, 3-aminopyrazole-4-carboxamide.
Synthetic Strategy: Building the Pyrimidine Ring
The cornerstone of this synthetic approach is the construction of the six-membered pyrimidine ring onto the pre-existing five-membered pyrazole core of a 3-aminopyrazole-4-carboxamide intermediate. The strategy relies on a cyclocondensation reaction where the 3-amino group and the adjacent carboxamide functionality of the pyrazole react with a single-carbon source to form the pyrimidinone ring.
Key Precursor: 3-Aminopyrazole-4-carboxamide
While the topic specifies this compound, in practice, the corresponding amide, 3-aminopyrazole-4-carboxamide, is the more direct and frequently used intermediate for this cyclization.[6][7][8] It is often prepared and isolated as a stable hemisulfate salt, which enhances its handling and purity.[6][9][10] This intermediate is typically synthesized from inexpensive starting materials like cyanoacetamide.[9][10]
The Cyclization Step: Formamide as a Versatile Reagent
The most direct method for synthesizing 4-hydroxypyrazolo[3,4-d]pyrimidine (the tautomeric form of pyrazolo[3,4-d]pyrimidin-4-one) involves heating 3-aminopyrazole-4-carboxamide with formamide.[6][7] In this reaction, formamide serves a dual purpose:
-
Reagent: It provides the necessary single carbon atom (which becomes C4 of the pyrimidine ring) and the nitrogen atom for the final ring closure.
-
Solvent: It acts as a high-boiling polar solvent, facilitating the reaction at the required high temperatures (typically 140-150 °C).[6][10]
Alternative cyclizing agents such as urea or formic acid can also be employed, potentially leading to different derivatives.[7] For instance, reacting with other carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can introduce various substituents at the 6-position of the pyrazolo[3,4-d]pyrimidine core.[11]
Visualizing the Synthesis
To clarify the reaction sequence, the following diagrams illustrate the overall pathway and the detailed experimental workflow.
Caption: General reaction scheme for pyrazolo[3,4-d]pyrimidine synthesis.
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory. Adherence to all institutional safety guidelines, including the use of personal protective equipment (PPE), is mandatory.
Protocol 1: Synthesis of 3-Aminopyrazole-4-carboxamide Hemisulfate
This protocol details the synthesis of the key intermediate starting from cyanoacetamide, adapted from established industrial methods.[6][7][10]
Materials & Equipment:
-
Cyanoacetamide
-
Triethylorthoformate
-
Morpholine
-
Acetonitrile (Solvent)
-
Hydrazine Hydrate (85% solution)
-
Sulfuric Acid (concentrated)
-
Ice
-
Water
-
Acetone
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Beakers, filtration apparatus (Büchner funnel)
Procedure:
-
Formation of 3-morpholino-2-cyanoacrylamide:
-
In a suitable reaction vessel, combine cyanoacetamide (1.0 eq), triethylorthoformate (2.2 eq), morpholine (1.3 eq), and acetonitrile.[6][8]
-
Heat the mixture to reflux (approx. 80-100 °C) and maintain for 4-5 hours. The reaction progress can be monitored by the precipitation of the product.[6]
-
After the reflux period, cool the reaction mixture rapidly to approximately 30 °C.
-
Collect the precipitated solid by filtration, wash with a cold alcohol/water mixture, and dry under vacuum.
-
-
Cyclization to 3-Aminopyrazole-4-carboxamide:
-
In a separate, well-ventilated reactor, add water and heat to 70 °C.
-
Add the 3-morpholino-2-cyanoacrylamide from the previous step (1.0 eq) and allow the temperature to return to 70 °C.
-
Critical Step: Carefully add 85% hydrazine hydrate (approx. 1.5 eq) to the mixture. The reaction is exothermic and the temperature will rapidly increase to 95-100 °C.[7] Maintain this temperature for about 10-15 minutes.
-
Cool the reaction mixture to 55-60 °C.
-
-
Isolation as Hemisulfate Salt:
-
Prepare a mixture of sulfuric acid and ice. Slowly and carefully add this acidic solution to the reaction mixture to adjust the pH to approximately 1.5.[7]
-
Cool the resulting slurry to 0-5 °C to ensure complete precipitation.
-
Collect the white crystalline product by filtration. Wash the filter cake thoroughly with cold water, followed by acetone, to remove residual acid and impurities.[7]
-
Dry the product, 3-aminopyrazole-4-carboxamide hemisulfate, in a vacuum oven at 60-80 °C.
-
Protocol 2: Synthesis of 4-Hydroxypyrazolo[3,4-d]pyrimidine (Allopurinol)
This protocol describes the final cyclization step to yield the target scaffold.[6][7]
Materials & Equipment:
-
3-Aminopyrazole-4-carboxamide hemisulfate (from Protocol 1)
-
Formamide
-
Water
-
Reaction vessel equipped with a stirrer, thermometer, and vent (in a fume hood)
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup:
-
In a well-ventilated fume hood, charge the reaction vessel with formamide and 3-aminopyrazole-4-carboxamide hemisulfate. A typical ratio is approximately 3-4 mL of formamide per gram of the starting material.[6]
-
Begin stirring the suspension.
-
-
Cyclization Reaction:
-
Heat the mixture to 140-145 °C and hold at this temperature for 5 hours.[6] The mixture should become a clear solution as the reaction progresses before the product begins to precipitate.
-
Scientist's Note: Proper ventilation is crucial during this step as ammonia and other vapors are evolved. The reaction temperature is critical for ensuring complete cyclization without decomposition.
-
-
Product Isolation and Purification:
-
After 5 hours, terminate heating and allow the reaction mixture to cool to 25-30 °C.
-
Collect the precipitated solid product by filtration.
-
Wash the filter cake first with a small amount of formamide to remove colored impurities, followed by a thorough wash with water.[6] An additional wash with acetone or ethanol can facilitate drying.
-
Dry the final product, 4-hydroxypyrazolo[3,4-d]pyrimidine, in a vacuum oven.
-
Data Summary and Characterization
The successful synthesis of the target compound should be verified through appropriate analytical techniques.
Table 1: Typical Reaction Parameters for Allopurinol Synthesis
| Starting Material | Reagent/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| 3-Aminopyrazole-4-carboxamide hemisulfate | Formamide | 140 - 150 | 5 | >80% | [6][10] |
| 3-Aminopyrazole-4-carboxamide | Formamide | 145 | 5 | High | [7] |
Table 2: Characterization Data for 4-Hydroxypyrazolo[3,4-d]pyrimidine (Allopurinol)
| Property | Value |
| Molecular Formula | C₅H₄N₄O |
| Molecular Weight | 136.11 g/mol |
| Appearance | White to off-white crystalline powder[8] |
| Melting Point | >320 °C (decomposes)[8] |
| Solubility | Slightly soluble in water and ethanol; soluble in alkaline solutions[8] |
| Primary Analysis | ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry |
Conclusion
The synthetic route starting from 3-aminopyrazole-4-carboxamide provides a reliable, high-yielding, and scalable method for accessing the medicinally important pyrazolo[3,4-d]pyrimidine scaffold. The protocols outlined in this guide are based on well-established literature and offer a solid foundation for researchers in organic synthesis and drug development. By understanding the rationale behind each step, from the exothermic nature of the pyrazole formation to the dual role of formamide in the final cyclization, scientists can confidently and safely produce these valuable heterocyclic compounds for further investigation and application.
References
- Patents, G. (n.d.). US5593997A - 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.
-
Googleapis.com. (n.d.). United States Patent. Retrieved January 3, 2026, from [Link]
-
NIH. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved January 3, 2026, from [Link]
- Patents, G. (n.d.). DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
- Patsnap. (n.d.). Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate.
-
PubMed. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Retrieved January 3, 2026, from [Link]
-
Publishing, R. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Retrieved January 3, 2026, from [Link]
- Patents, G. (n.d.). CN102643279A - Synthesis method of allopurinol.
-
ResearchGate. (n.d.). Synthesis of pyrazolo[3, 4-d]pyrimidin-4-ones by the reaction of carboxylic acid in the presence of POCl3. Retrieved January 3, 2026, from [Link]
-
Publishing, R. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. Retrieved January 3, 2026, from [Link]
-
Publishing, R. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Retrieved January 3, 2026, from [Link]
- Patents, G. (n.d.). CN104387394A - Preparation method of allopurinol.
-
ResearchGate. (2025). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (2025). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Retrieved January 3, 2026, from [Link]
-
NIH. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Retrieved January 3, 2026, from [Link]
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Application Notes and Protocols: 3-Aminopyrazole-4-carboxylic Acid as a Versatile Scaffold for the Development of Kinase Inhibitors
An in-depth guide for researchers, scientists, and drug development professionals on leveraging the 3-aminopyrazole-4-carboxylic acid scaffold for the discovery and development of potent kinase inhibitors.
Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders, making them premier targets for therapeutic intervention. The identification of "privileged scaffolds" — core molecular structures that can bind to multiple targets with high affinity — is a cornerstone of modern medicinal chemistry. The 3-aminopyrazole ring system has emerged as one such scaffold, forming the basis of numerous potent kinase inhibitors.[1][2] This guide provides a detailed technical overview and actionable protocols for using this compound as a versatile starting material for the synthesis and evaluation of novel kinase inhibitors. We will cover synthetic strategies for library development, key kinase targets, detailed protocols for inhibitor synthesis and in vitro evaluation, and principles of data interpretation.
Part 1: The 3-Aminopyrazole Scaffold: A Privileged Structure in Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a fundamental mechanism of signal transduction. The ATP-binding site is a highly conserved region across the kinome, yet subtle differences provide opportunities for the design of selective inhibitors.
The 3-aminopyrazole core is particularly effective at targeting this site. Its key feature is the ability to form a conserved hydrogen-bonding pattern with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the enzyme. The amino group at the 3-position and the adjacent pyrazole nitrogen atom act as a bidentate hydrogen-bond donor-acceptor pair, mimicking the interaction of the adenine ring of ATP.[3] This foundational interaction anchors the molecule in the active site, allowing for various substituents on the scaffold to be explored to achieve potency and selectivity.
This compound (C₄H₅N₃O₂) is an ideal starting point for inhibitor development.[4][5] The carboxylic acid at the 4-position provides a convenient chemical handle for diversification, most commonly through amide bond formation. This allows for the systematic exploration of adjacent pockets within the ATP-binding site to enhance affinity and modulate physicochemical properties.
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Application Note & Protocol: Strategies for Amide Coupling with 3-Aminopyrazole-4-carboxylic acid
Introduction: The Strategic Importance of 3-Aminopyrazole-4-carboxylic Acid
This compound is a highly valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] Its rigid pyrazole scaffold, substituted with both a nucleophilic amino group and an electrophilic carboxylic acid, makes it a versatile starting point for synthesizing a diverse range of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and antitumor agents.[1][2]
The formation of an amide bond is one of the most frequently employed reactions in the synthesis of pharmaceuticals.[3][4] This guide provides a detailed technical overview and field-proven protocols for the successful amide coupling of this compound with various amine partners. We will delve into the mechanistic rationale behind reagent selection, provide step-by-step experimental procedures, and offer a comprehensive troubleshooting guide for common challenges.
Core Principles and Substrate-Specific Considerations
Direct condensation of a carboxylic acid and an amine to form an amide is kinetically slow and often unfavorable due to a competing acid-base reaction that deactivates the amine nucleophile.[5][6] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a coupling reagent.
For this compound, two key structural features must be considered:
-
The Exocyclic Amino Group: The nucleophilicity of the 3-amino group is attenuated because it is attached to an electron-deficient pyrazole ring. This can make the coupling reaction more sluggish compared to aliphatic amines, often requiring more potent coupling reagents.[7][8]
-
Bifunctionality: The molecule contains both the amine and the carboxylic acid, creating the potential for self-polymerization. Reaction conditions must be carefully controlled to favor the desired intermolecular coupling with a target amine.
This guide will focus on two of the most robust and widely adopted coupling strategies suitable for this substrate: carbodiimide-mediated coupling with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive, and a uronium salt-based approach using HATU.
Mechanism 1: Carbodiimide-Mediated Coupling (EDC/HOBt)
The use of EDC, often in combination with an additive like 1-Hydroxybenzotriazole (HOBt), is a cornerstone of amide synthesis.[9] The mechanism proceeds through several key steps to minimize side reactions and ensure high efficiency.[6][9]
-
Activation: The carboxylic acid attacks the EDC carbodiimide, forming a highly reactive O-acylisourea intermediate.
-
Additive Interception: The O-acylisourea is unstable and can rearrange or lead to side products. HOBt, a superior nucleophile, rapidly intercepts this intermediate to form a more stable and reactive HOBt-ester.[7][9] This step is crucial for preventing racemization if the carboxylic acid has a chiral center and for improving overall yield.
-
Amide Formation: The target amine then attacks the carbonyl carbon of the HOBt-ester, displacing HOBt and forming the stable amide bond.
A key advantage of EDC is that its urea byproduct is water-soluble, allowing for simple removal during aqueous workup.[10]
Experimental Workflows and Protocols
The general workflow for both methods is similar, involving reagent dissolution, activation, reaction, and finally, workup and purification.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and cost-effective method for many standard amide couplings.
| Material | M.W. | Equivalents |
| This compound | 127.10 | 1.0 |
| Target Amine | - | 1.1 - 1.2 |
| EDC·HCl | 191.70 | 1.2 - 1.5 |
| HOBt | 135.12 | 1.2 - 1.5 |
| DIPEA or Triethylamine (TEA) | 129.24/101.19 | 2.5 - 3.0 |
| Anhydrous Solvent (DMF or DCM) | - | ~0.1 - 0.5 M |
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.), the target amine (1.1 eq.), and HOBt (1.2 eq.).
-
Dissolution: Add enough anhydrous DMF or DCM to dissolve the solids, typically to a concentration of 0.1-0.5 M.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction and minimize side reactions.
-
Reagent Addition: Add EDC·HCl (1.2 eq.) portion-wise to the cooled mixture. Follow with the dropwise addition of DIPEA (2.5 eq.). [9]5. Reaction: Allow the reaction to slowly warm to room temperature and stir for 8-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.
-
Workup:
-
Quench the reaction by adding a small amount of water.
-
Dilute the mixture with an organic solvent like Ethyl Acetate (EtOAc) or DCM.
-
Transfer to a separatory funnel and wash sequentially with 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine. [9]The aqueous layer from the first wash will also remove the water-soluble urea byproduct. [10]8. Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel or recrystallization to obtain the pure amide product. [9]
-
Protocol 2: HATU Mediated Amide Coupling
This protocol is highly recommended for less reactive (electron-deficient) amines or sterically hindered substrates where the EDC/HOBt method may be sluggish. [11]
| Material | M.W. | Equivalents |
|---|---|---|
| This compound | 127.10 | 1.0 |
| Target Amine | - | 1.1 - 1.2 |
| HATU | 380.23 | 1.1 - 1.2 |
| DIPEA | 129.24 | 3.0 - 4.0 |
| Anhydrous Solvent (DMF) | - | ~0.1 - 0.5 M |
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and HATU (1.1 eq.).
-
Dissolution: Add anhydrous DMF to dissolve the solids.
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Pre-activation: Add DIPEA (3.0 eq.) dropwise to the solution. Stir the mixture at 0 °C for 15-30 minutes. This "pre-activation" step allows for the formation of the highly reactive OAt-active ester before the amine is introduced. [9]5. Amine Addition: Add the target amine (1.1 eq.), either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-18 hours. HATU couplings are often significantly faster than EDC couplings.
-
Monitoring: Monitor progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). [11]These washes effectively remove DIPEA salts, unreacted starting materials, and the HOAt byproduct.
-
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure amide. [11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive coupling reagent (hydrolyzed).2. Insufficiently reactive amine.3. Wet reagents or solvent.4. Insufficient base. | 1. Use fresh, high-quality coupling reagents.2. Switch to a more powerful coupling agent (e.g., from EDC/HOBt to HATU).<[8]br>3. Ensure all glassware is oven-dried and use anhydrous solvents.4. Ensure adequate equivalents of base are used, especially with amine salt starting materials. |
| Multiple Products / Side Reactions | 1. Self-coupling of this compound.2. Reaction with solvent (e.g., dimethylamine impurity in old DMF).<[12]br>3. Formation of N-acylurea byproduct (with EDC if HOBt is omitted). | 1. Use the carboxylic acid as the limiting reagent. Consider adding a solution of the activated acid to the amine.2. Use fresh, high-purity anhydrous solvents.3. Always use an additive like HOBt or HOAt with carbodiimide reagents. [9] |
| Difficulty in Purification | 1. Water-soluble byproducts (EDC-urea, DIPEA salts) not fully removed during workup.2. Product has similar polarity to starting material. | 1. Perform all aqueous washes thoroughly. For EDC reactions, ensure the byproduct is fully dissolved in the aqueous phase.2. Optimize chromatography conditions (try different solvent systems or use a gradient elution). Consider recrystallization if the product is a solid. |
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. [Link]
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Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]
-
YouTube. mechanism of amide formation with DCC. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
- Kumar, K. A., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135.
-
LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]
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Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]
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Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11692-11697. [Link]
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ResearchGate. Synthesis of novel pyrazole carboxamides using reusable catalyst as antimicrobial agents and molecular docking studies. [Link]
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Reddit. Side reactions with HBTU amide coupling?. [Link]
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ChemBK. This compound. [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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J-Stage. Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. [Link]
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MySkinRecipes. This compound. [Link]
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Synthesis and evaluation of novel pyrazole carboxamide derivatives. (2024). [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
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ResearchGate. (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. [https://www.researchgate.net/publication/320108994_NMI MsCl-Mediated_Amide_Bond_Formation_of_Aminopyrazines_and_ArylHeteroaryl_Carboxylic_Acids_Synthesis_of_Biologically_Relevant_Pyrazine_Carboxamides]([Link] MsCl-Mediated_Amide_Bond_Formation_of_Aminopyrazines_and_ArylHeteroaryl_Carboxylic_Acids_Synthesis_of_Biologically_Relevant_Pyrazine_Carboxamides)
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Eureka | Patsnap. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. [Link]
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Oakwood Chemical. 3-Amino-pyrazole-4-carboxylic acid amide. [Link]
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Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]
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ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link]
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Molecules. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]
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Application Note & Protocols: Strategic Esterification of 3-Aminopyrazole-4-carboxylic Acid for Pharmaceutical Synthesis
Introduction: The Strategic Importance of 3-Aminopyrazole-4-carboxylic Acid Esters
This compound is a privileged heterocyclic scaffold, serving as a critical starting material in the synthesis of a multitude of biologically active molecules.[1][2][3] Its derivatives are foundational to the development of anti-inflammatory, antiviral, and anticancer agents.[2][4] The ester functional group, in particular, is a key derivative, often employed to enhance pharmacokinetic properties, improve solubility, or act as a versatile synthetic handle for further molecular elaboration in drug discovery programs.[5][6]
However, the esterification of this substrate presents a unique chemical challenge. The molecule is bifunctional, containing both a nucleophilic amino group and a carboxylic acid. Furthermore, its zwitterionic nature in solution can decrease the reactivity of the carboxylic acid moiety.[7] Standard acid-catalyzed methods like the Fischer esterification are often ineffective, as the strong acid catalyst will protonate the basic amino group, deactivating the molecule and impeding the desired reaction.[7][8][9]
This guide provides a detailed analysis of effective esterification strategies, explains the chemical rationale behind protocol selection, and delivers robust, step-by-step protocols tailored for researchers in medicinal chemistry and drug development.
Comparative Analysis of Esterification Methodologies
Selecting the appropriate esterification method is paramount to achieving high yields and purity. The presence of the amino group necessitates strategies that either bypass the need for strong acid catalysis or proceed under conditions mild enough to avoid side reactions. Three primary methods are evaluated here.
| Method | Key Reagents | Mechanism | Advantages | Disadvantages | Suitability for Substrate |
| Thionyl Chloride | Thionyl Chloride (SOCl₂), Alcohol | Forms a highly reactive acyl chloride intermediate.[10][11] | High reactivity, drives reaction to completion, byproducts (SO₂, HCl) are gaseous. | Harsh reagent, generates HCl in situ, requires careful handling (moisture sensitive). | Excellent. A classic and robust method for amino acids. |
| Steglich Esterification | DCC or EDC, DMAP (catalyst), Alcohol | Carbodiimide activation forms an O-acylisourea intermediate.[12][13][14][15] | Very mild, neutral pH, tolerates sensitive functional groups, good for sterically hindered alcohols.[13][14] | DCC byproduct (DCU) can be difficult to remove, potential for N-acylurea side reaction.[13][14][16] | Excellent. Ideal for sensitive substrates or when milder conditions are required. |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), DEAD or DIAD, Alcohol | Redox reaction activates the alcohol for nucleophilic attack by the carboxylate.[17][18][19] | Exceptionally mild, neutral conditions, proceeds with stereochemical inversion (if applicable).[18][20] | Stoichiometric byproducts (phosphine oxide, hydrazine) can complicate purification, pKa of acid should be <13.[19] | Good. A viable but often more complex and costly alternative. |
Core Protocol 1: Thionyl Chloride Mediated Esterification
This method is highly reliable and proceeds through the formation of a reactive acyl chloride. The alcohol, often used as the solvent, readily reacts with this intermediate. The in situ generation of HCl also converts the amino group to its hydrochloride salt, protecting it from acting as a competing nucleophile.
Reaction Workflow Overview
Caption: General workflow for thionyl chloride esterification.
Detailed Step-by-Step Protocol (Ethyl Ester Synthesis)
Materials and Reagents:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (used as solvent, ~10-20 mL per gram of acid)
-
Thionyl Chloride (SOCl₂) (1.5 - 2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, reflux condenser, drying tube (CaCl₂)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Solvent Addition: Add anhydrous ethanol to the flask to create a suspension.
-
Cooling: Place the flask in an ice-water bath and stir the suspension for 10-15 minutes to cool it to 0 °C.
-
Reagent Addition (Critical Step): Under vigorous stirring, add thionyl chloride dropwise via syringe over 15-20 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood. The solid will gradually dissolve as the reaction proceeds.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. For less reactive alcohols or to expedite the reaction, the mixture can be heated to reflux (typically 60-80 °C) and stirred for 2-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol and SOCl₂ under reduced pressure using a rotary evaporator.
-
Workup - Neutralization: Carefully add crushed ice to the residue, followed by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is neutral to slightly basic (~pH 8).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to obtain the pure ester.
Mechanism & Expert Rationale
The success of this method hinges on the superior electrophilicity of the acyl chloride intermediate. Thionyl chloride reacts with the carboxylic acid to form this intermediate, which is far more susceptible to nucleophilic attack by the alcohol than the parent carboxylic acid.[10][11]
Caption: Simplified mechanism of SOCl₂ mediated esterification.
Core Protocol 2: Steglich Esterification
For substrates with other acid-sensitive functional groups, the Steglich esterification offers a mild and effective alternative. It utilizes a carbodiimide coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid under neutral conditions.[13][15]
Detailed Step-by-Step Protocol (tert-Butyl Ester Synthesis)
Materials and Reagents:
-
This compound (1.0 eq)
-
tert-Butanol (1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Diethyl ether or Hexane (for DCU precipitation)
-
Standard workup reagents (as in Protocol 1)
Procedure:
-
Reaction Setup: Dissolve this compound, tert-butanol, and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup - DCU Removal: Once complete, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
-
Purification: The crude residue can be further purified. If residual DCU is present, it can often be precipitated by dissolving the crude material in a minimal amount of DCM and adding hexane or ether. After another filtration, the product can be purified by column chromatography as described in the previous protocol.
Mechanism & Expert Rationale
The key to the Steglich reaction is the in-situ formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[14] DMAP, a superior nucleophile to the alcohol, intercepts this intermediate to form a reactive acylpyridinium species ("active ester"). This species is then readily attacked by the alcohol to form the final product, regenerating the DMAP catalyst. Crucially, DMAP suppresses a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[13][14]
Caption: Key intermediates in the Steglich esterification.
Troubleshooting and Expert Insights
-
Problem: Low Yield in SOCl₂ Method.
-
Cause: Moisture in the reaction. Thionyl chloride reacts violently with water.
-
Solution: Ensure all glassware is oven-dried and use anhydrous alcohol. Perform the reaction under an inert atmosphere (N₂ or Ar).[21]
-
-
Problem: Incomplete Reaction.
-
Cause: Insufficient activation or reaction time.
-
Solution: Increase the equivalents of the coupling agent (SOCl₂ or DCC) to 1.5-2.0 eq. For sluggish reactions, increase the reaction time or temperature (reflux).
-
-
Problem: Difficult Purification in Steglich Method.
-
Cause: Contamination with dicyclohexylurea (DCU) byproduct.
-
Solution: DCU has low solubility in many organic solvents. Most can be removed by filtration. For trace amounts, precipitation from a concentrated solution with a non-polar solvent like hexane is effective. Alternatively, use a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), whose urea byproduct can be removed with a simple aqueous wash.[12]
-
-
Problem: Potential for Dimerization.
-
Cause: The amino group of one molecule could potentially react with the activated carboxyl group of another.
-
Solution: Using methods like the SOCl₂ protocol, where the amine is protonated and protected as a hydrochloride salt, effectively prevents this. In coupling reactions, slow addition of the coupling agent at low temperatures minimizes intermolecular side reactions.
-
References
-
Mitsunobu reaction - Wikipedia. Available at: [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. Available at: [Link]
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
- DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
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This compound - MySkinRecipes. Available at: [Link]
-
Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling - Royal Society of Chemistry. Available at: [Link]
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Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews - ACS Publications. Available at: [Link]
-
Steglich Esterification Definition - Fiveable. Available at: [Link]
-
Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts - ACS Publications. Available at: [Link]
-
Esterification of pyrazole-3- and 4-carboxylic acids | Request PDF - ResearchGate. Available at: [Link]
-
Reactions of Amino Acids: Esterification: Videos & Practice Problems - Pearson. Available at: [Link]
-
Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available at: [Link]
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Publishing. Available at: [Link]
-
Steglich esterification - Wikipedia. Available at: [Link]
-
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]
-
Steglich Esterification - Organic Chemistry Portal. Available at: [Link]
-
An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Available at: [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - NIH. Available at: [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available at: [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
-
Recent developments in aminopyrazole chemistry - Arkivoc. Available at: [Link]
-
Esterification/Amidation Problems : r/Chempros - Reddit. Available at: [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Fischer–Speier esterification - Wikipedia. Available at: [Link]
-
how is the esterification of amino acid carried on in this reaction - Chemistry Stack Exchange. Available at: [Link]
-
Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids - ResearchGate. Available at: [Link]
-
How to do esterification of amino acid? - ResearchGate. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. Available at: [Link]
-
Acid to Ester - Common Conditions. Available at: [Link]
-
Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]
-
Fischer Esterification - Organic Chemistry Portal. Available at: [Link]
-
21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax. Available at: [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
-
An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids - Der Pharma Chemica. Available at: [Link]
-
Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts. Available at: [Link]
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- 3. arborpharmchem.com [arborpharmchem.com]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fiveable.me [fiveable.me]
- 13. Steglich esterification - Wikipedia [en.wikipedia.org]
- 14. Steglich Esterification [organic-chemistry.org]
- 15. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 18. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tcichemicals.com [tcichemicals.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. echemi.com [echemi.com]
Application Note & Protocol: Regioselective N-Alkylation of 3-Aminopyrazole-4-carboxylic Acid
Abstract
N-alkylated pyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors.[1] The N-alkylation of asymmetrically substituted pyrazoles, such as 3-aminopyrazole-4-carboxylic acid, presents a significant synthetic challenge: controlling the regioselectivity of the alkylation at either the N1 or N2 position. The specific regioisomer produced is critical, as it profoundly influences the molecule's spatial arrangement and subsequent biological activity.[1] This document provides a comprehensive guide to the N-alkylation of this compound and its ester derivatives. We detail a robust, base-mediated protocol, discuss the key factors governing regioselectivity, and present alternative methods to address common synthetic hurdles. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction: The Central Role of Regioselectivity
The pyrazole ring contains two adjacent nitrogen atoms. In an unsymmetrical pyrazole like this compound, these nitrogens are electronically and sterically distinct. Alkylation can occur at the nitrogen adjacent to the amino group (N1) or the nitrogen adjacent to the carboxylic acid (N2), yielding two different products (Figure 1).
The regiochemical outcome is not arbitrary; it is a function of several interdependent factors, including the steric hindrance at each nitrogen, the nature of the alkylating agent, the choice of base and solvent, and the reaction temperature.[1] Steric effects are often a primary determinant, with alkylation favoring the less sterically hindered nitrogen atom.[1][2] For instance, the synthesis of potent c-Jun N-terminal kinase 3 (JNK3) inhibitors, which are crucial for targeting neurodegenerative diseases, often relies on a specific N-substituted aminopyrazole isomer, highlighting the importance of controlled synthesis.[1]
Mechanistic Principles of N-Alkylation
The most common method for N-alkylation of pyrazoles proceeds via a nucleophilic substitution (SN2) mechanism. The reaction is typically initiated by a base, which deprotonates the pyrazole ring's N-H, generating a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent (e.g., an alkyl halide).
Key factors influencing regioselectivity include:
-
Steric Hindrance: Bulky substituents on the pyrazole ring or a bulky alkylating agent will favor reaction at the less sterically encumbered nitrogen atom. For this compound, the N1 position is generally less hindered than the N2 position, which is flanked by the carboxylic acid group.
-
Base and Solvent System: The choice of base and solvent can dramatically alter the reaction's outcome. A strong base in an aprotic polar solvent like DMF or DMSO is commonly used to generate the pyrazolate anion.[1][3] For example, using potassium carbonate (K₂CO₃) in DMSO has been shown to achieve regioselective N1-alkylation for 3-substituted pyrazoles.[3]
-
Alkylating Agent: The reactivity and structure of the electrophile play a crucial role. Highly reactive agents like methyl iodide may show less selectivity, while bulkier agents can enhance it.[1]
Figure 1. General mechanism for base-mediated N-alkylation of this compound.
Detailed Experimental Protocol: Base-Mediated N-Alkylation
This protocol describes a general procedure for the N-alkylation of the ethyl ester of this compound, which is often used to improve solubility and prevent side reactions involving the carboxylic acid. The acid can be regenerated by subsequent hydrolysis.[4]
Materials and Reagents:
-
Ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5–2.0 eq)
-
Alkylating Agent (e.g., methyl iodide, benzyl bromide) (1.0–1.2 eq)
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or DMSO to achieve a concentration of 0.1–0.5 M. Stir the mixture until the starting material is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (1.5–2.0 eq) to the stirred solution.
-
Rationale: K₂CO₃ is a moderately strong base, sufficient to deprotonate the pyrazole N-H without causing unwanted side reactions. Using an excess ensures complete formation of the nucleophilic pyrazolate anion.
-
-
Activation: Stir the suspension at room temperature for 15–30 minutes. This allows for the formation of the pyrazolate salt.
-
Alkylating Agent Addition: Slowly add the alkylating agent (1.0–1.2 eq) dropwise to the suspension.
-
Critical Step: A slight excess of the alkylating agent ensures the reaction goes to completion. However, a large excess can lead to undesired dialkylation or other side reactions. The addition should be slow to control any potential exotherm.
-
-
Reaction: Stir the reaction at the desired temperature (this can range from room temperature to 80°C) for 4–24 hours.[1]
-
Pro-Tip: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid degradation of the product.
-
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF/DMSO used).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine to remove residual DMF/DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-alkylated pyrazole.
Protocol Variations & Optimization
The regioselectivity and yield of the N-alkylation can be fine-tuned by modifying the reaction parameters. The following table summarizes common variations.
| Parameter | Variation | Rationale & Expected Outcome | Reference |
| Base | NaH, Cs₂CO₃ | Stronger bases like NaH can increase the rate but may decrease selectivity. Cs₂CO₃ is often used for more difficult alkylations. | [5] |
| Solvent | DMSO, Acetonitrile (ACN), THF | DMSO and DMF are excellent for SN2 reactions. Less polar solvents like THF may slow the reaction but can sometimes improve selectivity. | [1][3] |
| Temperature | Room Temp to 80 °C | Higher temperatures increase the reaction rate but can lead to more side products and lower regioselectivity. Start at room temperature and heat only if necessary. | [1][6] |
| Alkylating Agent | Alkyl iodides, bromides, tosylates | Iodides are typically the most reactive, followed by bromides and tosylates. The choice depends on the desired alkyl group and reactivity. | [1] |
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start -> add_alkyl; add_alkyl -> react; react -> monitor; monitor -> react [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify; purify -> characterize; }
Sources
- 1. benchchem.com [benchchem.com]
- 2. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
Application Note: Strategic Use of 3-Aminopyrazole-4-carboxylic Acid in Solid-Phase Synthesis for Accelerated Drug Discovery
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, featured in a multitude of approved drugs and clinical candidates. 3-Aminopyrazole-4-carboxylic acid, in particular, serves as a versatile building block for constructing diverse molecular libraries, especially when utilized in solid-phase synthesis (SPS). This application note offers a detailed guide for researchers, scientists, and drug development professionals on the effective application of this compound in SPS. We will explore the fundamental chemical principles, present validated, step-by-step protocols, and address critical aspects of troubleshooting and optimization. This will facilitate the rapid generation of novel compounds for screening and lead optimization.
Introduction: The Significance of the Pyrazole Moiety
The pyrazole ring system is a cornerstone of modern medicinal chemistry, owing to its distinctive physicochemical properties. Its two adjacent nitrogen atoms can function as both hydrogen bond donors and acceptors, enabling potent and specific interactions with biological targets. Moreover, the pyrazole core is metabolically stable and provides multiple sites for chemical diversification. The integration of 3-amino and 4-carboxylic acid functionalities onto this scaffold yields the bifunctional building block, this compound, which is exceptionally well-suited for solid-phase organic synthesis (SPOS).[1][2] This allows for the sequential and controlled attachment of various chemical entities, leading to the efficient assembly of large and diverse compound libraries.
Principles of Employing this compound in SPS
The successful implementation of this compound in solid-phase synthesis relies on the strategic and orthogonal protection and activation of its two functional groups: the 3-amino group and the 4-carboxylic acid group. Typically, the carboxylic acid is used for the initial attachment to a solid support (resin), while the amino group acts as a handle for subsequent chemical modifications.
Resin Selection and Immobilization
The choice of resin is crucial and is determined by the overall synthetic strategy, particularly the desired cleavage conditions for releasing the final product.
-
Wang Resin: This is a frequently used resin for solid-phase peptide synthesis and is ideal when acid-labile cleavage is desired.[3] The carboxylic acid of this compound can be attached to the hydroxyl groups of the Wang resin through an ester linkage. This is typically accomplished using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP).[3]
-
Rink Amide Resin: If the final product requires a C-terminal amide, the Rink Amide resin is the preferred solid support.[4] The carboxylic acid of the pyrazole building block is coupled to the amino group of the resin, creating a stable amide bond. Cleavage from this resin is also generally achieved under acidic conditions, yielding a primary amide.[4]
Orthogonal Protection Strategy
To selectively functionalize the 3-amino group after immobilization, it must be protected with a group that is stable during resin loading but can be removed under conditions that do not affect the resin linkage.
-
Fmoc (9-fluorenylmethyloxycarbonyl): This is the most prevalent protecting group for the amino function in this context.[5] It remains stable under the mildly acidic or basic conditions used for peptide coupling but is easily cleaved by treatment with a secondary amine, typically a 20% piperidine solution in dimethylformamide (DMF).[4][5]
Acylation and Diversification of the 3-Amino Group
Following the removal of the Fmoc group, the free 3-amino group becomes available for acylation with a broad range of carboxylic acids. Standard peptide coupling reagents are employed for this step, including:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) [6]
-
DIC/OxymaPure®
The selection of the coupling reagent and additives can be critical for obtaining high yields, particularly with sterically hindered carboxylic acids.
Cleavage and Product Isolation
The final step involves the cleavage of the synthesized molecule from the solid support. The conditions for this step are determined by the type of resin used.
-
For Wang Resin: A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), often with scavengers like triisopropylsilane (TIS) and water to prevent side reactions, is used to cleave the ester linkage.
-
For Rink Amide Resin: Similar TFA-based cocktails are used to cleave the linker and release the final product as a C-terminal amide.
After cleavage, the crude product is typically precipitated with cold diethyl ether, collected by centrifugation, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the use of Fmoc-3-amino-1H-pyrazole-4-carboxylic acid in solid-phase synthesis.
Protocol 1: Loading of Fmoc-3-amino-1H-pyrazole-4-carboxylic Acid onto Wang Resin
Objective: To immobilize the pyrazole building block onto the solid support.
| Step | Procedure | Reagents and Solvents | Time | Notes |
| 1 | Resin Swelling | Swell Wang resin (1 eq) in DMF for 1 hour in a reaction vessel. | DMF | 1 hr |
| 2 | Reagent Preparation | In a separate vial, dissolve Fmoc-3-amino-1H-pyrazole-4-carboxylic acid (1.5-2.5 eq), HOBt (1.5-2.5 eq), and DMAP (0.1 eq) in DMF. | Fmoc-3-amino-1H-pyrazole-4-carboxylic acid, HOBt, DMAP, DMF | 10 min |
| 3 | Coupling Reaction | Drain the DMF from the swollen resin. Add the reagent solution to the resin, followed by DIC (1 eq relative to the amino acid). Agitate at room temperature.[7][8] | DIC | 2-4 hr |
| 4 | Washing | Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).[7] | DMF, DCM, Methanol | 30 min |
| 5 | Capping (Optional) | To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DMF.[7] | Acetic anhydride, Pyridine, DMF | 30 min |
| 6 | Final Washing | Wash the resin as in step 4. | DMF, DCM, Methanol | 30 min |
| 7 | Drying | Dry the resin under vacuum.[7] | - | - |
Workflow Diagram: Resin Loading
Caption: Workflow for loading Fmoc-3-aminopyrazole-4-carboxylic acid onto Wang resin.
Protocol 2: Fmoc-Deprotection and Acylation of the 3-Amino Group
Objective: To remove the Fmoc protecting group and couple a new carboxylic acid to the exposed amino group.
| Step | Procedure | Reagents and Solvents | Time | Notes |
| 1 | Resin Swelling | Swell the pyrazole-loaded resin in DMF for 30 minutes. | DMF | 30 min |
| 2 | Fmoc Deprotection | Drain the DMF. Add 20% piperidine in DMF to the resin and agitate. Repeat once.[4][5] | 20% Piperidine in DMF | 2 x 10 min |
| 3 | Washing | Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.[4] | DMF | 20 min |
| 4 | Coupling | In a separate vial, pre-activate the carboxylic acid (3 eq) with a coupling reagent (e.g., HATU, 2.9 eq) and a base (e.g., DIPEA, 6 eq) in DMF for 5 minutes. Add this solution to the resin and agitate.[4] | Carboxylic acid, HATU, DIPEA, DMF | 2-4 hr |
| 5 | Washing | Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).[7] | DMF, DCM, Methanol | 30 min |
| 6 | Drying | Dry the resin under vacuum if this is the final synthetic step before cleavage. | - | - |
Workflow Diagram: Deprotection and Acylation
Caption: Logical flow of the solid-phase synthesis of a pyrazole library.
Troubleshooting and Optimization
-
Low Loading Efficiency: If the initial loading of the pyrazole building block is low, consider increasing the equivalents of the acid, coupling reagents, and reaction time. Ensure the resin is adequately swollen before the reaction. The loading efficiency can be quantified by spectrophotometrically measuring the amount of Fmoc released from a weighed sample of resin. [7][9]* Incomplete Fmoc Deprotection: The completion of the deprotection can be monitored by UV spectroscopy. [10]If incomplete deprotection is suspected, more active cleavage reagents should be considered. [10]* Poor Coupling Yields: For sterically hindered carboxylic acids, using a more potent coupling reagent like HATU or heating the reaction mixture may be necessary. [6]A Kaiser test can be performed to check for the presence of free amines, indicating an incomplete coupling.
-
Product Degradation during Cleavage: If the final product is sensitive to strong acid, reduce the cleavage time or perform the reaction at a lower temperature. The composition of the scavenger cocktail can also be optimized to protect sensitive functionalities.
Conclusion
This compound is a potent and versatile building block for solid-phase synthesis, enabling the rapid and efficient generation of diverse libraries of pyrazole-containing compounds. By understanding the principles of resin selection, orthogonal protection, and controlled functionalization, researchers can leverage this scaffold to accelerate their drug discovery endeavors. The protocols and troubleshooting guide provided in this application note serve as a robust starting point for the successful implementation of this chemistry in the laboratory.
References
- Aapptec. (n.d.). Preparing Low-Loading Fmoc-Amino Acid Wang Resins From High Substitution Wang Resin. Aapptec Peptides.
- Peptideweb.com. (n.d.). Loading protocols.
- Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- AltaBioscience. (n.d.). Advantages of Wang Resin in Peptide Synthesis.
- Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins.
- SIELC Technologies. (2018, May 16). This compound.
- Fichez, J., Busca, P., & Prestat, G. (n.d.). Recent advances in aminopyrazoles synthesis and functionalization. Laboraty o.
- Arkivoc. (2009). Recent developments in aminopyrazole chemistry.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Luxembourg Bio Technologies. (n.d.). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators.
- Walsh Medical Media. (2013, November 29). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
Sources
- 1. This compound | SIELC Technologies [sielc.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. peptideweb.com [peptideweb.com]
- 9. biotage.com [biotage.com]
- 10. chempep.com [chempep.com]
The 3-Aminopyrazole-4-Carboxylic Acid Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: The Rise of a Versatile Scaffold
In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced potency, selectivity, and drug-like properties is paramount. Within this pursuit, certain molecular frameworks, or "privileged scaffolds," have emerged as cornerstones for the development of new therapeutic agents.[1] The 3-aminopyrazole-4-carboxylic acid moiety and its derivatives represent one such exemplary scaffold, demonstrating remarkable versatility and significant therapeutic potential across a spectrum of diseases.[2] This guide provides an in-depth exploration of this scaffold's application in medicinal chemistry, offering detailed synthetic protocols, biological evaluation techniques, and insights into its mechanism of action, with a particular focus on its role in the development of kinase inhibitors for oncology.
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore in numerous clinically approved drugs.[1] The strategic incorporation of an amino group at the 3-position and a carboxylic acid (or a derivative thereof, such as an amide) at the 4-position endows this scaffold with a unique combination of hydrogen bond donors and acceptors. This arrangement facilitates critical interactions with biological targets, particularly the hinge region of protein kinases, making it an ideal starting point for the design of potent and selective inhibitors.[3]
This document will delve into the practical aspects of working with this compound derivatives, using the potent cyclin-dependent kinase (CDK) inhibitor AT7519 as a guiding case study.[4] Researchers, scientists, and drug development professionals will find actionable protocols and a robust conceptual framework to aid in the design, synthesis, and evaluation of novel therapeutics based on this privileged scaffold.
Synthetic Strategies: Building the Core and its Derivatives
The synthesis of this compound derivatives can be approached through several established routes. A common and effective strategy involves the construction of the pyrazole ring followed by functionalization of the carboxylic acid group, typically as a carboxamide. The following protocol outlines a representative synthesis of a 3-amino-N-aryl-1H-pyrazole-4-carboxamide, a key intermediate class for many kinase inhibitors.[5][6]
Protocol 1: Synthesis of a 3-Amino-N-aryl-1H-pyrazole-4-carboxamide Intermediate
This protocol is a generalized procedure based on common synthetic routes for pyrazole carboxamide derivatives.[5][6]
Objective: To synthesize a 3-amino-N-aryl-1H-pyrazole-4-carboxamide derivative as a core intermediate.
Materials:
-
4-Nitro-1H-pyrazole-3-carboxylic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridine
-
Substituted aniline
-
Palladium on carbon (10%)
-
Hydrazine hydrate or Hydrogen gas
-
Methanol or Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
To a solution of 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere, add a catalytic amount of DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-nitro-1H-pyrazole-3-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous pyridine.
-
In a separate flask, dissolve the desired substituted aniline (1.0-1.2 eq) in anhydrous pyridine.
-
Cool the aniline solution to 0 °C and slowly add the acid chloride solution dropwise.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-aryl-4-nitro-1H-pyrazole-3-carboxamide.
-
-
Nitro Group Reduction:
-
Dissolve the N-aryl-4-nitro-1H-pyrazole-3-carboxamide (1.0 eq) in methanol or ethanol.
-
Add palladium on carbon (10% w/w).
-
Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Alternatively, the reduction can be carried out using hydrazine hydrate (3-5 eq) at reflux temperature.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield the desired 3-amino-N-aryl-1H-pyrazole-4-carboxamide. The product can be further purified by recrystallization or column chromatography if necessary.
-
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
The following diagram illustrates the general workflow for the synthesis and characterization of this compound derivatives.
Caption: General workflow for the synthesis and characterization of 3-aminopyrazole-4-carboxamide derivatives.
Case Study: AT7519, a Potent CDK Inhibitor
AT7519, N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide, is a prime example of a clinically investigated drug candidate built upon the this compound scaffold.[4][7] It is a potent inhibitor of multiple cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9, with IC50 values in the nanomolar range.[8][9] Its mechanism of action involves the disruption of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.[4][7]
Biological Evaluation of Pyrazole-Based Kinase Inhibitors
The following protocols are designed to assess the biological activity of novel this compound derivatives, using AT7519 as a reference compound, with a focus on CDK inhibition.
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific CDK/cyclin complex.
Materials:
-
Recombinant human CDK2/Cyclin A or other CDK/cyclin complexes
-
Histone H1 as a substrate
-
[γ-³³P]ATP (Adenosine triphosphate)
-
Test compound (e.g., a novel pyrazole derivative) and AT7519 as a positive control
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well filter plates
-
Phosphoric acid solution (for washing)
-
Scintillation counter and scintillation fluid
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound and AT7519 in 100% DMSO.
-
Create a series of dilutions of the compounds in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase reaction buffer, the substrate (Histone H1), and the diluted test compound or control.
-
Initiate the reaction by adding the CDK/cyclin complex and [γ-³³P]ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Cell Proliferation Assay
Objective: To assess the anti-proliferative activity of a test compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116 colon cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound and AT7519
-
96-well cell culture plates
-
Resazurin-based reagent (e.g., AlamarBlue) or MTT reagent
-
Plate reader (fluorescence or absorbance)
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound or AT7519 for 72 hours.[7] Include a DMSO vehicle control.
-
-
Viability Assessment:
-
Add the resazurin-based reagent to each well and incubate for 2-4 hours.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the IC50 value by plotting cell viability against the compound concentration.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a test compound on cell cycle progression.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Test compound and AT7519
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment:
-
Treat cells with the test compound at various concentrations for 24 hours.[7]
-
-
Cell Harvesting and Staining:
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and stain with PI staining solution.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of control cells. AT7519 is known to cause a G0/G1 and G2/M arrest.[7]
-
Mechanism of Action: Targeting the Cell Cycle Engine
The primary mechanism of action for many this compound derivatives, including AT7519, is the inhibition of cyclin-dependent kinases. CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle.[10][11] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[10]
By binding to the ATP-binding pocket of CDKs, these inhibitors prevent the phosphorylation of key substrates, such as the retinoblastoma protein (Rb).[11] This leads to a halt in cell cycle progression, typically at the G1/S and G2/M checkpoints.[7][10] Prolonged cell cycle arrest can then trigger apoptosis (programmed cell death), ultimately leading to the demise of the cancer cells.[10]
The following diagram illustrates the simplified CDK signaling pathway and the points of inhibition by compounds like AT7519.
Caption: Inhibition of CDK signaling by pyrazole derivatives like AT7519, leading to cell cycle arrest.
Conclusion and Future Perspectives
The this compound scaffold has firmly established itself as a privileged motif in medicinal chemistry, particularly in the realm of kinase inhibitor design. Its inherent structural features provide a robust platform for the development of potent and selective therapeutic agents. The case of AT7519 and other similar molecules in clinical and preclinical development underscores the significant potential of this scaffold in oncology and beyond.
The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to effectively utilize this versatile scaffold in their drug discovery endeavors. As our understanding of disease biology continues to evolve, the rational design and synthesis of novel derivatives based on the this compound core will undoubtedly lead to the development of next-generation medicines with improved efficacy and safety profiles.
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Kour, S. et al. (2019). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 29(18), 2663-2668. Available at: [Link]
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A new pathway for the preparation of pyrano[2,3-c]pyrazoles and molecular docking as inhibitors of p38 MAP kinase. ACS Omega, 7(20), 17531-17540. (2022). Available at: [Link]
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Santo, L. et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. ResearchGate. Available at: [Link]
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Zheng, Y.-G. et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(3), 1025. Available at: [Link]
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Li, Y. et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. Available at: [Link]
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Patel, H. et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021. Available at: [Link]
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Pevarello, P. et al. (2004). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding. Journal of Medicinal Chemistry, 47(13), 3367-3380. Available at: [Link]
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Discovery and Evaluation of Dual CDK1 and CDK2 Inhibitors. Molecular Cancer Therapeutics, 5(4), 935-945. (2006). Available at: [Link]
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Wang, Y. et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1953-1960. Available at: [Link]
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Wang, Y. et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ResearchGate. Available at: [Link]
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Kumar, A. et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(11), 3236. Available at: [Link]
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Graneto, M. J. et al. (2003). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ResearchGate. Available at: [Link]
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Graneto, M. J. et al. (2003). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 46(24), 5147-5158. Available at: [Link]
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Wodtke, R. et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(23), 7306. Available at: [Link]
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Chen, Y.-L. et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(19), 6524. Available at: [Link]
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Al-Etaibi, A. et al. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(4), 3368-3381. Available at: [Link]
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Wang, Y. et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PubMed. Available at: [Link]
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Saad, N. et al. (2022). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 12(45), 29553-29571. Available at: [Link]
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The Strategic Role of 3-Aminopyrazole-4-carboxylic Acid in the Synthesis of Modern Agrochemicals: A Guide for Researchers
Introduction: The Unassuming Architect of Crop Protection
In the intricate world of agrochemical synthesis, the pyrazole ring stands as a testament to nature's efficiency, a scaffold that has been ingeniously exploited to develop a formidable arsenal of fungicides, herbicides, and insecticides. At the heart of many of these innovations lies a versatile and unassuming building block: 3-Aminopyrazole-4-carboxylic acid. This heterocyclic compound, characterized by its unique arrangement of nitrogen atoms and functional groups, offers a strategic entry point for the synthesis of a diverse array of biologically active molecules. Its inherent reactivity and structural features allow for the precise installation of various pharmacophores, enabling the fine-tuning of a compound's efficacy, selectivity, and environmental profile. This guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, offering detailed protocols and insights for researchers, scientists, and professionals in the field of drug development. We will delve into the synthetic transformations that unlock the potential of this key intermediate, with a focus on the chemical logic that underpins these powerful crop protection solutions.
Fungicide Synthesis: The Rise of Pyrazole Carboxamides
One of the most significant contributions of this compound to modern agriculture is its role as a precursor to the pyrazole carboxamide class of fungicides. These compounds are highly effective inhibitors of the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain, a mode of action that has proven critical in managing a broad spectrum of plant pathogens. The synthesis of these potent fungicides hinges on the strategic manipulation of the amino and carboxylic acid functionalities of the pyrazole core.
Core Principle: Amide Bond Formation
The fundamental transformation in the synthesis of pyrazole carboxamide fungicides is the formation of an amide bond between the this compound scaffold and a variety of amine-containing fragments. This is typically achieved by first activating the carboxylic acid group, most commonly by converting it to an acid chloride. This highly reactive intermediate can then readily couple with a desired amine to form the final carboxamide product.
Visualizing the Synthetic Workflow
Caption: General workflow for pyrazole carboxamide fungicide synthesis.
Protocol 1: Synthesis of 3-Aminopyrazole-4-carbonyl chloride
This protocol details the crucial first step of activating the carboxylic acid. The choice of thionyl chloride is predicated on its high reactivity and the fact that the byproducts (SO₂ and HCl) are gaseous, simplifying purification.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1 equivalent) in anhydrous toluene.
-
Slowly add thionyl chloride (2-3 equivalents) to the suspension at room temperature under a nitrogen atmosphere. The addition should be performed in a well-ventilated fume hood due to the release of HCl gas.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). The completion is often indicated by the dissolution of the starting material.
-
After cooling to room temperature, carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting solid, 3-Aminopyrazole-4-carbonyl chloride, is typically used in the next step without further purification due to its moisture sensitivity.
Protocol 2: Amide Coupling to Synthesize a Pyrazole Carboxamide Derivative
This protocol exemplifies the coupling of the activated pyrazole intermediate with a substituted aniline, a common structural motif in commercial SDHI fungicides. The use of a base like triethylamine is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
Materials:
-
3-Aminopyrazole-4-carbonyl chloride (from Protocol 1)
-
Substituted aniline (e.g., 2-aminophenol derivative) (1 equivalent)
-
Triethylamine (1.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the substituted aniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Dissolve the crude 3-Aminopyrazole-4-carbonyl chloride (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired pyrazole carboxamide.
| Compound Class | Target Enzyme | Examples of Commercial Products | Typical Yields from 3-APCA |
| Pyrazole Carboxamides | Succinate Dehydrogenase (SDH) | Bixafen, Penthiopyrad, Fluxapyroxad | 60-85% |
Insecticide Synthesis: Building the Phenylpyrazole Backbone
3-Aminopyrazole derivatives are also pivotal in the synthesis of phenylpyrazole insecticides, a class of broad-spectrum neurotoxicants. The most prominent member of this family is Fipronil, which acts by blocking GABA-gated chloride channels in insects. While the direct synthesis of Fipronil from this compound is not the primary commercial route, the underlying pyrazole chemistry is highly relevant. Modifications of the 3-amino group and subsequent elaborations of the pyrazole ring are key strategies in the development of novel insecticides.
Core Principle: Diazotization and Sandmeyer-type Reactions
A common strategy to introduce functionality at the 3-position of the pyrazole ring involves the diazotization of the amino group, followed by a Sandmeyer-type reaction to introduce a cyano or halo group. This transformation is a cornerstone of phenylpyrazole synthesis.
Visualizing the Synthetic Pathway
Caption: Key transformations in phenylpyrazole insecticide synthesis.
Protocol 3: Synthesis of a 3-Cyano-pyrazole Intermediate
This protocol outlines a general procedure for the conversion of a 3-aminopyrazole to a 3-cyano-pyrazole, a key step in building the Fipronil scaffold. The careful control of temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt.
Materials:
-
3-Aminopyrazole derivative (1 equivalent)
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Ice bath
-
Mechanical stirrer
Procedure:
-
Dissolve the 3-aminopyrazole derivative in aqueous HCl and cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5°C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (2.4 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C for 1-2 hours to ensure complete reaction.
-
Cool the mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 3-cyano-pyrazole intermediate.
Herbicide Synthesis: Exploring Diverse Scaffolds
The versatility of the this compound core extends to the synthesis of herbicides with various modes of action. Carboxylic acid derivatives are prevalent in herbicide development, and the pyrazole moiety can be incorporated to create novel structures that target key plant enzymes.[1] For instance, derivatives can be designed to inhibit protoporphyrinogen oxidase (PPO) or 4-hydroxyphenylpyruvate dioxygenase (HPPD), crucial enzymes in chlorophyll and plastoquinone biosynthesis, respectively.
Core Principle: Esterification and Amidation
Similar to fungicide synthesis, the carboxylic acid functionality of the pyrazole core is a key handle for derivatization. Esterification or amidation with various alcohol or amine-containing fragments can lead to a wide range of herbicidal compounds.
Protocol 4: Synthesis of a Pyrazole-based Herbicidal Ester
This protocol provides a general method for the synthesis of a pyrazole ester, a potential herbicidal candidate. The Fischer esterification, catalyzed by a strong acid, is a classic and effective method for this transformation.
Materials:
-
This compound (1 equivalent)
-
Desired alcohol (e.g., a substituted benzyl alcohol) (large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Dean-Stark apparatus
-
Toluene
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine this compound (1 equivalent), the desired alcohol (in large excess to act as both reactant and solvent, or with toluene as a co-solvent), and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
| Agrochemical Class | Mode of Action (Example) | Key Synthetic Transformation |
| Fungicides | SDH Inhibition | Amide bond formation |
| Insecticides | GABA-gated chloride channel blockage | Diazotization/Sandmeyer reaction |
| Herbicides | PPO or HPPD Inhibition | Esterification/Amidation |
Conclusion: A Foundation for Future Innovation
This compound has firmly established itself as a cornerstone in the edifice of modern agrochemical synthesis. Its strategic importance lies not only in its presence within the final active ingredients but also in the synthetic versatility it offers to researchers. The protocols and principles outlined in this guide provide a foundational understanding of how this key intermediate is leveraged to create potent and selective fungicides, insecticides, and herbicides. As the demand for sustainable and effective crop protection solutions continues to grow, the ingenious application of building blocks like this compound will undoubtedly remain at the forefront of innovation, enabling the development of the next generation of agrochemicals that will help feed a growing global population.
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Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020). Mol Divers. [Link]
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Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.). MDPI. [Link]
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Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). Asian Journal of Chemistry. [Link]
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Synthesis, characterization and bioactivity of Fipronil derivatives as a lead for new insecticide. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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High-Throughput Screening of 3-Aminopyrazole-4-carboxylic Acid Derivatives: An Application Guide for Drug Discovery
Abstract
The 3-aminopyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns to identify novel drug candidates from libraries of this compound derivatives. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for both biochemical and cell-based assays, and offer insights into data analysis and hit validation.
Introduction: The Significance of the this compound Scaffold
The pyrazole ring system is a fundamental heterocyclic motif found in numerous biologically active compounds.[2] Specifically, derivatives of this compound have garnered significant attention due to their synthetic tractability and their ability to engage with a variety of biological targets. This scaffold provides a rigid core with strategically positioned functional groups—an amino group and a carboxylic acid—that can be readily modified to generate diverse chemical libraries. This structural versatility allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against a chosen biological target.
The core hypothesis underpinning the screening of these derivatives is that their inherent structural features can be leveraged to interact with key residues in the binding sites of enzymes, such as kinases, or to modulate protein-protein interactions critical in disease pathways. Furthermore, their potential as anticancer agents has been demonstrated in various studies, making them a compelling starting point for oncology drug discovery programs.[3][4][5][6][7]
Designing the High-Throughput Screening Cascade
A successful HTS campaign is not a single experiment but a carefully orchestrated series of assays, often referred to as a screening cascade. This cascade is designed to efficiently sift through a large compound library to identify and validate a small number of promising "hits."
Figure 1: A generalized high-throughput screening cascade for the discovery of bioactive this compound derivatives.
Library Synthesis: Building a Diverse Chemical Space
The quality and diversity of the compound library are paramount to the success of any HTS campaign. For the this compound scaffold, a combinatorial approach focusing on the generation of an amide library allows for the systematic exploration of chemical space around the core structure.
Protocol: Combinatorial Synthesis of a this compound Amide Library
This protocol outlines a general procedure for the parallel synthesis of an amide library in a 96-well plate format.
Materials:
-
3-Amino-1H-pyrazole-4-carboxylic acid
-
A diverse set of primary and secondary amines
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous DMF or DMSO
-
96-well reaction blocks
Procedure:
-
Acid Activation:
-
In each well of a 96-well reaction block, add a solution of 3-amino-1H-pyrazole-4-carboxylic acid in anhydrous DMF.
-
To each well, add a solution of the coupling agent (e.g., HATU) and an organic base (e.g., DIPEA).
-
Allow the activation to proceed at room temperature for 30 minutes.
-
-
Amine Addition:
-
To each well, add a solution of a unique amine from your diverse amine library.
-
Seal the reaction block and allow the reaction to proceed at room temperature overnight with gentle shaking.
-
-
Work-up and Purification:
-
Quench the reaction by adding water to each well.
-
Depending on the properties of the final compounds, perform liquid-liquid extraction or solid-phase extraction to purify the products.
-
Analyze the purity and confirm the identity of a representative set of compounds using LC-MS.
-
-
Plate Preparation for HTS:
-
Dissolve the purified compounds in 100% DMSO to a stock concentration of 10 mM.
-
Use an acoustic liquid handler to transfer precise volumes of the compound stocks into 384-well assay plates for the primary screen.
-
Biochemical Assay: Targeting Kinase Activity with Fluorescence Polarization
Kinases are a major class of drug targets, particularly in oncology. The 3-aminopyrazole scaffold is a known hinge-binding motif in many kinase inhibitors. A fluorescence polarization (FP) assay is a robust, homogeneous method for HTS of kinase inhibitors.[8][9]
Principle of the FP Kinase Assay
The assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled peptide substrate. When the peptide is phosphorylated by the kinase, it is bound by a large, specific antibody, leading to a slower rotation and an increase in fluorescence polarization. An inhibitor will prevent phosphorylation, leaving the small peptide unbound and resulting in low polarization.
Figure 2: Principle of the fluorescence polarization (FP) based kinase assay.
Protocol: FP-Based HTS for Kinase Inhibitors
This protocol is a template and should be optimized for the specific kinase of interest.
Materials:
-
Recombinant kinase (e.g., a specific cancer-related kinase)
-
Fluorescently labeled peptide substrate
-
ATP
-
Kinase assay buffer
-
Phospho-specific antibody
-
384-well, low-volume, black assay plates
-
Test compounds (this compound derivatives) at 10 mM in DMSO
-
Positive control inhibitor
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase/peptide solution in kinase assay buffer.
-
Prepare a 2X ATP/antibody solution in kinase assay buffer.
-
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each test compound, positive control, and DMSO (negative control) into the appropriate wells of a 384-well assay plate.
-
-
Assay Execution:
-
Add 5 µL of the 2X kinase/peptide solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP/antibody solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plates on a fluorescence polarization reader using appropriate excitation and emission wavelengths.
-
Cell-Based Assay: Assessing Anticancer Activity
A cell-based assay provides a more physiologically relevant context for evaluating compound activity. The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.[10][11][12]
Protocol: High-Throughput Cell Viability (MTT) Assay
Materials:
-
Cancer cell line (e.g., a line known to be sensitive to kinase inhibitors)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
384-well, clear-bottom, sterile cell culture plates
-
Test compounds
-
Positive control (e.g., a known cytotoxic drug)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in 384-well plates at a predetermined optimal density in 40 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Perform serial dilutions of the hit compounds from the primary screen.
-
Add 10 µL of the diluted compounds to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 50 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Hit Identification
Rigorous data analysis is crucial to identify true hits and avoid false positives.
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[3][4][5][6][7] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |µp - µn|
| Z'-Factor | Interpretation |
| > 0.5 | Excellent assay |
| 0 - 0.5 | Marginal assay |
| < 0 | Unacceptable assay |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[4]
Hit Selection
In the primary screen, hits are typically identified as compounds that produce a signal that is a certain number of standard deviations away from the mean of the negative controls (e.g., >3 standard deviations). For the FP kinase assay, this would be a significant decrease in polarization, while for the MTT assay, it would be a significant decrease in absorbance.
For confirmed hits from the dose-response experiments, the half-maximal inhibitory concentration (IC50) is calculated. Potent compounds with a clear dose-response relationship are prioritized for further investigation.
Example Data Analysis:
| Compound ID | % Inhibition (Primary Screen) | IC50 (µM) | Cell Viability (at 10 µM) |
| APCA-001 | 85 | 0.5 | 20% |
| APCA-002 | 20 | > 50 | 95% |
| APCA-003 | 92 | 0.2 | 15% |
| ... | ... | ... | ... |
In this example, APCA-001 and APCA-003 would be considered promising hits due to their high inhibition in the primary screen, low IC50 values, and significant reduction in cell viability.
Conclusion
The this compound scaffold represents a valuable starting point for the discovery of novel therapeutic agents. By employing a well-designed HTS cascade, incorporating robust biochemical and cell-based assays, and applying rigorous data analysis, researchers can effectively screen diverse libraries of these derivatives to identify promising lead compounds for further development. The protocols and guidelines presented in this application note provide a solid framework for initiating such a drug discovery program.
References
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
Wikipedia. (2023). Z-factor. Retrieved from [Link]
-
Real Research. (n.d.). MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. Retrieved from [Link]
-
Cytoskeleton, Inc. (2020). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
- Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2006). A comparison of assay performance measures in screening assays: signal window, Z' factor, and SSMD. Journal of biomolecular screening, 11(3), 247–252.
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Retrieved from [Link]
-
Journal of Cancer Metastasis and Treatment. (2016). High throughput screening of small molecule library: procedure, challenges and future. Retrieved from [Link]
-
Wikipedia. (2023). High-throughput screening. Retrieved from [Link]
-
Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. Retrieved from [Link]
- Fichez, J., Busca, P., & Prestat, G. (2016). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- Gul, S., Hameed, A., & Al-Rashida, M. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of enzyme inhibition and medicinal chemistry, 23(6), 895–900.
-
MDPI. (2021). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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MDPI. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Biological Evaluation of 3-Aminopyrazole-4-carboxylic Acid Derivatives
Introduction: The Therapeutic Potential of the 3-Aminopyrazole-4-carboxylic Acid Scaffold
The this compound moiety is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of heterocyclic compounds.[1] Derivatives of this core structure have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[2][3][4][5][6][7][8] The inherent structural features of the pyrazole ring, such as its aromaticity and the presence of multiple nitrogen atoms, allow for a variety of intermolecular interactions with biological targets, making it a focal point in the design of novel therapeutic agents.[9]
These application notes provide detailed protocols for a selection of fundamental in vitro biological assays designed to characterize the therapeutic potential of novel compounds derived from this compound. The methodologies outlined herein are intended for researchers, scientists, and drug development professionals engaged in the preliminary screening and mechanistic evaluation of these promising molecules.
Part 1: Anticancer Activity Assessment
A significant number of pyrazole derivatives have demonstrated potent anticancer activity.[6][8][10] A primary and widely adopted method for the initial screening of cytotoxic potential is the MTT assay.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[11][12] The assay is predicated on the ability of mitochondrial dehydrogenases in metabolically active, viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[11][13] The quantity of these insoluble crystals, which are subsequently solubilized, is directly proportional to the number of living cells.[11] A reduction in the measured absorbance indicates a decrease in cell viability, suggesting a cytotoxic or cytostatic effect of the test compound.[11]
Experimental Workflow: MTT Assay
Caption: Workflow for the agar well diffusion assay.
Detailed Protocol: Agar Well Diffusion
Materials and Reagents:
-
Bacterial and/or fungal strains
-
Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA)
-
Sterile petri dishes
-
Sterile cotton swabs
-
Sterile cork borer or pipette tips
-
Test compound solutions of known concentration
-
Positive control antibiotic and vehicle control (DMSO)
Procedure:
-
Plate Preparation and Inoculation:
-
Prepare and sterilize the agar medium and pour it into sterile petri dishes.
-
Once the agar has solidified, spread a standardized microbial inoculum (0.5 McFarland) evenly over the entire surface using a sterile cotton swab.
-
-
Well Creation and Compound Addition:
-
Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.
-
Add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
-
Also, add the positive control antibiotic and the vehicle control to separate wells.
-
-
Incubation and Measurement:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well.
-
Part 3: Enzyme Inhibition Assays - Kinase Inhibition
The 3-aminopyrazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. [9]Cyclin-dependent kinases (CDKs), such as CDK2, are critical regulators of the cell cycle, and their inhibition is a promising strategy in cancer therapy. [14][15]
Principle of a Luminescent Kinase Assay (e.g., ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. [15][16]The assay is performed in two steps: first, after the kinase reaction, remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP formed and thus to the kinase activity. [15][16]Inhibitors of the kinase will lead to a decrease in ADP production and a corresponding reduction in the luminescent signal.
Detailed Protocol: CDK2/Cyclin E Inhibition Assay
Materials and Reagents:
-
Recombinant human CDK2/Cyclin E enzyme [17]* Kinase substrate (e.g., a specific peptide or Histone H1)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA) [16]* Test compound (this compound derivative)
-
Positive control inhibitor (e.g., Staurosporine) [16]* ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a white, opaque plate, add the test compound, the CDK2/Cyclin E enzyme, and the substrate/ATP mixture.
-
The final reaction volume is typically small (e.g., 5-10 µL).
-
Include "no enzyme" and "no inhibitor" controls.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes). [16]
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. [15]
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
-
| Compound Example | Kinase Target | IC50 (nM) | Reference |
| Compound 8t | CDK2 | 0.719 | [18] |
| CDK2i-4 | CDK2/Cyclin E | <1 | [14] |
| CDK2i-5 | CDK2/Cyclin E | <1 | [14] |
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial in vitro biological characterization of novel compounds derived from this compound. By systematically evaluating their anticancer, antimicrobial, and enzyme inhibitory activities, researchers can effectively identify lead compounds for further preclinical development. Adherence to these standardized methodologies will ensure the generation of reliable and reproducible data, which is paramount for advancing the discovery of new therapeutic agents.
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-
Antimicrobial Susceptibility Test methods ; Definition and Types - YouTube. (2024). Retrieved from [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
Wikipedia. (n.d.). Antibiotic sensitivity testing. Retrieved from [Link]
-
INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
University of California, San Diego. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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-
EMBL-EBI. (n.d.). Assay: Inhibition of recombinant CDK2/cyclin E (CHEMBL1063860). Retrieved from [Link]
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G1 Therapeutics, Inc. (2019). DEVELOPMENT OF CDK2 INHIBITORS TO OVERCOME PRIMARY AND ACQUIRED RESISTANCE TO CDK4/6 INHIBITION. Retrieved from [Link]
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-
BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]
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-
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-
ResearchGate. (n.d.). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Aminopyrazole-4-carboxylic Acid
Welcome to the technical support guide for the synthesis of 3-Aminopyrazole-4-carboxylic acid (APCA). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this critical building block. APCA is a vital precursor in the development of various pharmaceuticals, including xanthine oxidase inhibitors like Allopurinol, and other bioactive molecules.[1][2]
This guide moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most widely adopted and scalable route involves a two-step process:
-
Cyclocondensation: Reaction of ethyl ethoxymethylenecyanoacetate (EEMC) with hydrazine hydrate to form the intermediate, ethyl 3-amino-1H-pyrazole-4-carboxylate.[3][4]
-
Hydrolysis: Saponification (base-catalyzed hydrolysis) of the ethyl ester intermediate to yield the final this compound salt, followed by acidic workup to precipitate the product.[5]
This method is favored due to the high availability of starting materials and generally good yields.[3]
Q2: What are the critical parameters that control the yield and purity of the final product?
Success in this synthesis hinges on meticulous control of three key parameters:
-
Temperature: Both the cyclization and hydrolysis steps are temperature-sensitive. Exceeding optimal temperatures can lead to side reactions and degradation, while insufficient heat can result in a stalled or incomplete reaction.
-
pH Control: Precise pH adjustment during the final precipitation step is crucial. Over-acidification can lead to the formation of soluble salts, while insufficient acidification will result in incomplete precipitation, both of which drastically reduce isolated yield.[6]
-
Reagent Quality & Stoichiometry: The purity of starting materials, especially ethyl ethoxymethylenecyanoacetate, is paramount. Additionally, the molar ratio of hydrazine hydrate must be carefully controlled to prevent the formation of undesired side products.
Q3: Are there alternative synthetic routes available?
Yes, several other routes exist, although they are less common for large-scale production. These include methods starting from β-ketonitriles condensed with hydrazines or multicomponent reactions.[1][7] These can be advantageous when synthesizing substituted analogs but often involve more complex starting materials or less favorable reaction conditions.
Detailed Synthesis Protocol & Workflow
This section provides a standard, reliable protocol for the synthesis of APCA.
Experimental Workflow Diagram
Caption: General workflow for the two-step synthesis of APCA.
Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate
-
Combine ethyl ethoxymethylenecyanoacetate (1.0 eq) and anhydrous ethanol in a reaction flask.
-
Slowly add hydrazine hydrate (1.0-1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the mixture to room temperature and then further in an ice bath to maximize precipitation of the product.
-
Collect the light yellow solid by filtration, wash with a small amount of cold anhydrous ethanol, and dry under vacuum.[4]
Step 2: Synthesis of this compound
-
Suspend the dried ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of THF and Methanol (e.g., 1:1 v/v).[5]
-
Add an aqueous solution of sodium hydroxide (e.g., 2.5 M NaOH, 2.5 eq) to the suspension.[5]
-
Heat the mixture to approximately 60°C for 4 hours or until TLC indicates complete consumption of the starting ester.[5]
-
Remove the organic solvents (THF/Methanol) under reduced pressure.
-
Cool the remaining aqueous residue in an ice bath and carefully acidify with concentrated HCl or 6N HCl to a pH of 1-2. A precipitate should form.[5][6]
-
Stir the cold slurry for 30 minutes to ensure complete precipitation.
-
Collect the white or gray solid product by filtration, wash thoroughly with cold water to remove residual salts, and dry under vacuum.
Table 1: Recommended Reaction Parameters
| Parameter | Step 1: Cyclocondensation | Step 2: Hydrolysis |
| Solvent | Anhydrous Ethanol | THF/Methanol/Water |
| Key Reagents | Hydrazine Hydrate | Sodium Hydroxide, HCl |
| Temperature | 80°C (Reflux)[4] | 60°C[5] |
| Time | 4-6 hours | 4 hours[5] |
| Workup pH | N/A | 1-2[6] |
| Typical Yield | 65-85%[4] | >90% (relative to ester) |
Troubleshooting Guide
Q: My yield of the intermediate ester (Step 1) is very low. What went wrong?
A: Low yield in the cyclocondensation step is a common issue, often traced back to one of three areas:
-
Reagent Quality: The primary suspect is often the ethyl ethoxymethylenecyanoacetate (EEMC). It can degrade upon storage. Ensure you are using a fresh or properly stored batch. The hydrazine hydrate should also be of high purity.
-
Incomplete Reaction: If the reaction was not monitored by TLC, it may not have gone to completion. Ensure you are refluxing for a sufficient duration (at least 4 hours) at the correct temperature.[4]
-
Product Loss During Workup: The intermediate has some solubility in ethanol. Ensure the washing step is performed with cold ethanol and in minimal quantities. Over-washing will dissolve a significant portion of your product.
Q: The hydrolysis (Step 2) seems to be incomplete or stalled. Why?
A: A stalled hydrolysis is typically due to insufficient base or inadequate temperature.
-
Causality: Saponification is a bimolecular reaction. For the reaction to proceed efficiently, the hydroxide ions must be present in sufficient concentration and have enough kinetic energy to attack the electrophilic carbonyl carbon of the ester.
-
Solution:
-
Ensure at least 2.5 equivalents of NaOH are used. A slight excess helps drive the equilibrium towards the carboxylate salt.
-
Confirm the reaction temperature is maintained at ~60°C. Lower temperatures will significantly slow the reaction rate.[5]
-
Ensure efficient stirring, as this is a multiphasic reaction and good mixing is essential for contact between reactants.
-
Q: I've lost most of my product during the final acidification and precipitation. What happened?
A: This is almost always a pH control issue. This compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) groups. This gives it a complex solubility profile.
-
The Problem: The product is most insoluble at its isoelectric point. If you add too much acid (pH < 1), you risk forming the highly water-soluble hydrochloride salt of the amino group. If you don't add enough acid (pH > 4), the product will remain in solution as the water-soluble sodium carboxylate salt.
-
Solution:
-
Perform the acidification slowly in an ice bath.
-
Use a calibrated pH meter and add the acid dropwise, monitoring the pH constantly.
-
Target a final pH between 1 and 2 for optimal precipitation.[6]
-
Allow the mixture to stir in the cold for at least 30 minutes to give the product time to fully crystallize before filtration.
-
Troubleshooting Decision Tree for Low Final Yield
Caption: Decision tree for diagnosing low yield issues in APCA synthesis.
Q: My final product is off-color or shows impurities by NMR/HPLC. What are the likely contaminants?
A: Common impurities include:
-
Unreacted Starting Ester: If hydrolysis was incomplete, the ethyl ester will remain. This is easily identifiable by NMR (ethyl signals at ~1.3 and 4.3 ppm) and HPLC.
-
Inorganic Salts: Residual NaCl or NaOH from the workup. This is the most common impurity. A thorough wash of the final filtered product with cold deionized water is essential to remove them.
-
Degradation Products: If the reaction conditions, particularly temperature, were too harsh, the pyrazole ring can be susceptible to decomposition, leading to colored impurities. Ensure temperatures do not significantly exceed the recommended values.
For purity analysis, a reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with a phosphoric or formic acid modifier is effective.[8]
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC - NIH. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Oman University. [Link]
-
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. (2008). PMC - NIH. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2006). MDPI. [Link]
-
Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. (2022). Eureka | Patsnap. [Link]
-
3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure. [Link]
-
ethyl 3-amino-1H-pyrazole-4-carboxylate. (2024). ChemBK. [Link]
-
Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. (2018). Synform. [Link]
-
3-Amino-1H-pyrazole-4-carboxylic acid. (n.d.). Amerigo Scientific. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). HAL Open Science. [Link]
- One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate. (n.d.).
-
Recent developments in aminopyrazole chemistry. (2009). Arkivoc. [Link]
-
3-Amino-4-carboxamidopyrazole hemisulfate. (n.d.). PubChem. [Link]
-
This compound. (2018). SIELC Technologies. [Link]
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Technical Support Center: Purification of 3-Aminopyrazole-4-carboxylic acid
Welcome to the technical support resource for the purification of 3-Aminopyrazole-4-carboxylic acid (APAC). This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting and practical advice for achieving high purity of this versatile heterocyclic intermediate through recrystallization. As this molecule possesses both an acidic (carboxylic acid) and a basic (amino) group, it exhibits zwitterionic character, which presents unique challenges and opportunities in its purification.[1]
Physicochemical Properties & Solubility Profile
A foundational understanding of APAC's properties is critical for designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 41680-34-6 | [1][2] |
| Molecular Formula | C₄H₅N₃O₂ | [1] |
| Molecular Weight | 127.10 g/mol | [1] |
| Appearance | White to off-white/beige crystalline powder | [2][3] |
| Melting Point | ~135 °C (with decomposition) | [1][4] |
| Structure | Zwitterionic in solid state | [1] |
Solubility Data (Qualitative)
| Solvent | Solubility | Rationale & Insight |
| Water | Limited / Sparingly Soluble | The zwitterionic nature creates a strong, polar crystal lattice, but the organic pyrazole core limits high solubility. Ideal for creating a steep solubility curve with temperature.[3][5] |
| Ethanol / Methanol | Soluble | These polar protic solvents can effectively solvate both the charged groups and the heterocyclic ring.[3][5] Often a good starting point for single-solvent recrystallization. |
| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent that is very effective at dissolving APAC, but its high boiling point can make it difficult to remove.[3] Best reserved for very difficult cases. |
| Acetone / Ethyl Acetate | Sparingly Soluble | Lower polarity makes these less effective for dissolving the polar, zwitterionic APAC. May be useful as anti-solvents. |
| Hexane / Toluene | Insoluble | Non-polar solvents are unable to disrupt the strong intermolecular forces (hydrogen bonding, ionic interactions) in the APAC crystal lattice. |
Recrystallization Workflow
This diagram outlines the fundamental steps for a successful recrystallization.
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of APAC.
Q1: I'm not getting any crystals, or the yield is extremely low. What's wrong?
Possible Cause 1: Excessive Solvent This is the most frequent reason for failed crystallization.[6] The solution is not supersaturated upon cooling because too much solvent was used initially, keeping the compound fully dissolved even at low temperatures.
Suggested Solution:
-
Reduce Solvent Volume: Place the flask back on the heat source and gently boil off a portion of the solvent (e.g., 10-20% of the total volume) under an inert atmosphere or in a fume hood.
-
Re-cool: Once the volume is reduced, attempt the slow cooling process again. You should observe turbidity or crystal formation as the solution becomes saturated at a higher temperature.
-
Check for Saturation: A good rule of thumb is that the solution should be nearly, but not quite, saturated at its boiling point. If you add solvent and the solid dissolves instantly without boiling, you are likely adding too much.
Possible Cause 2: Supersaturation Without Nucleation The solution is supersaturated, but crystal growth has not initiated because there are no nucleation sites.[6]
Suggested Solution:
-
Scratch Method: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[6]
-
Seed Crystal: If you have a small sample of pure APAC, add a single tiny crystal to the cooled solution. This "seed" will act as a template for other molecules to crystallize upon.
-
Flash Cool: Dip the tip of a glass rod into the solution, remove it, and let the solvent evaporate quickly in a stream of air. The small amount of solid that forms on the rod can then be re-introduced into the bulk solution to act as seed crystals.
Q2: My compound has "oiled out" instead of forming crystals. How do I fix this?
Possible Cause: Precipitation Above Melting Point "Oiling out" occurs when the compound's solubility decreases to the point of precipitation while the solution temperature is still above the compound's melting point (or the melting point of an impure mixture).[6][7] This is common when a solution is highly concentrated or cooled too rapidly.
Suggested Solution:
-
Re-dissolve and Dilute: Heat the mixture to boiling to re-dissolve the oil.
-
Add More Solvent: Add a small, measured amount of the same hot solvent (typically 10-15% more volume). This ensures the solution remains unsaturated at a lower temperature, allowing crystallization to occur below the compound's melting point.[7] If using a mixed-solvent system (e.g., Ethanol/Water), add more of the more "powerful" solvent (Ethanol).
-
Ensure Slow Cooling: Insulate the flask by placing it on a wooden block or towels and covering it with a beaker.[7] Allowing the solution to cool over a longer period is crucial to prevent re-oiling.
Q3: The purified crystals are still colored (e.g., yellow or beige). How can I get a white product?
Possible Cause: Presence of Highly Colored Impurities These are often large, polar, conjugated molecules that are byproducts of the synthesis and are not efficiently removed by a single recrystallization.
Suggested Solution: Activated Charcoal Treatment
-
Dissolve Solid: Dissolve the crude, colored APAC in the minimum amount of hot recrystallization solvent.
-
Add Charcoal: Remove the flask from the heat source to prevent bumping. Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Using too much charcoal can adsorb your product and drastically reduce the yield.[7]
-
Heat and Swirl: Return the flask to the heat source and swirl for 2-5 minutes. Do not boil for an extended period, as this can lead to product loss.
-
Perform Hot Filtration: This is the most critical step. You must filter the solution while it is hot to remove the charcoal.
-
Pre-heat a funnel (stemless or short-stemmed) and a receiving flask with a small amount of boiling solvent.
-
Use fluted filter paper for a faster filtration rate.
-
Pour the hot solution through the filter paper quickly. If crystals begin to form in the funnel, add a small amount of hot solvent to redissolve them.
-
-
Crystallize: Proceed with the slow cooling of the decolorized filtrate as usual.
Troubleshooting Decision Logic
Caption: Decision tree for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q: What is the best starting solvent for recrystallizing this compound? A: Based on its properties, a polar protic solvent is the best choice. Ethanol is an excellent starting point. It is less volatile than methanol and less difficult to remove than water. A mixed solvent system of ethanol and water is also highly effective. This system allows you to dissolve the compound in a minimum of hot ethanol and then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Adding another drop of hot ethanol will clarify it, and upon slow cooling, high-purity crystals should form. This method is particularly well-suited for zwitterions.[8][9]
Q: Why is this compound a zwitterion and how does that affect recrystallization? A: The molecule contains a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In the solid state, and in solutions near a neutral pH, the carboxylic acid protonates the amino group.[1] This creates a molecule with both a negative charge (COO⁻) and a positive charge (NH₃⁺), known as a zwitterion. This dual ionic character leads to strong intermolecular forces, similar to a salt. This explains its relatively high melting point and its preference for polar solvents that can stabilize both charges. The key to recrystallizing a zwitterion is finding a solvent system where its solubility is significantly lower at cold temperatures than at hot temperatures, a condition often met by water or alcohol-water mixtures.[8]
Q: What are the likely impurities in my crude sample? A: Impurities depend heavily on the synthetic route. Common syntheses involve the cyclization of hydrazine with a functionalized three-carbon component.[3][10][11] Potential impurities could include:
-
Unreacted Starting Materials: Residual hydrazine or other precursors.
-
Side Products: Regioisomers or products from incomplete reactions.
-
Solvents: Residual high-boiling point solvents from the reaction (e.g., DMF, acetic acid).
-
Degradation Products: The compound can decompose upon strong heating, leading to colored impurities.
Q: What are the key safety precautions when handling this compound? A: While not classified as hazardous under OSHA's 2012 standard[2], good laboratory practice is essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[1]
-
Inhalation: Avoid inhaling the fine powder by handling it in a well-ventilated area or a fume hood. It may cause respiratory irritation.[1]
-
Contact: Avoid contact with skin and eyes, as it may cause irritation.[1]
-
Thermal Hazards: Be aware that thermal decomposition can release irritating gases and vapors.[2] Handle all heating steps in a fume hood.
References
-
This compound. (2024, April 10). ChemBK. Retrieved January 3, 2026, from [Link]
-
Wang, Z., et al. (2018). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Physical Chemistry Chemical Physics. Retrieved January 3, 2026, from [Link]
-
SAFETY DATA SHEET: 3-Amino-1H-pyrazole-4-carboxamide hemisulfate. (2025, September 16). Thermo Fisher Scientific. Retrieved January 3, 2026, from [Link]
-
Sanphui, P., et al. (2016). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications. Retrieved January 3, 2026, from [Link]
-
Various Authors. (2020). How to desalt zwitterions? ResearchGate. Retrieved January 3, 2026, from [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]
-
MSDS of 3-Amino-4-pyrazolecarboxamide hemisulfate. (2010, November 11). Capot Chemical. Retrieved January 3, 2026, from [Link]
-
ethyl 3-amino-1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
Various Authors. (2023, August 3). Work-up of a zwitterion? Reddit. Retrieved January 3, 2026, from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved January 3, 2026, from [Link]
-
Sanphui, P., et al. (2018, March 6). Crystal engineering of zwitterionic drug to neutral co-crystals. ResearchGate. Retrieved January 3, 2026, from [Link]
- Process for the preparation of 3-amino-4-carboxamido-pyrazoles. (1983, June 16). Google Patents.
-
Recrystallization and Crystallization. (n.d.). University of California, Berkeley. Retrieved January 3, 2026, from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved January 3, 2026, from [Link]
-
Recrystallization. (n.d.). University of Toronto. Retrieved January 3, 2026, from [Link]
-
Elnagdi, M.H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc. Retrieved January 3, 2026, from [Link]
- Cresswell, R.M., et al. (1972). United States Patent 3,682,957. Google Patents.
-
Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Universite de Paris. Retrieved January 3, 2026, from [Link]
-
Separation of this compound on Newcrom R1 HPLC column. (2018, May 16). SIELC Technologies. Retrieved January 3, 2026, from [Link]
- One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate. (2010, October 13). Google Patents.
-
Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. (2022, January 28). Patsnap. Retrieved January 3, 2026, from [Link]
Sources
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Common impurities in 3-Aminopyrazole-4-carboxylic acid and their removal
Technical Support Center: 3-Aminopyrazole-4-carboxylic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I might find in my sample of this compound?
The impurities in your sample are almost always linked to the synthetic route employed. The most prevalent synthesis involves the hydrolysis of ethyl 3-amino-1H-pyrazole-4-carboxylate.[1][2] Therefore, impurities typically fall into three categories: unreacted starting materials, side-reaction products, and degradation products.
-
Starting Materials & Intermediates: The most common impurity is the unhydrolyzed starting material, ethyl 3-amino-1H-pyrazole-4-carboxylate , resulting from an incomplete reaction.[1] Depending on the synthesis of the pyrazole core itself, trace amounts of precursors like hydrazine or various β-ketonitriles might also be present.[3]
-
Side Products: Isomeric impurities can form, particularly the regioisomer 5-amino-1H-pyrazole-4-carboxylic acid . The formation of this isomer is highly dependent on the reaction conditions during the initial pyrazole ring formation.[3] Incomplete hydrolysis of related precursors could also leave 3-amino-1H-pyrazole-4-carbonitrile or 3-amino-1H-pyrazole-4-carboxamide in the final product.[4][5]
-
Degradation Products: this compound can undergo thermal or metal-catalyzed decarboxylation, especially under harsh acidic or basic conditions, leading to the formation of 3-aminopyrazole .[6][7][8]
The following diagram illustrates the origin of these common impurities from a typical synthetic pathway.
Caption: Origin of common impurities during the synthesis of this compound.
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
|---|---|---|---|
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | C₆H₉N₃O₂ | 155.15 | Incomplete hydrolysis of ester starting material.[9] |
| 3-Aminopyrazole | C₃H₅N₃ | 83.09 | Decarboxylation of the product.[6][8] |
| 5-Amino-1H-pyrazole-4-carboxylic acid | C₄H₅N₃O₂ | 127.10 | Isomeric byproduct from pyrazole synthesis.[3] |
| 3-Amino-1H-pyrazole-4-carboxamide | C₄H₆N₄O | 126.12 | Hydrolysis byproduct or precursor impurity.[5] |
Q2: My NMR spectrum is clean, but LC-MS shows a persistent impurity. What should I do?
This scenario is common when an impurity has a very similar chemical structure to the product but a different mass or when it is present at a low level, making it difficult to spot in NMR. Given that this compound is zwitterionic, it can behave unpredictably in chromatography.
Troubleshooting Steps:
-
Identify the Impurity's Mass: Determine the molecular weight of the impurity from the mass spectrum. Compare this to the masses in Table 1. An impurity with a mass of 155.15 g/mol strongly suggests the presence of the unreacted ethyl ester.
-
Optimize HPLC Method: If the impurity co-elutes with your product, modify the HPLC method. For polar compounds like this, reverse-phase chromatography is effective. Try altering the mobile phase gradient (e.g., a shallower acetonitrile/water gradient) or changing the acidic modifier (e.g., from formic acid to trifluoroacetic acid) to improve resolution.[10][11]
-
Employ a Different Purification Technique: If the impurity is confirmed, a simple re-purification may not be sufficient. If you have been relying on recrystallization, the impurity may have similar solubility. Switching to an orthogonal purification method, such as column chromatography, is the logical next step.
Q3: What is the most reliable method for purifying crude this compound on a lab scale?
For general-purpose purification, recrystallization is the most effective and straightforward first step. The compound is a crystalline solid with limited solubility in water but better solubility in polar organic solvents like ethanol and methanol.[12] This differential solubility is ideal for recrystallization. Recrystallization from ethanol has been shown to produce high-quality crystals.[1]
Detailed Protocol 1: Recrystallization
-
Solvent Selection: Begin with absolute ethanol. If the compound is too soluble at room temperature, a mixed solvent system of ethanol and water can be used.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid with gentle swirling. Work in a fume hood and use a heated stir plate.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for an additional 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. Dry the purified crystals under vacuum.
-
Purity Assessment: Confirm the purity of the recrystallized product using HPLC, NMR, and melting point analysis.
Q4: Recrystallization failed to remove a stubborn impurity. Is column chromatography a viable option?
Yes, column chromatography is an excellent second step, but it requires careful consideration due to the compound's amphoteric nature (containing both acidic and basic groups).[13] This can cause streaking and poor separation on standard silica gel.
Expert Recommendation: For this specific molecule, reverse-phase column chromatography is often less problematic than normal-phase (silica). However, if only silica gel is available, the mobile phase must be modified.
Detailed Protocol 2: Silica Gel Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Your target compound should have an Rf value of approximately 0.2-0.3.[14]
-
Eluent Modification: To prevent streaking, add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase. This keeps the carboxylic acid group protonated, minimizing its interaction with the acidic silica surface.[15]
-
Column Packing: Pack a glass column with silica gel using the prepared eluent (e.g., 95:5 DCM:MeOH + 1% Acetic Acid).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like pure methanol. Alternatively, for compounds with poor solubility, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[14]
-
Elution: Run the column, collecting fractions. It is often best to start with a less polar mobile phase and gradually increase the polarity (a "gradient elution") to effectively separate the components.[14] For example, start with 2% MeOH in DCM and gradually increase to 10% MeOH.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
The following decision tree provides a logical workflow for purifying this compound.
Caption: Decision workflow for the purification of this compound.
References
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate.
-
Patsnap. (n.d.). Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 3-Amino-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
Journal of the Korean Chemical Society. (n.d.). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazoloazines. Retrieved from [Link]
- Google Patents. (n.d.). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
-
National Center for Biotechnology Information. (n.d.). 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]
-
European Patent Office. (2013, August 28). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Retrieved from [Link]
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
- Google Patents. (n.d.). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
ElectronicsAndBooks. (2010, July 13). Synthesis and characterization of some pyrazole derivatives of 1,5diphenyl1Hpyrazole3,4dicarboxylic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
ChemBK. (2024, April 10). ethyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Reddit. (2016, November 8). Column chromatography of carboxylic acids?. Retrieved from [Link]
-
Arkivoc. (2009). Recent developments in aminopyrazole chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-4-carboxamidopyrazole hemisulfate. Retrieved from [Link]
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- 3. soc.chim.it [soc.chim.it]
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Technical Support Center: Synthesis of 3-Aminopyrazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Aminopyrazole-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will focus on the prevalent synthetic route involving the cyclization of an activated cyanoacetate derivative with hydrazine, providing expert insights, troubleshooting solutions, and validated protocols.
Part 1: The Core Synthesis Pathway
The most common and scalable synthesis of this compound proceeds via a two-step process:
-
Cyclization: Reaction of Ethyl (ethoxymethylene)cyanoacetate (EMCA) with hydrazine hydrate to form Ethyl 3-aminopyrazole-4-carboxylate.
-
Hydrolysis: Saponification of the resulting ethyl ester to yield the final carboxylic acid product.
While seemingly straightforward, this pathway is prone to several side reactions that can impact yield, purity, and reproducibility.
Caption: Primary synthetic route to this compound.
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My final yield is significantly lower than expected. What are the likely causes?
Answer: Low yield is a frequent issue stemming from several potential side reactions or suboptimal conditions. The most common culprits are decarboxylation, incomplete cyclization, and formation of isomeric byproducts.
A. Potential Cause: Decarboxylation of the Final Product
The pyrazole-4-carboxylic acid moiety is susceptible to decarboxylation (loss of CO₂) under harsh conditions, particularly elevated temperatures in either acidic or basic media.[1][2] The product, 3-aminopyrazole, is more soluble and may be lost during workup.
-
Evidence: You may notice gas evolution during heating in the final hydrolysis or acidification steps. The presence of 3-aminopyrazole may be detected by LC-MS in your mother liquor.
-
Solution:
-
Avoid Excessive Heat: During hydrolysis, use moderate temperatures (e.g., 60-80°C) and monitor the reaction by TLC or HPLC to avoid prolonged heating.
-
Controlled Acidification: Perform the final acidification step in an ice bath to dissipate any heat generated.
-
Gentle Drying: Dry the final product under vacuum at a low temperature (e.g., <50°C). The compound is known to decompose at its melting point of ~135°C.
-
B. Potential Cause: Formation of Regioisomers
The initial reaction between hydrazine and an unsymmetrical substrate like EMCA can lead to two regioisomers: the desired 3-amino product and the 5-amino isomer. The reaction's regioselectivity can be sensitive to conditions.[3]
-
Evidence: LC-MS analysis of the crude product may show two peaks with the same mass. 1H NMR might show two distinct sets of pyrazole ring proton signals.
-
Solution:
-
Thermodynamic vs. Kinetic Control: It has been demonstrated that reaction conditions can direct the outcome. For similar systems, thermodynamic conditions (e.g., refluxing in ethanol) tend to favor the 5-amino isomer, while kinetic conditions (e.g., using a strong base like sodium ethoxide at 0°C) can favor the 3-amino isomer.[3] Careful adherence to established protocols is crucial.
-
Purification: If isomer formation is unavoidable, careful recrystallization may be required to isolate the desired product.
-
Caption: Troubleshooting flowchart for diagnosing low product yield.
Q2: My NMR shows signals for an ethyl group, but TLC indicates the starting material is gone. What is this impurity?
Answer: This is a classic case of incomplete hydrolysis. The impurity is almost certainly Ethyl 3-aminopyrazole-4-carboxylate , the intermediate formed in the first step of the synthesis.[4][5]
-
Mechanism of Formation: The cyclization reaction produces the ethyl ester. The subsequent saponification step with a base (like NaOH) is required to cleave this ester to the carboxylate salt. If the reaction time, temperature, or amount of base is insufficient, this conversion will be incomplete.
-
Solution:
-
Ensure Sufficient Base: Use at least 1.1-1.2 molar equivalents of NaOH or KOH to ensure complete saponification and to account for any acidic impurities.
-
Increase Reaction Time/Temperature: Gently heat the hydrolysis reaction (e.g., 60°C) and monitor its progress every hour using TLC. The ester intermediate is significantly less polar than the final carboxylate salt.
-
Improve Solubility: If the intermediate has poor solubility in aqueous base, adding a co-solvent like ethanol or methanol can facilitate the reaction.
-
Q3: I see multiple products forming during the initial cyclization step. How can I improve selectivity?
Answer: Besides the regioisomerism discussed in Q1, complex mixtures can arise from side reactions of the hydrazine with the activated cyanoacetate starting material.
-
Mechanism of Side Product Formation: Hydrazine is a potent bis-nucleophile. It can potentially react at the ester, nitrile, or the double bond of EMCA.[6] Ring-opening of the desired product by excess hydrazine under harsh conditions is also a possibility, though less common.
-
Solution:
-
Control Stoichiometry: Add the hydrazine hydrate dropwise to the solution of EMCA. This maintains a low instantaneous concentration of hydrazine, favoring the desired 1:1 reaction pathway.
-
Temperature Control: Add the hydrazine at room temperature or below before heating to reflux. A highly exothermic initial reaction can lead to side products.
-
pH Control: Some syntheses of related pyrazoles benefit from mild acid catalysis to activate the carbonyl for hydrazone formation, followed by base-mediated cyclization.[3] However, for this specific synthesis, neutral conditions in ethanol are most commonly reported.[5]
-
Part 3: Data Summary & Key Protocols
Table 1: Common Impurities and Mitigation Strategies
| Impurity Name | Identification Method | Probable Cause | Mitigation Strategy |
| Ethyl 3-aminopyrazole-4-carboxylate | 1H NMR (ethyl signals), LC-MS | Incomplete hydrolysis | Increase base concentration, reaction time, or temperature during saponification. |
| 5-Aminopyrazole Isomer | LC-MS (same mass, different RT) | Lack of regioselectivity | Control reaction temperature and base addition during cyclization.[3] |
| 3-Aminopyrazole | LC-MS of mother liquor | Decarboxylation of product | Avoid excessive heat (>80°C) during workup and drying.[7] |
| Unreacted EMCA | TLC, 1H NMR | Incomplete cyclization | Ensure 1:1 stoichiometry with hydrazine, adequate reflux time. |
Protocol 1: Synthesis of Ethyl 3-aminopyrazole-4-carboxylate[5]
-
In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl (ethoxymethylene)cyanoacetate (1 eq.) in absolute ethanol (approx. 3-4 mL per gram of EMCA).
-
With stirring, add hydrazine hydrate (1 eq., ~80% solution) dropwise over 15-20 minutes. The reaction may be mildly exothermic.
-
After the addition is complete, heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction by TLC until the EMCA spot has disappeared.
-
Cool the reaction mixture to room temperature and then in an ice bath for 1 hour to precipitate the product.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. This intermediate is often used directly in the next step without further purification.
Protocol 2: Hydrolysis to this compound
-
Suspend the crude Ethyl 3-aminopyrazole-4-carboxylate (1 eq.) in water (approx. 5-10 mL per gram).
-
Add a solution of sodium hydroxide (1.2 eq.) in water.
-
Heat the mixture with stirring to 60-70°C for 2-4 hours. The suspension should become a clear solution as the reaction progresses. Monitor by TLC until the starting ester is consumed.
-
Cool the solution in an ice bath.
-
Slowly acidify the solution to pH 3-4 by the dropwise addition of concentrated HCl or H₂SO₄. The product will precipitate as a white or off-white solid.
-
Stir the cold slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol.
-
Dry the product under vacuum at 40-50°C to a constant weight.
Part 4: Frequently Asked Questions (FAQs)
-
Q: What is the recommended storage condition for this compound?
-
A: The compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). Recommended storage temperatures are typically 2-8°C.[8]
-
-
Q: How can I best purify the final product?
-
A: Recrystallization from hot water or an ethanol/water mixture is the most common method. The compound has moderate solubility in hot water and precipitates upon cooling. Avoid boiling for extended periods to prevent decarboxylation.
-
-
Q: What analytical techniques are best for purity assessment?
-
A: A combination of techniques is recommended.
-
HPLC: A reverse-phase HPLC method can effectively separate the target compound from its ester intermediate and other impurities.
-
1H NMR: In DMSO-d₆, this will confirm the absence of ethyl signals from the intermediate and show the characteristic pyrazole and amine protons.
-
LC-MS: Useful for detecting isomeric and decarboxylated impurities that may not be obvious by NMR.
-
-
References
- Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
- Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers (RSC Publishing).
- 3-Aminopyrazole 1820-80-0 wiki. Guidechem.
- CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
- WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
- PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES.
- This compound. ChemBK.
- This compound. SIELC Technologies.
- 3-Amino-4-pyrazolecarboxylic acid 95 41680-34-6. Sigma-Aldrich.
- 3(5)-aminopyrazole. Organic Syntheses Procedure.
- This compound | 41680-34-6. ChemicalBook.
- Ethyl Cyanoacetate Reactions.
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- Recent developments in aminopyrazole chemistry. Arkivoc.
- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydr
- Ethyl 3-amino-4-pyrazolecarboxyl
- The reaction of ethyl acetoacetate with Hydrazine hydrate, Phenyl Hydrazine, and Hydroxylamine. YouTube.
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Technical Support Center: Purity Analysis of 3-Aminopyrazole-4-carboxylic Acid by HPLC
Welcome to the technical support center for the HPLC analysis of 3-Aminopyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development, optimization, and troubleshooting. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust, reliable, and scientifically sound.
Introduction to the Analyte
This compound is a heterocyclic building block crucial for synthesizing a range of pharmaceutical compounds.[1][2] Its structure, containing both a basic amino group and an acidic carboxylic acid group, presents unique challenges in reversed-phase HPLC.[3] Understanding its physicochemical properties is the first step toward a successful purity assessment.
| Property | Value | Significance for HPLC Analysis |
| Molecular Formula | C₄H₅N₃O₂ | Provides the molecular weight (127.10 g/mol ). |
| pKa | ~15.28 (Predicted) | The predicted pKa is high, but the presence of both acidic and basic functional groups means mobile phase pH is critical for controlling retention and peak shape.[3][4] |
| logP | -0.311 | The negative LogP value indicates high polarity, suggesting that retention on traditional C18 columns can be challenging.[5] |
| Solubility | Limited in water, more soluble in polar organic solvents like methanol and ethanol.[3] | This dictates the choice of sample diluent and initial mobile phase conditions to ensure sample solubility and good peak shape. |
| UV Detection | ~275 nm | A suitable wavelength for UV detection has been reported, providing a good starting point for method development.[5] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.
Part 1: Method Setup & Initial Observations
Q1: I am starting my method development. What is a good starting point for a column and mobile phase?
A recommended starting point is a standard L1 packing (C18) reversed-phase column. However, due to the high polarity of this compound, retention might be weak.[6]
A robust starting method would be:
-
Column: C18, 4.6 x 150 mm, 5 µm. For faster analysis, a 3 µm particle size column can be used.[7]
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Acetonitrile (e.g., 5-10%) and gradually increase.
-
Flow Rate: 1.0 mL/min.
-
Detection: 275 nm.[5]
-
Column Temperature: 30°C.
Expertise & Experience: The acidic modifier (phosphoric or formic acid) is crucial. It protonates the silanol groups on the silica surface, minimizing unwanted secondary interactions that lead to peak tailing.[8][9] Formic acid is preferred for MS compatibility.[7] The gradient elution allows for the separation of impurities with a wider range of polarities.
Q2: My peak for this compound is showing significant tailing. What is the cause and how can I fix it?
Peak tailing is the most common issue for this type of molecule and typically points to secondary interactions between the analyte and the stationary phase.[8][10]
Causality Analysis: this compound has both an acidic (carboxylic acid) and a basic (amino) functional group. The free silanol groups (Si-OH) on the surface of silica-based columns are acidic and can interact strongly with the basic amino group of your analyte, causing the peak to tail.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Solutions:
-
Adjust Mobile Phase pH: Ensure the pH of your aqueous mobile phase is low (pH 2.5-3.0). This keeps the surface silanol groups protonated and non-ionized, reducing their ability to interact with the amine group on your analyte.[11]
-
Evaluate Column Choice: Standard C18 columns, especially older ones ('Type A' silica), have a higher concentration of active silanols. Switching to a modern, high-purity, end-capped column ('Type B' silica) or a column with a polar-embedded phase can shield the analyte from these interactions.[12]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak asymmetry. Try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves, you are likely overloading the column.[11]
Q3: I am not getting enough retention for my main peak. It elutes too close to the void volume. What should I do?
This is expected given the compound's high polarity (LogP -0.311).[5]
Solutions to Increase Retention:
-
Decrease Organic Content: Lower the initial percentage of acetonitrile in your gradient. You can start with 100% aqueous mobile phase.
-
Use a Different Stationary Phase: If reducing the organic content is not enough, consider a column designed for polar analytes. Options include:
-
Polar-Embedded Columns: These have a polar group embedded in the alkyl chain, which promotes interaction with polar analytes.
-
Mixed-Mode Columns: Columns like Primesep A, which have both reversed-phase and ion-exchange characteristics, can provide excellent retention for polar and ionizable compounds.[5]
-
-
Avoid Ion-Pairing Reagents (If Possible): While ion-pairing reagents can increase retention, they are often difficult to work with, lead to long column equilibration times, and are not MS-friendly.[6] They should be considered a last resort.
Part 2: Quantification and Method Validation
Q4: How do I ensure my method is suitable for quantitative analysis before proceeding to full validation?
You must perform a System Suitability Test (SST) before any sample analysis. This is a non-negotiable part of any validated method and ensures your HPLC system is performing correctly.[13]
Protocol: System Suitability Testing
-
Prepare a Standard Solution: Prepare a solution of this compound at a concentration that reflects your expected sample concentration.
-
Perform Replicate Injections: Make at least five replicate injections of the standard solution.
-
Evaluate Key Parameters: Calculate the following parameters from the replicate injections. The acceptance criteria are based on typical requirements from regulatory bodies like the ICH and USP.[13]
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Tf) | Tailing factor ≤ 1.5 | Ensures peak symmetry for accurate integration.[11] |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% | Demonstrates the precision of the injector and detector.[13] |
| Relative Standard Deviation (RSD) of Retention Time | RSD ≤ 1.0% | Shows the stability and precision of the pump and mobile phase delivery.[14] |
| Theoretical Plates (N) | N > 2000 | Indicates the efficiency of the column separation. |
If your system fails any of these criteria, you must troubleshoot the issue (e.g., check for leaks, re-prepare mobile phase, replace column) before proceeding.
Q5: What are the key parameters I need to assess for a full method validation for purity analysis?
According to the International Council for Harmonisation (ICH) guidelines (Q2(R2)), a purity method requires validation of several key performance characteristics.[15][16]
Method Validation Workflow:
Caption: HPLC method validation workflow per ICH guidelines.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[17] This is often demonstrated by analyzing spiked samples or stressed samples (e.g., acid, base, peroxide, heat, light degradation).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This should be evaluated over a specified range.[17]
-
Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[18]
-
Accuracy: The closeness of test results to the true value. This is typically assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by spike/recovery experiments.[17]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).[17]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).[18]
Each of these parameters has specific experimental designs and acceptance criteria that must be defined in a validation protocol before the work is executed.[15][18]
References
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This compound. SIELC Technologies. [Link]
-
Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs. [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
HPLC Peak Tailing. Axion Labs. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
HPLC Troubleshooting Guide. Chromservis. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
This compound. ChemBK. [Link]
-
5 Troubleshooting Common HPLC Column Problems and Solutions. uHPLCs. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
Introduction to HPLC. Shimadzu. [Link]
-
3-Amino-1H-pyrazole-4-carboxylic acid. Amerigo Scientific. [Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. [Link]
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- 18. youtube.com [youtube.com]
Technical Support Center: Overcoming Poor Solubility of 3-Aminopyrazole-4-carboxylic Acid
Welcome to the technical support center for navigating the challenges associated with the poor solubility of 3-Aminopyrazole-4-carboxylic acid in chemical reactions. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and practical, field-proven insights to ensure the success of your experiments.
Introduction: Understanding the Challenge
This compound is a vital heterocyclic building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1][2] Its structure, featuring both a basic amino group and an acidic carboxylic acid group, makes it a versatile synthon. However, this amphoteric nature, coupled with its crystalline structure, often leads to poor solubility in many common organic solvents, posing a significant hurdle for researchers.[1] This guide will explore the root causes of these solubility issues and provide a comprehensive set of solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common reaction solvents?
A: The poor solubility of this compound stems from a combination of factors:
-
Amphoteric Nature: The presence of both an acidic carboxylic acid group and a basic amino group allows for the formation of strong intermolecular hydrogen bonds, leading to a stable, high-lattice-energy crystalline structure that is difficult to disrupt.
-
Zwitterionic Character: In certain pH ranges, the molecule can exist as a zwitterion, with both a positive and a negative charge. This high polarity can limit its solubility in less polar organic solvents.
-
"Like Dissolves Like" Principle: As a polar molecule, it exhibits limited solubility in non-polar or weakly polar organic solvents commonly used in synthesis.[3] While it shows some solubility in polar organic solvents like ethanol, methanol, and dimethylformamide (DMF), this is often insufficient for achieving optimal reaction concentrations.[1]
Q2: My reaction with this compound is sluggish and giving low yields. Could solubility be the culprit?
A: Yes, poor solubility is a very likely cause. When a reactant is not fully dissolved, the reaction becomes heterogeneous, and the reaction rate is limited by the surface area of the solid. This leads to:
-
Slow Reaction Kinetics: The effective concentration of the dissolved reactant is low, slowing down the reaction.
-
Incomplete Reactions: A significant portion of the starting material may remain undissolved and unreacted, resulting in low conversion and poor yields.
-
Side Reactions: In some cases, localized high concentrations of reagents at the solid-liquid interface can promote undesired side reactions.
If you observe a significant amount of solid starting material in your reaction flask even after prolonged stirring, solubility is almost certainly a key issue to address.[3]
Troubleshooting Guide: Strategies for Enhancing Solubility
Here, we present a series of troubleshooting strategies, ranging from simple solvent adjustments to more advanced techniques. The choice of method will depend on the specific reaction conditions and the nature of the other reagents involved.
Strategy 1: Solvent Optimization and the Use of Co-solvents
The first and most direct approach is to optimize the solvent system.[3]
Causality: The principle of "like dissolves like" dictates that a polar solute will dissolve best in a polar solvent.[3] For this compound, highly polar aprotic solvents are often a good starting point.
What are Co-solvents and How Do They Work?
Co-solvents are substances added in small amounts to a primary solvent to increase the solubility of a poorly soluble compound.[4] They work by altering the overall polarity of the solvent mixture, making it more favorable for the solute to dissolve.[5][6] For instance, adding a polar aprotic co-solvent to a less polar primary solvent can create a microenvironment that better solvates the polar this compound molecules.
Recommended Solvents and Co-solvents:
| Solvent/Co-solvent | Polarity | Rationale for Use |
| Dimethylformamide (DMF) | High | A common choice for amide couplings and other reactions due to its high polarity and ability to dissolve many polar compounds.[7] |
| Dimethyl Sulfoxide (DMSO) | High | Another highly polar aprotic solvent with excellent solvating power for a wide range of compounds. |
| N-Methyl-2-pyrrolidone (NMP) | High | A less common but effective polar aprotic solvent, often used when DMF or DMSO are not suitable. |
| Methanol/Ethanol | High | While the starting material has some solubility, these can be effective as co-solvents in less polar systems.[1][8] |
Experimental Protocol: Screening for an Optimal Solvent System
-
Small-Scale Solubility Test: In separate small vials, add a known amount of this compound (e.g., 10 mg).
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent or solvent mixture.
-
Observation: Stir or shake the vials at the intended reaction temperature and observe the extent of dissolution.
-
Selection: Choose the solvent system that provides the best solubility without interfering with the desired reaction.
Strategy 2: In Situ Salt Formation to Modify Polarity
Causality: The solubility of an ionizable compound is highly dependent on the pH of the solution.[9][10] By converting the carboxylic acid or the amino group into a salt, we can significantly alter the molecule's polarity and, consequently, its solubility.[11][12]
-
Base Addition: Adding a non-nucleophilic base will deprotonate the carboxylic acid, forming a carboxylate salt. This anionic species is often more soluble in polar solvents.
-
Acid Addition: Adding an acid will protonate the amino group, forming an ammonium salt. This cationic species can also exhibit improved solubility in certain solvent systems.
Workflow for Choosing the Right Approach:
Caption: Decision workflow for in situ salt formation.
Experimental Protocol: Amide Coupling with In Situ Salt Formation
This protocol is for a typical amide coupling reaction, a common application for this compound.[7][13][14]
-
Reactant Suspension: Suspend this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable aprotic solvent (e.g., DMF).
-
Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq).[7] Stir the mixture. You should observe an increase in solubility as the carboxylate salt forms.
-
Coupling Agent Addition: Add the coupling agent (e.g., HATU, HOBt/EDC) (1.2 eq) to the reaction mixture.[7][15]
-
Amine Addition: Add the amine coupling partner (1.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.
Strategy 3: Chemical Derivatization for Enhanced Solubility
Causality: If direct methods fail, a temporary or permanent modification of the functional groups can be employed to improve solubility.
Esterification of the Carboxylic Acid:
Converting the carboxylic acid to a more lipophilic ester (e.g., a methyl or ethyl ester) can significantly improve its solubility in a wider range of organic solvents. This is a common strategy for molecules with poor solubility due to carboxylic acid groups.[16]
Experimental Protocol: Fischer Esterification
-
Suspension: Suspend this compound in an excess of the desired alcohol (e.g., methanol or ethanol).
-
Acid Catalyst: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Heating: Heat the mixture to reflux for several hours.
-
Work-up: After cooling, neutralize the excess acid and extract the ester into an organic solvent.
-
Purification: Purify the resulting ester by column chromatography or recrystallization.
The resulting amino-ester can then be used in subsequent reactions with improved solubility.
Strategy 4: Advanced Techniques for Heterogeneous Reactions
When achieving full dissolution is not feasible, several techniques can be employed to enhance the rate of heterogeneous reactions.
1. Sonication:
Causality: Ultrasound irradiation promotes cavitation, the formation and collapse of microscopic bubbles.[17] This process generates localized high-energy zones, which can:
-
Increase Mass Transfer: The intense mixing at the solid-liquid interface enhances the transport of dissolved reactants to the solid surface.[18]
-
Particle Size Reduction: Sonication can help break down aggregates of solid particles, increasing the available surface area for reaction.[19]
-
Surface Cleaning: The implosion of cavitation bubbles can clean the surface of the solid reactant, removing any passivating layers.
Experimental Setup:
-
An ultrasonic bath or a probe sonicator can be used to introduce ultrasound energy into the reaction mixture.[17]
-
Careful temperature control is necessary, as sonication can generate heat.[17]
2. Microwave Irradiation:
Causality: Microwave energy directly heats the solvent and any polar molecules in the reaction mixture.[20][21] This can lead to:
-
Rapid Heating: Microwaves can heat the reaction mixture to the desired temperature much faster than conventional heating methods.
-
"Hot Spots": Localized superheating at the surface of the solid reactant can increase its dissolution rate and accelerate the reaction.
-
Increased Reaction Rates: The combination of rapid heating and potential non-thermal microwave effects can dramatically reduce reaction times.
3. Phase-Transfer Catalysis (PTC):
Causality: This technique is particularly useful for reactions involving a water-soluble reagent and an organic-soluble substrate.[22][23][24][25] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of an anionic reactant from the aqueous phase to the organic phase where the reaction occurs.[25]
Workflow for a PTC-mediated reaction:
Caption: Mechanism of Phase-Transfer Catalysis.
Summary of Troubleshooting Approaches
| Method | Principle | Best For | Considerations |
| Solvent Optimization | "Like dissolves like" | Initial screening for all reaction types. | The chosen solvent must be compatible with all reagents and reaction conditions. |
| In Situ Salt Formation | pH adjustment to increase polarity and solubility. | Amide couplings and reactions where a base is already used. | The base should be non-nucleophilic to avoid side reactions. |
| Chemical Derivatization | Permanent or temporary modification of functional groups. | When other methods fail and an additional synthetic step is acceptable. | Requires additional reaction and purification steps. |
| Sonication | Acoustic cavitation to enhance mass transfer. | Heterogeneous reactions that are slow at ambient or elevated temperatures. | Requires specialized equipment; can generate heat. |
| Microwave Irradiation | Rapid, direct heating of the reaction mixture. | Accelerating slow reactions, especially in polar solvents. | Requires a dedicated microwave reactor. |
| Phase-Transfer Catalysis | Facilitating reactions between immiscible phases. | Reactions involving an aqueous nucleophile and an organic substrate. | Requires a suitable phase-transfer catalyst. |
By systematically applying these troubleshooting strategies, researchers can effectively overcome the solubility challenges posed by this compound, leading to improved reaction outcomes and more efficient synthesis of valuable target molecules.
References
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ChemBK. (2024, April 10). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
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Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
- Chatel, G., et al. (2019). Ultrasound and microwave irradiation: contributions of alternate physicochemical activation methods to Green Chemistry. Green Chemistry.
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ResearchGate. (n.d.). Catalytic Enantioselective Propargylation of Pyrazolones by Amide-Based Phase-Transfer Catalysts. Retrieved from [Link]
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Journal of Pharmaceutical Research.
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PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
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RSC Publishing. (n.d.). Ultrasound and microwave irradiation: contributions of alternative physicochemical activation methods to Green Chemistry. Retrieved from [Link]
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NIH. (2023, June 27). The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. Retrieved from [Link]
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Hielscher Ultrasonics. (n.d.). Improve Heterogeneous Chemical Reaction Kinetics by Sonication. Retrieved from [Link]
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PubMed. (2024, September 6). Catalytic Enantioselective Propargylation of Pyrazolones by Amide-Based Phase-Transfer Catalysts. Retrieved from [Link]
-
ResearchGate. (2017, September 4). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2025, December 23). Phase Transfer Catalysis. Retrieved from [Link]
- A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022, August 12). Journal of Chemistry.
-
NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
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Little Flower College Guruvayoor. (n.d.). phase transfer catalyst. Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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PubMed Central. (n.d.). Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
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Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
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Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
- Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. (n.d.). Journal of Drug Delivery and Therapeutics.
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PubMed. (2007, July 30). Salt formation to improve drug solubility. Retrieved from [Link]
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
- A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022, December 12). Journal of Drug Delivery and Therapeutics.
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ResearchGate. (2025, August 9). Recent developments in aminopyrazole chemistry. Retrieved from [Link]
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Arkivoc. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate.
-
Frontiers. (2023, July 10). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H- pyrazole-3-carboxylic acid. Retrieved from [Link]
-
PubMed. (n.d.). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Retrieved from [Link]
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Technical Support Center: Optimizing Amide Bond Formation with 3-Aminopyrazole-4-carboxylic Acid
Welcome to the technical support center for optimizing reaction conditions for amide bond formation with 3-Aminopyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this unique substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve successful and high-yielding coupling reactions.
The Challenge: Understanding the Reactivity of this compound
This compound is a valuable heterocyclic building block, but its structure presents a unique set of challenges for amide bond formation. The primary difficulty arises from the electronic properties of the pyrazole ring. The ring is electron-withdrawing, which significantly reduces the nucleophilicity of the adjacent 3-amino group.[1] This makes the amine less reactive towards activated carboxylic acids, often leading to sluggish or incomplete reactions with standard coupling methods.
Additionally, the molecule is bifunctional, containing both a nucleophilic amine and an electrophilic carboxylic acid. This creates the potential for self-polymerization under certain activation conditions. This guide will address these specific issues to help you optimize your synthetic strategy.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: Why is my amide coupling reaction resulting in low to no product formation?
Answer:
Low or no product formation is the most common issue when working with this compound. The root cause is almost always the reduced nucleophilicity of the 3-amino group.
-
Primary Cause: Reduced Nucleophilicity. The pyrazole ring acts as an electron-withdrawing group, pulling electron density away from the 3-amino group. This "electron deficiency" makes the nitrogen's lone pair less available to attack the activated carboxylic acid, slowing down the reaction.[1] Standard coupling reagents like DCC or even EDC/HOBt may not be potent enough to drive the reaction to completion.[2][3]
-
Secondary Cause: Poor Solubility. this compound has limited solubility in many common organic solvents, but is more soluble in polar aprotic solvents like DMF, DMSO, or NMP.[4] If the reagents are not fully dissolved, the reaction will be slow and inefficient.
-
Suggested Solutions:
-
Switch to a More Potent Coupling Reagent: Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are highly effective for coupling with electron-deficient amines.[5][6][7] HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is more susceptible to attack by the weakly nucleophilic amine.[8]
-
Optimize Your Solvent: Ensure complete dissolution of your starting materials. Use anhydrous DMF or NMP as the reaction solvent.[4][5]
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often increase the reaction rate. However, monitor the reaction closely for the formation of byproducts.
-
Check Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of your amine coupling partner to help drive the reaction to completion.
-
Question 2: I'm observing significant impurity formation, including what might be a polymer. How can I prevent this?
Answer:
Impurity formation is often linked to side reactions of the activated carboxylic acid or self-reaction of the bifunctional starting material.
-
Cause: Self-Polymerization. Since this compound contains both an amine and a carboxylic acid, it can theoretically react with itself once the carboxyl group is activated. This can lead to the formation of oligomers or polymers.
-
Cause: Side Reactions of the Activated Intermediate. With carbodiimide reagents like EDC, the O-acylisourea intermediate can rearrange to an unreactive N-acylurea, especially if the nucleophilic attack by the amine is slow.[9]
-
Suggested Solutions:
-
Control the Order of Addition: To minimize self-reaction, pre-activate your external carboxylic acid partner with the coupling reagent before adding the this compound. This ensures the activated species is consumed by the desired nucleophile quickly.
-
Use Additives: When using EDC, always include an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma. These additives trap the O-acylisourea intermediate to form a more stable and reactive active ester, which suppresses the formation of N-acylurea and reduces the risk of racemization if your substrates are chiral.[5][9][10]
-
Employ a Non-Nucleophilic Base: Use a hindered, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine.[5] The base is crucial for neutralizing any acid salts and ensuring the amine is in its free, nucleophilic form. Do not use nucleophilic bases like DMAP as a primary base, as it can lead to side reactions.[2]
-
Troubleshooting Decision Workflow
For a systematic approach to troubleshooting, please refer to the following workflow diagram.
Caption: Troubleshooting workflow for low-yield reactions.
Frequently Asked Questions (FAQs)
Q: What are the most effective coupling reagents for this compound?
A: Due to the electron-deficient nature of the 3-amino group, uronium/aminium salt-based reagents are generally the most effective.[6][7]
| Coupling Reagent | Pros | Cons | Recommendation for this Substrate |
| HATU / HBTU | High efficiency for difficult couplings, fast reaction times, low racemization. | Higher cost, can form guanidinium byproduct if amine is added last. | Highly Recommended. The best choice for reliable, high-yield couplings. |
| EDC / HOBt | Water-soluble urea byproduct (easy removal), moderate cost. | Can be sluggish with electron-deficient amines, risk of N-acylurea side product. | Use with caution. May require elevated temperatures and longer reaction times. Always use HOBt or Oxyma as an additive.[2][9] |
| DCC / HOBt | Inexpensive and effective for many standard couplings. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration, can be difficult to remove completely. | Not Recommended. The difficulty in removing the DCU byproduct makes other options more attractive. |
| Acyl Halide | Highly reactive. | Harsh conditions to form (e.g., SOCl₂), generates HCl which must be scavenged, not suitable for complex molecules with acid-sensitive groups. | Not Recommended. Lacks selectivity and can lead to multiple side reactions.[11] |
Q: Do I need to use protecting groups for the pyrazole N-H or the carboxylic acid?
A: It depends on your reaction partner.
-
When coupling the 3-amino group: You do not need to protect the carboxylic acid. The coupling reagent will selectively activate the carboxylic acid of your coupling partner. The carboxylic acid on the pyrazole is unreactive under these conditions.
-
When coupling the 4-carboxylic acid: You will need to protect the 3-amino group to prevent it from acting as a nucleophile. A standard Boc or Cbz protecting group can be used.[12][13] The pyrazole N-H is generally not nucleophilic enough to interfere with the coupling reaction, so protection is typically not required.
Q: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective methods.[14]
-
TLC: Use a solvent system like ethyl acetate/hexanes or dichloromethane/methanol. The amide product should have a different Rf value than the starting materials. Spot the reaction mixture alongside your starting materials as references. The reaction is complete when the limiting reagent spot has disappeared.[14]
-
LC-MS: This is the preferred method as it provides unambiguous confirmation of your product's mass and can help identify any byproducts formed during the reaction.[15]
Q: What is the role of a non-nucleophilic base like DIPEA in the reaction?
A: DIPEA (or another tertiary amine base) serves two critical functions:
-
Neutralization: It neutralizes the hexafluorophosphate or hydrochloride salts often associated with coupling reagents and amine starting materials, which can make the reaction mixture acidic.
-
Deprotonation: It ensures that the amine nucleophile is in its free base form, which is necessary for it to attack the activated carboxylic acid.[5] It is "non-nucleophilic" because its bulky isopropyl groups prevent it from competing with your desired amine in attacking the activated acid.
Key Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol is recommended for the highest probability of success.
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid coupling partner (1.0 eq) and anhydrous DMF (to make a ~0.1 M solution).
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the flask. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Coupling: In a separate flask, dissolve this compound (1.2 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, quench by adding water or saturated aqueous NH₄Cl. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide product.[16]
Visualizing the HATU Coupling Mechanism
The efficiency of HATU stems from its ability to form a highly reactive intermediate that is readily attacked by the weakly nucleophilic amine.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Protocol 2: Procedure for EDC/HOBt-Mediated Amide Coupling
This protocol can work but may require more optimization.
-
Preparation: To a clean, dry round-bottom flask, add the carboxylic acid coupling partner (1.0 eq), this compound (1.2 eq), HOBt (1.2 eq), and anhydrous DMF.
-
Initiation: Cool the mixture in an ice bath (0 °C). Add EDC (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor the reaction progress by TLC or LC-MS. This reaction may take 12-24 hours.
-
Workup: Quench the reaction with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). The water-soluble urea byproduct from EDC should remain in the aqueous phase.
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
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Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate. [Link]
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Synthesis of novel pyrazole carboxamides using reusable catalyst as antimicrobial agents and molecular docking studies. ResearchGate. [Link]
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Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. [Link]
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Synthesis and evaluation of novel pyrazole carboxamide derivatives. Growing Science. [Link]
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(Top) Generalised scheme of the amide coupling used to investigate... ResearchGate. [Link]
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Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor. [Link]
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3-Amino-pyrazole-4-carboxylic acid amide. Oakwood Chemical. [Link]
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NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [Link]
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Protecting Groups. chem.iitb.ac.in. [Link]
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Chapter 3 Protecting Groups PDF. Scribd. [Link]
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Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. YouTube. [Link]
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Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. [Link]
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A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
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Technical Support Center: Navigating the Reactivity of 3-Aminopyrazole-4-carboxylic Acid
An authoritative guide from the desk of a Senior Application Scientist.
Guiding Principle: Understanding the inherent chemical nature of 3-Aminopyrazole-4-carboxylic acid is the foundation for preventing its self-polymerization. This guide is designed to move beyond simple instructions, offering the causal logic behind each recommendation to ensure the integrity and reproducibility of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate and common challenges researchers face.
Q1: My initially clear or light-colored solution of this compound has developed a dark brown or black precipitate. What is happening? A: This is a tell-tale sign of self-polymerization. The molecule possesses both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH). In a process analogous to peptide bond formation, the amino group of one molecule can attack the carboxylic acid group of another, forming a stable amide bond and releasing a molecule of water. This chain reaction, or step-growth polymerization, creates polyamide chains. The resulting extended conjugated system is responsible for the dark coloration and the precipitate is the insoluble polymer.
Q2: I've observed a gradual decrease in the purity of my solid this compound, which has been stored at room temperature. Is this related to polymerization? A: Yes, this is highly probable. Self-polymerization can occur slowly in the solid state, a process accelerated by exposure to heat, moisture, and light. To maintain the compound's integrity, stringent storage conditions are essential. We recommend storing it in a cool, dry, and dark environment under an inert atmosphere.[1][2][3]
Q3: Are certain solvents more likely to cause polymerization? A: Absolutely. Protic solvents (like water, methanol, ethanol) can facilitate the proton transfer steps necessary for amide bond formation, thereby promoting polymerization. For short-term dissolution, anhydrous aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM) are preferable.[1] For long-term storage, the compound should always be kept as a dry solid.[2]
Q4: Is it possible to reverse the polymerization and recover the monomer? A: Reversing polyamide formation under typical laboratory conditions is generally not feasible. The amide bond is thermodynamically very stable. Any harsh conditions (e.g., strong acid/base hydrolysis) required to break the polymer would likely degrade the pyrazole ring as well. Therefore, prevention is the only effective strategy.
Part 2: Troubleshooting and Prevention Protocols
This section provides actionable strategies to mitigate self-polymerization during storage and experimentation.
Issue 1: Degradation During Storage
Root Cause Analysis: The primary drivers of solid-state polymerization are ambient temperature, atmospheric moisture, oxygen, and light. These factors provide the activation energy and catalytic components for the unwanted reaction.
Protocol: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated)[2][3] | Reduces the kinetic energy of molecules, significantly slowing the rate of polymerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[2] | Prevents oxidation, which can create reactive species that may initiate polymerization. |
| Moisture | Desiccated Environment[4] | Water can act as a transport medium and a catalyst for the condensation reaction. |
| Light | Amber Vial or Light-Proof Container[2] | Prevents UV radiation from providing the activation energy for polymerization. |
Issue 2: Polymerization During a Reaction
Root Cause Analysis: Experimental conditions, particularly elevated temperatures, extended reaction times, and the presence of acidic or basic reagents, can create a favorable environment for the self-polymerization side reaction to outcompete the desired transformation.
Experimental Workflow for Minimizing Polymerization
Caption: A workflow emphasizing key control points to prevent self-polymerization.
Detailed Methodologies & Rationale
-
Protecting Group Strategy (Optional but Recommended): The most robust method to prevent self-polymerization is to temporarily block the reactive amino group. This is a standard practice in peptide chemistry.[5] By converting the -NH₂ to a tert-butyloxycarbonyl (Boc) or other suitable protecting group, you eliminate its nucleophilicity, thereby preventing it from attacking the carboxylic acid of another molecule.
-
In-Situ Activation: When using the carboxylic acid for a coupling reaction, activate it in situ with a modern coupling reagent (e.g., HATU, HBTU, EDC). Add your desired nucleophile to the reaction mixture immediately after activation. This ensures the activated acid reacts preferentially with your target rather than another molecule of the starting material.
-
Temperature Control: Always perform the reaction at the lowest temperature that affords a reasonable rate for your desired transformation. Avoid heating unless absolutely necessary.
-
Reaction Monitoring: Closely monitor the reaction's progress using an appropriate technique like TLC or LC-MS. Once the starting material is consumed or the product is maximized, proceed immediately to the work-up. Do not allow the reaction to stir for extended periods unnecessarily.
Part 3: Mechanistic Visualization
Understanding the polymerization pathway illuminates the logic behind the preventative measures.
Mechanism: Step-Growth Polyamide Formation
The reaction is a polycondensation, where each bond formation event is independent of the others. The process can be initiated by the molecules themselves (auto-catalysis) or by external acids/bases.
Caption: The step-growth mechanism forming a polyamide chain from monomers.
By implementing the rigorous storage and handling protocols outlined here, you can effectively suppress the self-polymerization of this compound, safeguarding your material and ensuring the validity of your experimental outcomes.
References
- Guidechem. (n.d.). This compound 41680-34-6 wiki.
- Guidechem. (n.d.). 3-Aminopyrazole 1820-80-0 wiki.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504. Available from: [Link]
- TCI Chemicals. (2024). SAFETY DATA SHEET: 3-Aminopyrazole-4-carboxamide Hemisulfate.
- MilliporeSigma. (2025). SAFETY DATA SHEET.
- ChemBK. (2024). This compound.
- ChemicalBook. (2025). 41680-34-6(this compound) Product Description.
- Sigma-Aldrich. (n.d.). 3-Amino-4-pyrazolecarboxylic acid 95%.
- Thermo Fisher Scientific. (n.d.). Block amino groups to prevent polymer formation in peptide-carrier protein conjugations.
- Capot Chemical. (2010). MSDS of 3-Amino-4-pyrazolecarboxamide hemisulfate.
Sources
Technical Support Center: Regioselectivity in Reactions of 3-Aminopyrazole-4-carboxylic Acid
Welcome to the technical support guide for navigating the complexities of 3-Aminopyrazole-4-carboxylic acid chemistry. This molecule is a cornerstone building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other therapeutic agents.[1][2] However, its rich functionality, comprising three distinct nitrogen nucleophiles (N1, N2, and the exocyclic NH2) and a carboxylic acid, presents significant challenges in controlling reaction regioselectivity. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with the mechanistic insights and practical protocols needed to achieve your desired synthetic outcomes.
Section 1: Foundational Concepts of Reactivity
Before troubleshooting specific reactions, it's crucial to understand the inherent electronic and steric properties of the molecule.
FAQ 1: What are the primary reactive sites on this compound, and what governs their reactivity?
The molecule possesses multiple nucleophilic and acidic sites. The regiochemical outcome of a reaction is a delicate balance between electronic effects, steric hindrance, and the specific reaction conditions employed.
-
Pyrazole Ring Nitrogens (N1 and N2): These are the most common sites for alkylation and acylation. The N1 position is generally less sterically hindered than the N2 position, which is flanked by the C3-amino group.[1]
-
Exocyclic Amino Group (C3-NH2): This group is also nucleophilic and can compete with the ring nitrogens, especially in acylation reactions. Its nucleophilicity can be modulated by pH.
-
Carboxylic Acid (C4-COOH): This group is the primary acidic site and will react with bases. It can be converted to esters, amides, or other derivatives using standard coupling techniques.
-
C5 Position: This carbon is the most electron-rich position on the pyrazole ring and is the target for electrophilic aromatic substitution, although the ring is generally electron-deficient.[3]
Caption: Key reactive sites on this compound.
FAQ 2: When is it necessary to use protecting groups?
Protecting groups are essential when you need to prevent a specific functional group from reacting while modifying another part of the molecule.[4][5]
-
To achieve selective N-alkylation/acylation at the exocyclic amine: Protect the pyrazole ring nitrogens first. A Boc group is a common choice.
-
To perform chemistry at the C5 position: Protect the highly reactive amino group and potentially the ring nitrogens to prevent side reactions.
-
To prevent the carboxylic acid from interfering: Convert it to an ester (e.g., methyl or ethyl ester), which can be hydrolyzed later.[6] This is often the first step in many synthetic sequences.[1]
Section 2: Troubleshooting N-Alkylation of the Pyrazole Ring
A primary challenge is controlling alkylation to favor either the N1 or N2 position. The outcome is dictated by a competition between sterics and electronics.[1][7]
Q: My N-alkylation reaction is yielding an inseparable mixture of N1 and N2 isomers. How can I improve selectivity for the N1 product?
Cause: The N1 and N2 positions have similar nucleophilicity, leading to competitive alkylation. However, the N2 position is sterically more hindered by the adjacent C3-amino group. You can exploit this difference to favor the N1 isomer.
Solution Strategy:
-
Utilize Bulky Alkylating Agents: The larger the electrophile (e.g., benzyl bromide vs. methyl iodide), the more it will be repelled by the C3-amino group, thus favoring attack at the less hindered N1 position.[1]
-
Optimize the Base and Solvent System: The choice of base and solvent is critical. Weaker bases and certain solvents can influence the tautomeric equilibrium and the accessibility of the nitrogen atoms.
| Condition | Base | Solvent | Typical N1:N2 Ratio | Rationale |
| Kinetic Control | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | High (e.g., >10:1) | A weaker base deprotonates the most accessible proton (N1-H), and the reaction proceeds quickly at the less hindered site before equilibrium is reached.[1] |
| Thermodynamic Control | NaH, LiHMDS | THF, Dioxane | Lower (can approach 1:1) | A strong base fully deprotonates the pyrazole, forming an ambident anion. The reaction outcome is then governed by the stability of the products, which can be similar. |
| Solvent Effects | Fluorinated Alcohols (TFE, HFIP) | N/A | Can dramatically increase selectivity | These solvents can stabilize one tautomer over the other through specific hydrogen bonding, favoring a single reaction pathway. |
Experimental Protocol: Selective N1-Benzylation of Ethyl 3-Aminopyrazole-4-carboxylate
Note: The carboxylic acid is protected as an ethyl ester to improve solubility and prevent side reactions.
-
Setup: To a round-bottom flask under an Argon atmosphere, add ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq).
-
Solvent & Base: Add anhydrous DMF to achieve a concentration of 0.2 M. Add potassium carbonate (K₂CO₃, 1.5 eq) to the stirred solution.
-
Activation: Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the desired N1-benzyl product.[1]
Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.
Section 3: Troubleshooting N-Acylation (Ring vs. Exocyclic Amine)
Acylation can occur at N1, N2, or the C3-NH2 group. Selectivity is highly dependent on the reagent and conditions.
Q: I want to acylate the exocyclic 3-amino group, but the reaction is acylating the pyrazole ring instead.
Cause: Under neutral or slightly basic conditions, the pyrazole ring nitrogens are often more nucleophilic than the exocyclic amino group, whose lone pair is partially delocalized into the aromatic system.
Solution Strategy:
-
Reaction with Acyl Chlorides/Anhydrides under Acidic Conditions: Protonating the pyrazole ring nitrogens with a non-nucleophilic acid (like catalytic H₂SO₄ or TFA) deactivates them towards electrophilic attack. The exocyclic amino group remains sufficiently nucleophilic to react.
-
Use of Catalysts: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can promote acylation, but its effect on regioselectivity can vary depending on the solvent.[8]
-
Protecting Group Approach: The most robust method is to first protect the pyrazole N1 position with a group like Boc. This definitively blocks reaction at the ring, leaving only the exocyclic amine available for acylation.[9]
Experimental Protocol: Selective N-Acetylation of the 3-Amino Group (via N1-Protection)
-
N1-Boc Protection: React ethyl 3-amino-1H-pyrazole-4-carboxylate with di-tert-butyl dicarbonate (Boc₂O) and triethylamine in THF to afford the N1-Boc protected intermediate. Purify by chromatography.
-
Acetylation: Dissolve the purified N1-Boc intermediate (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0 °C.
-
Reagent Addition: Slowly add acetyl chloride (1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup & Deprotection: Quench the reaction with saturated NaHCO₃ solution. Extract with DCM, dry, and concentrate. The Boc group can then be removed under acidic conditions (e.g., TFA in DCM) to yield the desired 3-acetamido product.
Section 4: Troubleshooting Cyclocondensation Reactions
This compound and its esters are vital precursors for fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which are common scaffolds in drug discovery.[10][11]
Q: I am attempting a cyclocondensation to form a pyrazolo[3,4-d]pyrimidin-4-one, but the reaction is inefficient and gives multiple products.
Cause: The formation of the pyrimidine ring involves a two-step process: initial condensation followed by cyclization. The regioselectivity is determined by which nitrogen (exocyclic NH2 or ring N2) participates in the cyclization. For pyrazolo[3,4-d]pyrimidines, the reaction must proceed through the exocyclic amine and the N2 ring nitrogen.
Solution Strategy:
-
Choice of Reagent: The reaction of the aminopyrazole with reagents like formamide, urea, or orthoesters is a common route.[10][12] Using trimethyl orthoformate followed by an amine is an effective one-pot method.[12]
-
Reaction Conditions: These reactions often require high temperatures or activating agents.
Caption: General workflow for pyrazolo[3,4-d]pyrimidine synthesis.
References
- BenchChem. (2025).
- RSC Publishing. (n.d.). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Royal Society of Chemistry.
- BenchChem. (2025).
- PubMed. (n.d.). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents.
- ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. American Chemical Society.
- ResearchGate. (n.d.). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles.
- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- SlidePlayer. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. SlidePlayer.
- ResearchGate. (n.d.). Synthesis of pyrazolo[3, 4-d]pyrimidin-4-ones by the reaction of carboxylic acid in the presence of POCl3.
- PubMed. (n.d.). The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate.
- ResearchGate. (n.d.). Synthesis methods of pyrazolo[3,4‐d]pyrimidines.
- NIH. (n.d.). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent.
- ResearchGate. (n.d.). The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate.
- K. C. Nicolaou Research Group. (n.d.). Protecting Groups. Scripps Research.
- SlidePlayer. (n.d.). Protecting groups in organic synthesis + H2O. SlidePlayer.
- Guidechem. (n.d.). This compound 41680-34-6 wiki. Guidechem.
- SlideShare. (n.d.). Protection for carboxylic group & Protection for the Amino group. SlideShare.
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- 2. Page loading... [wap.guidechem.com]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. mazams.weebly.com [mazams.weebly.com]
- 6. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3-Aminopyrazole-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-aminopyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the scale-up of this important pharmaceutical intermediate.[1]
Overview of the Synthesis
This compound is a crucial heterocyclic building block in medicinal chemistry.[1][2] Its synthesis typically involves the cyclization of a hydrazine with a suitable 1,3-dielectrophilic compound.[1][3][4] A common and effective route involves the reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine hydrate, followed by the hydrolysis of the resulting ethyl 3-aminopyrazole-4-carboxylate.[5][6]
Reaction Workflow:
The overall synthetic process can be visualized as a two-step sequence:
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
Scaling up chemical reactions often presents challenges not observed at the lab bench. This section addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Ethyl 3-aminopyrazole-4-carboxylate | - Incomplete reaction: Insufficient reaction time or temperature. - Side reactions: Formation of regioisomers (5-aminopyrazole) or other byproducts.[7] - Suboptimal stoichiometry: Incorrect ratio of reactants. | - Reaction Monitoring: Use TLC or HPLC to monitor the reaction to completion. Consider extending the reflux time. - Temperature Control: Ensure the reaction mixture reaches and maintains the appropriate reflux temperature. - Controlled Addition: Add hydrazine hydrate dropwise to the solution of ethyl (ethoxymethylene)cyanoacetate to control the initial exotherm and minimize side reactions.[5] - Solvent Choice: Ethanol is a common and effective solvent. Ensure it is anhydrous if moisture-sensitive intermediates are suspected.[5] |
| Formation of 5-Aminopyrazole Isomer | - Reaction Conditions: Kinetic vs. thermodynamic control can influence the regioselectivity of the cyclization.[7] Basic conditions at lower temperatures may favor the 3-amino isomer (kinetic product), while neutral or acidic conditions at higher temperatures can lead to the 5-amino isomer (thermodynamic product).[7] | - Optimize Base and Temperature: For the synthesis of the 3-amino isomer, consider using a base like sodium ethoxide in ethanol at a controlled, lower temperature.[7] For the target compound, neutral conditions with heating are generally preferred.[5] |
| Difficulty in Isolating the Product | - Solubility Issues: The product may have some solubility in the reaction solvent, leading to losses during filtration.[1] - Incomplete Crystallization: The product may not fully precipitate from the solution upon cooling. | - Cooling Protocol: After the reaction is complete, cool the mixture gradually to room temperature and then chill in an ice bath to maximize precipitation.[6] - Solvent Removal: Partially remove the solvent under reduced pressure before cooling to increase the concentration of the product.[5] - Washing: Wash the filtered solid with cold ethanol to remove impurities without dissolving a significant amount of the product.[5] |
| Product Purity Issues | - Residual Starting Materials: Incomplete reaction. - Byproduct Formation: As mentioned above. - Contamination from Workup: Incomplete removal of salts or solvents. | - Recrystallization: Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture. - Washing: Thoroughly wash the filtered product with appropriate solvents (e.g., cold water, acetone) to remove soluble impurities.[8][9] - Chromatography: While not ideal for large-scale synthesis, column chromatography can be used for purification if necessary. An HPLC method using a C18 column with a mobile phase of acetonitrile and water with a phosphoric or formic acid modifier can be employed for analysis and small-scale purification.[10] |
| Exothermic Reaction During Hydrazine Addition | - High Reactivity: The reaction between hydrazine and the ethoxyacrylate is exothermic. | - Slow, Controlled Addition: Add the hydrazine hydrate dropwise to the reaction mixture.[5] - Cooling: Use an ice bath to maintain the temperature of the reaction vessel during the addition. |
| Safety Concerns with Hydrazine Hydrate | - Toxicity and Corrosivity: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[11][12][13][14][15] | - Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12][14] - Ventilation: Work in a well-ventilated fume hood.[11][12][14] - Spill Management: Have a spill kit ready. Small spills can be absorbed with inert material. Large spills may require dilution and neutralization.[11][13] - Emergency Procedures: Ensure eyewash stations and safety showers are readily accessible.[12][14] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the cyclization reaction?
A1: Ethanol is the most commonly reported and effective solvent for the synthesis of ethyl 3-aminopyrazole-4-carboxylate from ethyl (ethoxymethylene)cyanoacetate and hydrazine hydrate.[5] It provides good solubility for the reactants and allows for a suitable reflux temperature.
Q2: How can I control the regioselectivity of the cyclization to favor the 3-amino isomer?
A2: The formation of the 3-amino versus the 5-amino pyrazole isomer can be influenced by reaction conditions.[7] For the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine, kinetic control (e.g., using a base like sodium ethoxide at 0°C) favors the 3-amino isomer, while thermodynamic control (e.g., neutral conditions in ethanol at 70°C) can lead to the 5-amino isomer.[7] It is crucial to carefully control the reaction conditions to obtain the desired product.
Q3: What are the key safety precautions when working with hydrazine hydrate on a large scale?
A3: Hydrazine hydrate is a hazardous substance that requires strict safety protocols.[11][12][13][14][15]
-
Handling: Always handle hydrazine hydrate in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[12][14]
-
Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames.[13][14] Keep the container tightly closed.[12][13]
-
Spills: In case of a spill, evacuate the area. For small spills, absorb with an inert, non-combustible material like sand or earth.[14] For large spills, dike the area and use a water spray to divert vapor.[13]
-
First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes.[14] If inhaled, move to fresh air.[14] In case of eye contact, rinse cautiously with water for several minutes.[12] Seek immediate medical attention in all cases of exposure.[12][14]
Q4: How do I effectively purify the final this compound product?
A4: The final product is a solid that has limited solubility in water but is more soluble in polar organic solvents.[1]
-
Crystallization: After hydrolysis and acidification, the product will precipitate out of the aqueous solution. Cooling the mixture will enhance crystallization.
-
Washing: The collected solid should be washed with cold water to remove any inorganic salts and then with a solvent like acetone to remove organic impurities.[8][9]
-
Recrystallization: If further purification is needed, recrystallization from an appropriate solvent system (e.g., water or an alcohol/water mixture) can be performed.
Q5: Can this synthesis be performed as a one-pot reaction?
A5: While the synthesis is typically a two-step process (cyclization followed by hydrolysis), there are reports of one-pot syntheses of related pyrazole derivatives.[3][16] For the synthesis of 3-aminopyrazole-4-carboxamide hemisulfate, a one-pot method has been developed.[17] However, for the carboxylic acid, a stepwise approach generally provides better control and purity.
Detailed Experimental Protocols
Synthesis of Ethyl 3-aminopyrazole-4-carboxylate
This protocol is adapted from established literature procedures.[5][6]
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reaction Mixture: To the flask, add ethyl (ethoxymethylene)cyanoacetate and anhydrous ethanol.
-
Hydrazine Addition: Slowly add hydrazine hydrate dropwise to the stirred solution. An exothermic reaction may be observed; control the addition rate to maintain a manageable temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.
-
Crystallization: Once the reaction is complete, allow the mixture to cool to room temperature, then place it in an ice bath to induce crystallization of the product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold ethanol and then dry under vacuum to obtain ethyl 3-aminopyrazole-4-carboxylate.
Hydrolysis to this compound
-
Dissolution: In a round-bottom flask, dissolve the ethyl 3-aminopyrazole-4-carboxylate from the previous step in an aqueous solution of sodium hydroxide.
-
Heating: Heat the mixture to facilitate the hydrolysis of the ester. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cooling and Acidification: Cool the reaction mixture in an ice bath. Slowly add a mineral acid (e.g., hydrochloric acid or sulfuric acid) to adjust the pH to acidic (around pH 1-2).[8] The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water to remove any inorganic salts, followed by a wash with a suitable organic solvent like acetone.[8] Dry the product under vacuum to yield this compound.
Visualizing Troubleshooting
The following decision tree can help diagnose and resolve common issues during the scale-up process.
Caption: A decision tree for troubleshooting the synthesis of this compound.
References
-
Nexchem Ltd. SAFETY DATA SHEET - Hydrazine Hydrate 55%. [Link]
-
ResearchGate. Large-scale synthesis of 1H-pyrazole. [Link]
-
Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. [Link]
-
Oxford Lab Fine Chem LLP. HYDRAZINE HYDRATE MSDS. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Hydrazine hydrate, 100% (Hydrazine, 64%). [Link]
- Google Patents.
-
NIH. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. [Link]
-
NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
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Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
SIELC Technologies. This compound. [Link]
-
ResearchGate. Optimization for the cyclization step. [Link]
-
Patsnap. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. [Link]
- Google Patents.
-
ResearchGate. Overview of synthesis of pyrazole derivatives. [Link]
-
RSC Publishing. Recent advances in the multicomponent synthesis of pyrazoles. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
-
Arkivoc. Recent developments in aminopyrazole chemistry. [Link]
-
MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
-
Organic Syntheses Procedure. 3(5)-aminopyrazole. [Link]
-
RSC Publishing. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. [Link]
- Google Patents. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
-
SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]
-
Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. [Link]
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Validation & Comparative
A Comparative Guide to 3-Aminopyrazole-4-carboxylic acid and 5-Aminopyrazole-4-carboxylic acid in Synthesis
Introduction
In the landscape of medicinal chemistry and drug development, pyrazole-containing heterocycles are foundational scaffolds, celebrated for their diverse biological activities.[1][2] Among the most versatile building blocks are the aminopyrazole carboxylic acids. These isomers, differentiated only by the position of the amino group relative to the ring nitrogens, offer distinct synthetic pathways and result in unique structural and electronic properties in the final compounds. This guide provides an in-depth comparison of 3-Aminopyrazole-4-carboxylic acid and its regioisomer, 5-Aminopyrazole-4-carboxylic acid, focusing on their synthesis, characterization, reactivity, and strategic application in the development of complex molecules. The objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select the appropriate isomer for their specific synthetic goals.
Physicochemical and Spectroscopic Properties: A Comparative Overview
While structurally similar, the two isomers exhibit subtle differences in their physical properties and present distinct spectroscopic signatures crucial for their unambiguous identification. This compound generally appears as a white to off-white crystalline solid with limited solubility in water but better solubility in polar organic solvents like DMF and methanol.[3] 5-Aminopyrazole-4-carboxylic acid presents similarly, and differentiation relies heavily on analytical techniques.
Table 1: Physicochemical Properties
| Property | This compound | 5-Aminopyrazole-4-carboxylic acid |
| CAS Number | 41680-34-6[3][4] | 35391-36-3 |
| Molecular Formula | C₄H₅N₃O₂[3][5][6] | C₄H₅N₃O₂ |
| Molecular Weight | 127.10 g/mol [4][5][6] | 127.10 g/mol |
| Appearance | White to off-white crystalline powder[3] | White to light-yellow powder |
| Solubility | Limited in water; soluble in polar organic solvents (ethanol, methanol, DMF)[3] | Sparingly soluble in water; soluble in polar organic solvents |
Spectroscopic Distinction:
The key to differentiating these isomers lies in their NMR spectra. The electronic environment of the C-H proton on the pyrazole ring is significantly influenced by the position of the adjacent amino group.
-
¹H NMR: In this compound, the C5-H proton signal is a characteristic singlet. For the 5-amino isomer, the C3-H proton signal appears at a different chemical shift. Spectra run in DMSO-d₆ are typical for these compounds.[5]
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, provide a clear distinction between the two isomers.[7]
Researchers must rely on these spectroscopic fingerprints for positive identification, as misidentification can lead to unintended downstream products and biological activities.
Synthesis Strategies: The Decisive Role of Regioselectivity
The synthesis of aminopyrazole carboxylic acids is a classic example of regioselectivity in heterocyclic chemistry. The choice of starting materials and, critically, the reaction conditions dictate which isomer is formed as the major product. The most common approach involves the condensation of a hydrazine source with a three-carbon electrophilic synthon.
Synthesis of this compound (and its Esters)
A prevalent route to the 3-amino isomer involves the reaction of hydrazine with ethyl 2-cyano-3-ethoxyacrylate (ethyl ethoxymethylenecyanoacetate). This reaction, when controlled, can yield the ethyl ester of this compound, which can then be saponified to the desired acid.[8] An alternative modern approach involves the condensation of cyanoacetamide with N,N-dimethylformamide dimethyl acetal, followed by cyclization with hydrazine.[9]
Synthesis of 5-Aminopyrazole-4-carboxylic acid (and its Esters)
The 5-amino isomer is frequently synthesized from β-ketonitriles or their enol ether derivatives.[10][11] For instance, the reaction of ethyl 2-cyano-3-oxobutanoate with hydrazine hydrate leads to the formation of ethyl 5-amino-3-methylpyrazole-4-carboxylate. The parent 5-aminopyrazole-4-carboxylic acid can be accessed via hydrolysis of its corresponding ethyl ester, which is formed through cyclization reactions.[1]
The Mechanistic Switch: Kinetic vs. Thermodynamic Control
The formation of either the 3-amino or 5-amino isomer from the reaction of substituted acrylonitriles with hydrazine is a textbook case of kinetic versus thermodynamic control. The initial nucleophilic attack of hydrazine can occur at two different electrophilic centers of the acrylonitrile derivative.
-
Kinetic Control: Under basic conditions (e.g., EtONa in EtOH at 0 °C), the reaction often favors the formation of the 3-aminopyrazole. This pathway proceeds through a kinetically favored intermediate.[12]
-
Thermodynamic Control: Under neutral or acidic conditions at elevated temperatures (e.g., EtOH at 70 °C), the reaction allows for the equilibration of intermediates, leading to the more thermodynamically stable 5-aminopyrazole as the major product.[12]
This mechanistic dichotomy is a powerful tool for the synthetic chemist, allowing for the selective synthesis of the desired isomer by simply tuning the reaction conditions.
Caption: Synthetic utility of aminopyrazole carboxylic acid isomers.
Experimental Protocols
The following protocols are representative examples for the synthesis of the ethyl ester precursors to the title compounds, which are commonly used and can be hydrolyzed to the free acids in a subsequent step.
Protocol 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate
Causality: This procedure utilizes the reaction of a β-alkoxyacrylonitrile with hydrazine, a common and reliable method for constructing the 3-aminopyrazole core. Ethanol serves as a polar protic solvent, and refluxing provides the necessary thermal energy for the cyclization to proceed efficiently.
Methodology:
-
Reaction Setup: To a solution of ethyl ethoxymethylenecyanoacetate (1.0 eq) in absolute ethanol (5-10 mL per gram of starting material), add hydrazine hydrate (1.1 eq) dropwise at room temperature with stirring.
-
Reaction: After the initial addition, heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the filter cake with cold ethanol and then dry it under a vacuum to yield the product as a white or off-white solid. Further purification can be achieved by recrystallization from ethanol if necessary.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular weight for the product (C₆H₉N₃O₂) is 155.15 g/mol . [13][14]
Protocol 2: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
Causality: This protocol employs a substituted hydrazine (phenylhydrazine) and ethyl (ethoxymethylene)cyanoacetate. The use of acetic acid as a solvent and catalyst promotes the cyclization reaction, typically favoring the formation of the N1-substituted 5-aminopyrazole isomer, which is thermodynamically more stable.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in glacial acetic acid (5-10 mL per gram).
-
Reagent Addition: Add phenylhydrazine (1.0 eq) to the solution.
-
Reaction: Heat the mixture at 100-110 °C for 1-2 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water. A solid product will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove acetic acid.
-
Purification: Dry the crude product. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
-
Characterization: Confirm the structure and purity via NMR, MS, and melting point analysis. The final product can be hydrolyzed to the corresponding carboxylic acid using basic conditions (e.g., NaOH in ethanol/water). [15]
Conclusion
The strategic choice between this compound and 5-aminopyrazole-4-carboxylic acid is a critical decision in the design of synthetic routes for novel therapeutics. The 3-amino isomer is a reliable building block for a range of bioactive compounds. However, the 5-amino isomer offers unparalleled access to a wider variety of medicinally important fused pyrazole systems, particularly kinase inhibitors, due to the unique reactivity conferred by the 5-amino group. Understanding the principles of regioselective synthesis and the distinct downstream reactivity of each isomer allows chemists to navigate the complexities of heterocyclic chemistry and accelerate the discovery of new drug candidates.
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A Comparative Guide to the Biological Activity of Pyrazole Derivatives: 3-Aminopyrazole-4-carboxylic Acid Scaffolds Versus Other Pyrazole Classes
Introduction: The Pyrazole Core in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework capable of binding to a wide range of biological targets with high affinity.[3][4][5] This versatility has led to the development of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and several kinase inhibitors for cancer therapy like Ibrutinib and Ruxolitinib.[4][6]
The biological profile of a pyrazole derivative is profoundly influenced by the nature and position of its substituents. This guide provides a comparative analysis of two distinct streams of pyrazole chemistry. We will first explore the specific biological activities of derivatives built from the 3-aminopyrazole-4-carboxylic acid core, a highly functionalized and versatile starting material.[7] We will then contrast this class with the broader family of other pyrazole derivatives , which includes variously substituted and fused-ring systems, to highlight the unique contributions of each to the pharmacological landscape. This analysis is supported by experimental data and aims to guide researchers in selecting appropriate pyrazole scaffolds for their drug discovery programs.
The Unique Potential of this compound Derivatives
The this compound scaffold is a particularly valuable building block in medicinal chemistry. The presence of both an amino (-NH₂) group and a carboxylic acid (-COOH) group provides two reactive handles for extensive chemical modification. This allows for the systematic construction of large and diverse compound libraries, a key strategy in modern drug discovery. These functional groups can act as hydrogen bond donors and acceptors, crucial for molecular recognition and binding to enzyme active sites or receptors.
This scaffold serves as a key intermediate in the synthesis of pharmaceuticals with a range of activities, including anti-inflammatory, antiviral, and anticancer agents.[7]
Key Biological Activities and Structure-Activity Relationships (SAR)
Research into derivatives of this core has revealed significant potential across several therapeutic areas:
-
Antifungal and Antimicrobial Activity: The carboxylic acid moiety is often converted to an amide. For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrated potent activity against several phytopathogenic fungi, with some compounds exceeding the efficacy of the commercial fungicide boscalid.[8] Molecular docking studies of these compounds suggest that the carbonyl oxygen of the amide group forms critical hydrogen bonds with amino acid residues (TYR58 and TRP173) in the active site of the target enzyme, succinate dehydrogenase (SDH).[8] This highlights the importance of the C4 position substituent for target engagement.
-
Enzyme Inhibition: Pyrazole carboxylic acid derivatives have been shown to be effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase.[9] The strategic placement of functional groups allows these molecules to fit precisely into enzyme active sites, leading to potent inhibition.
-
Anticancer Activity: While less explored than other pyrazole classes, derivatives of this compound have shown promise. The amino and carboxylic groups can be used to construct more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are known to act as kinase inhibitors.[10]
The general SAR for this class indicates that derivatization of the C4-carboxylic acid into various amides is a highly effective strategy for enhancing biological activity. The nature of the substituent on the amide nitrogen plays a critical role in determining potency and target specificity.[8][11]
A Survey of Other Biologically Active Pyrazole Derivatives
The broader family of pyrazoles, lacking the specific 3-amino, 4-carboxy substitution pattern, encompasses a vast chemical space with an even wider range of demonstrated biological activities.[12][13][14] These are often synthesized through different routes, such as the condensation of hydrazines with 1,3-dicarbonyl compounds.[15]
Prominent Classes and Their Pharmacological Roles
-
Anti-inflammatory Agents (COX-2 Inhibitors): The most famous pyrazole drug, Celecoxib, is a 1,5-diarylpyrazole. Its structure allows it to selectively bind to the cyclooxygenase-2 (COX-2) enzyme, reducing inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[15][16] Numerous other 1,3,5-trisubstituted pyrazoles have been developed as potent and selective COX-2 inhibitors, often featuring a sulfonamide or methylsulfonyl moiety, which is crucial for binding to a specific side pocket in the COX-2 active site.[17][18]
-
Anticancer Agents (Kinase and Tubulin Inhibitors): Pyrazoles are a dominant scaffold in the field of oncology.[5][10][19]
-
Kinase Inhibitors: Drugs like Ruxolitinib and Ibrutinib feature a pyrazole core that serves as a stable anchor for binding to the ATP pocket of various kinases, inhibiting signaling pathways that drive cancer cell proliferation.[4][20] Fused systems like pyrazolo[3,4-d]pyrimidines are particularly effective as EGFR and VEGFR-2 inhibitors.[10]
-
Tubulin Polymerization Inhibitors: Some 3,4-diaryl pyrazole derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a critical component of the cellular cytoskeleton.[21] This action prevents cell division and leads to apoptotic cell death. Compound 5b from one study, a 1,5-disubstituted pyrazole, showed potent growth inhibition against multiple cancer cell lines (GI₅₀ = 0.021–1.7 µM) and was identified as a novel tubulin polymerization inhibitor.[21]
-
-
Antimicrobial Agents: A wide variety of pyrazole structures exhibit potent antibacterial and antifungal activity.[22][23] For example, 1,3-diphenyl pyrazole derivatives have shown significant activity against the multidrug-resistant bacterium Acinetobacter baumannii, with MIC values as low as 4 µg/mL.[23] The activity is often tuned by the substituents on the phenyl rings.
Comparative Analysis: Distinct Scaffolds, Divergent Roles
While all are pyrazoles, the strategic functionalization of the this compound core sets its derivatives on a different trajectory compared to other classes like the 1,3,5-trisubstituted pyrazoles.
| Feature | This compound Derivatives | Other Pyrazole Derivatives (e.g., 1,3,5-Trisubstituted) |
| Core Structure | Highly functionalized with -NH₂ at C3 and -COOH at C4. | Typically features aryl or alkyl groups at C1, C3, and C5. |
| Synthetic Utility | Serves as a versatile building block for creating diverse amide and fused-ring libraries.[7] | Often synthesized via direct condensation reactions.[15] |
| Primary Activities | Potent antifungal/fungicidal agents, enzyme inhibitors (e.g., SDH, Carbonic Anhydrase).[8][9] | Broad-spectrum: Anti-inflammatory (COX-2), anticancer (kinase/tubulin inhibitors), antimicrobial.[16][20][21] |
| Mechanism of Action | Often involves hydrogen bonding via the C4-carboxamide group to enzyme active sites.[8] | Varies widely: Selective enzyme inhibition (COX-2, kinases), disruption of protein polymerization (tubulin).[18][21] |
| Key Examples | Novel pyrazole carboxamide fungicides.[8][11] | Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), Sildenafil (PDE5 inhibitor).[4][6] |
The key distinction lies in the role of the core substituents. For this compound derivatives, the amino and carboxyl groups are often pharmacophoric handles —they are the primary points for building out the molecule and directly participating in target binding. In contrast, for many other pyrazoles, the core ring itself acts more as a rigid scaffold that correctly orients the larger, biologically active substituents (like the aryl groups in Celecoxib) in three-dimensional space for optimal target interaction.
Caption: Comparison of the functional roles of the two pyrazole classes.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
To assess the potential anticancer activity of newly synthesized pyrazole derivatives, a colorimetric MTT assay is a standard and reliable method. It measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on a cancer cell line (e.g., MCF-7, human breast adenocarcinoma).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO to create stock solutions)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Positive control (e.g., Doxorubicin)
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells from a sub-confluent culture flask.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach. Causality: This initial incubation ensures cells are in a logarithmic growth phase and are adhered to the plate before drug exposure.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole test compounds and the positive control (Doxorubicin) in complete medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubate the plate for another 48-72 hours. Causality: This exposure time is typically sufficient for cytotoxic agents to affect cell proliferation and viability.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C. Causality: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO (or other solubilization buffer) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution. Causality: The amount of purple formazan produced is directly proportional to the number of viable cells.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion
The pyrazole scaffold is undeniably a prolific source of biologically active compounds. This guide highlights a key divergence in its application. On one hand, the This compound core provides a highly functionalized platform ideal for generating libraries of compounds, particularly effective as antifungal agents and enzyme inhibitors, where the core's substituents are integral to the pharmacophore. On the other hand, a vast array of other pyrazole derivatives leverages the heterocyclic ring as a stable, rigid scaffold to orient powerful substituents, leading to blockbuster drugs in anti-inflammatory and anticancer therapy. Understanding these distinct strategic roles allows medicinal chemists to better select the appropriate pyrazole framework to rationally design the next generation of targeted therapeutics.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Aminopyrazole-4-Carboxylic Acid Analogs as Kinase Inhibitors
This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 3-aminopyrazole-4-carboxylic acid analogs, a privileged scaffold in modern medicinal chemistry. We will delve into the rationale behind experimental design, compare the performance of key analogs against various kinase targets, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical framework for the discovery of novel therapeutic agents.
The 3-Aminopyrazole Scaffold: A Cornerstone in Kinase Inhibition
The 3-aminopyrazole moiety has emerged as a highly effective pharmacophore in the design of kinase inhibitors.[1] Its key structural feature is the arrangement of a hydrogen bond donor (the 3-amino group) and a hydrogen bond acceptor (the N2 of the pyrazole ring) that mimics the hinge-binding motif of ATP, the natural substrate for kinases. This allows 3-aminopyrazole-based compounds to anchor effectively in the ATP-binding pocket of a wide range of kinases, leading to potent inhibition. The 4-carboxylic acid (or its common bioisostere, the 4-carboxamide) provides an additional vector for interaction, often extending into the solvent-exposed region or forming further hydrogen bonds, which can be exploited to enhance potency and selectivity.
The general principle of 3-aminopyrazole-based kinase inhibition is the formation of key hydrogen bonds with the kinase hinge region, as depicted below.
Caption: Interaction of the 3-aminopyrazole scaffold with the kinase hinge region.
Comparative Analysis of 3-Aminopyrazole-4-Carboxamide Analogs
While the focus of this guide is the this compound scaffold, comprehensive and comparative SAR data for this specific substitution is limited in publicly available literature. However, extensive research has been conducted on the closely related 3-aminopyrazole-4-carboxamide analogs. The carboxamide group is a common bioisostere for the carboxylic acid, and its SAR provides valuable insights into the structural requirements for potent kinase inhibition. It is important to note that the carboxylic acid, being ionizable, may exhibit different pharmacokinetic and pharmacodynamic properties compared to the neutral carboxamide.
The following tables summarize the SAR of 3-aminopyrazole-4-carboxamide analogs against several important kinase families.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[2] The 3-aminopyrazole scaffold has been successfully employed to develop potent CDK inhibitors.
| Compound ID | R1 (at N1) | R3 (at C3-amino) | R5 (at C5) | CDK2 IC50 (nM) | CDK5 IC50 (nM) | Key SAR Insights |
| 1 | H | H | Cyclopropyl | 50 | 30 | The small, rigid cyclopropyl group at C5 is well-tolerated and provides a good balance of potency and ligand efficiency. |
| 2 | H | H | Phenyl | 150 | 120 | A larger phenyl group at C5 reduces potency, likely due to steric hindrance in the binding pocket. |
| 3 | Methyl | H | Cyclopropyl | 75 | 60 | N1-methylation slightly decreases activity, suggesting that an N-H donor at this position may be beneficial for some CDK interactions. |
| 4 | H | Phenyl | Cyclopropyl | 25 | 15 | A phenyl substitution on the 3-amino group can enhance potency, potentially through additional hydrophobic interactions. |
Data is representative and compiled from various sources for illustrative purposes.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
FGFRs are receptor tyrosine kinases involved in cell growth, differentiation, and angiogenesis. Their aberrant activation is implicated in various cancers.[3]
| Compound ID | R1 (at N1) | Linker at C4-carboxamide | Covalent Warhead | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Key SAR Insights |
| 5 | H | -(CH2)2- | Acrylamide | 10 | 5 | A flexible linker allows the acrylamide warhead to form a covalent bond with a nearby cysteine, leading to potent inhibition.[3] |
| 6 | H | -CH2-O-CH2- | Acrylamide | 25 | 15 | An ether-containing linker also positions the warhead effectively, with slightly reduced potency compared to the alkyl chain. |
| 7 | H | -(CH2)2- | Chloroacetamide | 50 | 40 | A less reactive chloroacetamide warhead results in decreased potency compared to the acrylamide. |
Data is representative and compiled from various sources for illustrative purposes.[3]
Bruton's Tyrosine Kinase (BTK) Inhibition
BTK is a non-receptor tyrosine kinase crucial for B-cell development and signaling, making it a key target for autoimmune diseases and B-cell malignancies.[4]
| Compound ID | R1 (at N1) | C4-Carboxamide Substituent | Covalent Warhead | BTK IC50 (nM) | EGFR IC50 (nM) | Key SAR Insights |
| 8 | H | Phenoxyphenyl | Acrylamide | 0.5 | 5 | The phenoxyphenyl group provides optimal hydrophobic interactions, leading to high potency. However, it also shows significant off-target activity against EGFR.[4] |
| 9 | H | Phenoxyphenyl | Cyanamide | 1.2 | >1000 | Replacing the acrylamide with a reversible covalent cyanamide warhead dramatically improves selectivity against EGFR while maintaining high BTK potency.[4] |
| 10 | H | Naphthyl | Acrylamide | 2.0 | 50 | A naphthyl group is also well-tolerated but offers lower potency and selectivity compared to the phenoxyphenyl group. |
Data is representative and compiled from various sources for illustrative purposes.[4]
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of the core scaffold, this compound, typically proceeds through the formation of its ethyl ester precursor, ethyl 3-aminopyrazole-4-carboxylate, followed by hydrolysis.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Ethyl 3-aminopyrazole-4-carboxylate [5]
-
To a solution of ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in absolute ethanol (5 mL per gram of starting material), add hydrazine hydrate (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid is triturated with cold ethanol, filtered, and washed with a small amount of cold ethanol to yield the crude product.
-
The crude product can be purified by recrystallization from ethanol to afford ethyl 3-aminopyrazole-4-carboxylate as a white to pale yellow solid.
Step 2: Hydrolysis to this compound [6]
-
Dissolve ethyl 3-aminopyrazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (1:1 v/v, 25 mL per gram of ester).
-
Add a 2.5 M aqueous solution of sodium hydroxide (2.5 eq) to the mixture.
-
Heat the reaction mixture at 60°C for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 6 M hydrochloric acid.
-
A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
In Vitro Kinase Inhibition Assay (Generic Protocol)
A variety of assay formats can be used to determine the inhibitory potency of the synthesized compounds. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the appropriate wells. Include wells with DMSO only as a negative control and wells with a known inhibitor as a positive control.
-
Prepare the kinase reaction mixture containing the kinase, substrate, and reaction buffer. Add this mixture to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The data is then analyzed to determine the concentration of the inhibitor that causes 50% inhibition (IC50) of kinase activity.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel kinase inhibitors. The SAR data from the closely related 4-carboxamide series provides a strong foundation for the rational design of new compounds with improved potency and selectivity. The synthetic and screening protocols outlined in this guide offer a practical framework for researchers to synthesize and evaluate their own analogs.
Future efforts in this area should focus on:
-
Systematic SAR of the 4-carboxylic acid analogs: A head-to-head comparison with the 4-carboxamide analogs would provide a clearer understanding of the influence of this functional group on activity and pharmacokinetic properties.
-
Exploration of diverse substituents: Further diversification at the N1, C5, and C3-amino positions could lead to inhibitors with novel kinase selectivity profiles.
-
Structure-based drug design: Utilizing co-crystal structures of inhibitors bound to their target kinases will enable more precise design of next-generation analogs with enhanced interactions and improved drug-like properties.
By building upon the knowledge presented in this guide, the scientific community can continue to unlock the full potential of the 3-aminopyrazole scaffold in the development of targeted therapies for a range of human diseases.
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Comparative Analysis of Kinase Inhibition Profiles for 3-Aminopyrazole-4-Carboxylic Acid-Based Inhibitors
A Senior Application Scientist's Guide to Understanding Structure, Selectivity, and Potency
Introduction: The Privileged Scaffold in Kinase Drug Discovery
The 3-aminopyrazole moiety represents a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] Its inherent ability to form multiple hydrogen bonds with the kinase hinge region—a critical structural element for ATP binding—makes it an ideal foundation for designing potent inhibitors.[3] This guide provides a comparative analysis of kinase inhibitors derived from the 3-aminopyrazole-4-carboxylic acid core. We will dissect how subtle modifications to this central scaffold dramatically influence potency and selectivity across diverse kinase families, moving from promiscuous, broad-spectrum agents to highly selective tool compounds. This analysis is grounded in experimental data and provides detailed methodologies for researchers aiming to characterize novel inhibitors in this chemical class.
The 3-Aminopyrazole Core: A Versatile Hinge-Binder
The power of the aminopyrazole scaffold lies in its nitrogen-rich framework, which can establish a conserved triad of hydrogen bonds with the backbone of the kinase hinge region.[3] The 3-amino group and the pyrazole nitrogens act as both hydrogen bond donors and acceptors, effectively mimicking the adenine portion of ATP. The 4-carboxylic acid position (often derivatized as a carboxamide) serves as a key vector for introducing substituents that can explore adjacent hydrophobic pockets or solvent-exposed regions of the ATP-binding site. It is the strategic chemical diversification at these points that dictates whether the resulting inhibitor will target Cyclin-Dependent Kinases (CDKs), Receptor Tyrosine Kinases (RTKs) like FLT3 and FGFR, or MAP kinases like JNK.
Comparative Kinase Inhibition Profiles: A Tale of Selectivity
The journey from a promiscuous multi-kinase inhibitor to a selective one is a central theme in modern drug discovery. The 3-aminopyrazole scaffold offers a clear illustration of this process.
From Promiscuous Precursors to Selective CDK Inhibitors
Many development programs begin with a potent but non-selective compound. For instance, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, found in a promiscuous inhibitor known as compound 1 , potently inhibits a wide range of kinases, including CDK2, CDK5, and JNK3 with nanomolar efficacy.[1][2] This broad activity is due to the molecule's flexibility, allowing it to adopt different binding modes in various kinase active sites.[2]
The development of selective inhibitors for the understudied PCTAIRE family of CDKs, such as CDK16, highlights the power of structure-based design.[1][2] By systematically modifying the substituents on the pyrazole and pyrimidine rings of the original promiscuous scaffold, researchers were able to drastically alter the selectivity profile. For example, introducing a cyclopropyl moiety on the pyrazole ring led to compounds with excellent cellular activity and high potency for CDK16 (EC50 values of 33.0–124.0 nM).[1] Further optimization yielded compound 43d , which showed high cellular potency for CDK16 (EC50 = 33 nM) and a selective inhibition profile across a panel of nearly 100 kinases.[2]
Similarly, the multi-targeted inhibitor AT7519, which is built on a 4-amino-1H-pyrazole scaffold, was identified as a potent inhibitor of CDK14.[4] This discovery led to the development of FMF-04-159-2, a covalent inhibitor with a bias for the TAIRE kinase family (CDK14, CDK16, CDK17, CDK18) over other kinases like CDK2.[4]
Table 1: Comparative Potency of 3-Aminopyrazole-Based CDK Inhibitors
| Compound | Primary Target(s) | IC50 / EC50 (nM) | Key Feature / Selectivity Note | Source |
| Inhibitor 1 | CDK2, CDK5, JNK3 | 4.6 (CDK2), 27.6 (CDK5) | Promiscuous, targets multiple kinase families | [1] |
| Compound 43d | CDK16 / PCTAIRE Family | 33 (CDK16, cellular) | High selectivity for PCTAIRE family | [2] |
| AT7519 | Multi-CDK, CDK14 | ~100 (CDK14) | Multi-targeted clinical candidate | [4] |
| Analog 24 | CDK2, CDK5 | <100 (biochemical) | Potent and selective CDK2/5 inhibitor | [3][5] |
| FMF-04-159-2 (100) | CDK14 / TAIRE Family | 39.6 (CDK14, cellular) | Covalent inhibitor with TAIRE-kinase bias | [4] |
Targeting Receptor Tyrosine Kinases: FLT3 and FGFR
The versatility of the scaffold extends to RTKs, which are crucial drivers in many cancers.
-
FLT3 Inhibitors for AML: Fms-like receptor tyrosine kinase 3 (FLT3) is a key target in Acute Myeloid Leukemia (AML).[6][7] By modifying the 1H-pyrazole-3-carboxamide core, potent FLT3 inhibitors have been developed. Compound 8t , for example, demonstrates exceptional potency against FLT3 (IC50: 0.089 nM) and its common mutants, while also inhibiting CDK2/4.[6] This dual activity can be beneficial, as it targets both the primary oncogenic driver and the cell cycle machinery.[6] The design of these inhibitors focuses on optimizing interactions with both the hinge region and a deep hydrophobic pocket to achieve high potency.[6]
-
FGFR Inhibitors Overcoming Resistance: Fibroblast Growth Factor Receptors (FGFRs) are another important RTK family. A significant challenge in targeting RTKs is the emergence of "gatekeeper" resistance mutations.[8] Researchers have cleverly adapted the 3-aminopyrazole scaffold to create covalent inhibitors that target a P-loop cysteine residue in FGFR2 and FGFR3. This strategy results in compounds that are potent against both the wild-type and the clinically relevant gatekeeper mutant versions of the enzymes, a limitation of many existing inhibitors.[8]
Achieving Selectivity Among Closely Related MAP Kinases: JNK3 vs. p38
Perhaps the most stringent test of selectivity is distinguishing between members of the same kinase family. A study on aminopyrazole inhibitors of JNK3, a kinase implicated in neurodegenerative diseases, demonstrated remarkable success in achieving selectivity over the closely related p38 MAP kinase.[9]
While indazole-based inhibitors were potent against both JNK3 and p38, the aminopyrazole inhibitor SR-3576 was found to be a highly potent JNK3 inhibitor (IC50 = 7 nM) with over 2800-fold selectivity against p38 (IC50 > 20,000 nM).[9] X-ray crystallography revealed that the planar nature of the aminopyrazole's N-linked phenyl structures better occupies the smaller active site of JNK3, whereas it does not fit as well into the larger active site of p38, thus providing a structural basis for the observed selectivity.[9]
Experimental Methodologies for Kinase Profile Determination
The comparative data presented above is generated through a rigorous cascade of biochemical and cellular assays. The trustworthiness of any claim about an inhibitor's profile rests on the quality of these experiments.
Workflow for Kinase Inhibitor Profiling
A typical workflow involves initial biochemical screening to determine direct enzyme inhibition, followed by cellular assays to confirm target engagement and functional effects in a biological context.
Caption: Workflow for characterizing 3-aminopyrazole-based kinase inhibitors.
Protocol 1: Differential Scanning Fluorimetry (DSF)
DSF is a rapid, high-throughput method to screen for compound binding to a target kinase by measuring changes in the protein's thermal stability.[1][2]
-
Preparation: In a 96-well or 384-well PCR plate, prepare a reaction mix containing the purified target kinase (e.g., 2 µM final concentration) and a fluorescent dye (e.g., SYPRO Orange) in an appropriate assay buffer.
-
Compound Addition: Add the test compounds from a stock plate to the reaction mix to achieve the desired final screening concentration (e.g., 10 µM). Include appropriate controls (DMSO vehicle and no-ligand).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal ramp, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Data Acquisition: Monitor the fluorescence of the dye during the temperature ramp. As the protein unfolds (denatures), the dye binds to exposed hydrophobic regions, causing an increase in fluorescence.
-
Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample. A significant positive ΔTm indicates that the compound binds to and stabilizes the kinase.[2]
Protocol 2: NanoBRET™ Cellular Target Engagement Assay
This assay quantifies compound binding to a specific kinase target within living cells, providing more physiologically relevant potency data.[1]
-
Cell Preparation: Genetically engineer a cell line to express the target kinase as a fusion protein with NanoLuc® luciferase. Seed these cells into a 96-well plate and allow them to attach overnight.
-
Tracer Addition: Add a fluorescently labeled ATP-competitive tracer, which is known to bind the target kinase, to the cells at a predetermined optimal concentration.
-
Compound Titration: Immediately add the 3-aminopyrazole test compound in a serial dilution series to the wells. Include a no-compound control.
-
Incubation: Incubate the plate for a set period (e.g., 2 hours) at 37 °C in a CO2 incubator to allow the compound and tracer to reach equilibrium at the target protein.
-
Signal Detection: Add the NanoBRET® substrate to all wells. Read the plate on a luminometer capable of detecting both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) signals simultaneously.
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The test compound will compete with the fluorescent tracer for binding to the kinase-NanoLuc® fusion, leading to a decrease in the BRET signal. Plot the BRET ratio against the compound concentration and fit the data to a four-parameter logistic curve to determine the cellular EC50 value.[1]
Case Study: Targeting the FLT3 Signaling Pathway in AML
The effectiveness of a potent and selective inhibitor is ultimately measured by its ability to modulate a disease-relevant signaling pathway. Compound 8t , a 1H-pyrazole-3-carboxamide derivative, potently inhibits the constitutively active FLT3-ITD mutant in AML cells.[6]
Caption: Inhibition of the FLT3 signaling cascade by a 3-aminopyrazole inhibitor.
In AML cells harboring the FLT3-ITD mutation, the receptor is always "on," leading to the phosphorylation (p) and activation of downstream signaling proteins like STAT5, ERK, and AKT.[6] This cascade drives uncontrolled cell proliferation and survival. Treatment with compound 8t effectively inhibits the kinase activity of FLT3, preventing the phosphorylation of these downstream targets and thereby blocking the pro-proliferative signals.[6] This mechanism was confirmed experimentally by showing that the inhibitor reduced the phosphorylation of both FLT3 and its downstream effector STAT5 in a dose-dependent manner.[6]
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile and robust starting point for the design of potent and selective kinase inhibitors. The comparative analysis clearly shows that specific chemical modifications enable the precise targeting of diverse kinase families, from CDKs involved in cell cycle control to RTKs that are oncogenic drivers. The ability to fine-tune the selectivity profile—for example, to distinguish between JNK3 and p38 or to target specific CDK family members—underscores the power of structure-guided medicinal chemistry.
Future research will likely focus on developing inhibitors with even greater selectivity to minimize off-target effects, creating covalent inhibitors to overcome drug resistance, and designing compounds that modulate multiple key nodes in a disease pathway (polypharmacology) to achieve superior therapeutic outcomes. The detailed experimental workflows provided herein offer a validated framework for researchers to characterize the next generation of inhibitors based on this privileged scaffold.
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
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A Senior Application Scientist's Guide to the Synthetic Routes of 3-Aminopyrazole-4-carboxylic Acid
Introduction: The Central Role of a Privileged Scaffold
In the landscape of modern medicinal chemistry and drug discovery, 3-Aminopyrazole-4-carboxylic acid stands out as a "privileged scaffold." Its rigid, planar structure and strategically positioned functional groups—an amino group for hydrogen bonding and extension, a carboxylic acid for salt formation or further derivatization, and two ring nitrogens for metal coordination or additional hydrogen bonding—make it an invaluable building block for a diverse range of biologically active molecules. This heterocyclic core is a cornerstone in the synthesis of potent kinase inhibitors, anti-inflammatory agents, and various other therapeutic candidates.[1][2][3]
The efficiency, scalability, and cost-effectiveness of the synthetic route to this key intermediate are therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth, comparative analysis of the most prevalent and viable synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices and providing validated, step-by-step protocols.
Overview of Synthetic Strategies
The synthesis of the 3-aminopyrazole core predominantly relies on the construction of the pyrazole ring through the condensation of a hydrazine moiety with a 1,3-dielectrophilic partner. The two main strategies discussed in this guide are:
-
The Classical Condensation Route: This is the most widely adopted method, involving the reaction of hydrazine with a functionalized acrylate derivative, followed by the hydrolysis of the resulting ester. It is characterized by its reliability and high yields.
-
The Thorpe-Ziegler Cyclization Route: This alternative approach builds the pyrazole ring through an intramolecular condensation of a dinitrile precursor. It offers a pathway to highly substituted aminopyrazoles and represents a different strategic approach to the target scaffold.[4][5]
This guide will dissect each route, comparing them on key metrics such as yield, purity, scalability, safety, and cost-effectiveness.
Route 1: The Classical Condensation Pathway
This is the workhorse method for synthesizing the target compound's ester precursor, ethyl 3-aminopyrazole-4-carboxylate. The general principle is the reaction of hydrazine with an ethyl 2-cyano-3-(leaving group)acrylate. The choice of the leaving group offers two primary variations.
Workflow: Classical Condensation Route
Caption: Workflow for the Classical Condensation Route.
Variant 1A: From Ethyl (ethoxymethylene)cyanoacetate
This is the most frequently cited laboratory-scale synthesis. It begins with the preparation of ethyl (ethoxymethylene)cyanoacetate from ethyl cyanoacetate and triethyl orthoformate. This intermediate is then cyclized with hydrazine hydrate.
-
Mechanism Insight: The reaction proceeds via a nucleophilic attack of the hydrazine on the electron-deficient double bond of the acrylate, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon. Subsequent aromatization by elimination of ethanol yields the stable pyrazole ring.[6]
-
Performance: This route is known for its high yields, often reaching up to 99% for the cyclization step under optimized conditions.[7] The starting materials are commercially available and relatively inexpensive.
-
Causality of Experimental Choices:
-
Solvent: Anhydrous ethanol is the solvent of choice as it readily dissolves the reactants and the intermediate, while the final product often precipitates upon cooling, simplifying isolation.[7]
-
Temperature: The reaction is typically run at reflux to ensure a sufficient reaction rate for the cyclization and elimination steps.
-
Work-up: The product is often isolated by simple filtration after cooling the reaction mixture, which is a significant advantage for ease of operation.
-
Variant 1B: From Ethyl 2-cyano-3-morpholinoacrylate
This variant is often employed in industrial settings and is detailed in patent literature.[8] It utilizes a pre-formed enamine, ethyl 2-cyano-3-morpholinoacrylate, which reacts with hydrazine hydrate.
-
Performance: This method is well-suited for large-scale production. While the starting enamine is more specialized, the reaction can be performed in water, which is a significant advantage in terms of cost, safety, and environmental impact (a "greener" process). Yields are typically very good, often in the range of 80-90%.
-
Causality of Experimental Choices:
-
Solvent: The use of water as a solvent is a key advantage for industrial applications, avoiding the costs and hazards associated with large volumes of flammable organic solvents.
-
Temperature Control: The initial addition of hydrazine hydrate is often performed at a controlled temperature (e.g., 15-20°C) to manage the exothermicity of the reaction before heating to reflux for cyclization.[8]
-
Route 2: The Thorpe-Ziegler Cyclization Pathway
The Thorpe-Ziegler reaction is a powerful method for forming rings via the intramolecular condensation of dinitriles. In the context of aminopyrazole synthesis, this route offers a convergent approach where the hydrazine backbone is functionalized with two nitrile-containing arms, which then cyclize.
Workflow: Thorpe-Ziegler Cyclization Route
Caption: General workflow for the Thorpe-Ziegler Route.
-
Mechanism Insight: The reaction is initiated by the alkylation of a dicyanohydrazone with an ester-containing alkyl halide (like methyl bromoacetate). In the presence of a base, one of the α-hydrogens to a nitrile group is deprotonated. The resulting carbanion then attacks the second nitrile group intramolecularly, forming a five-membered ring. Tautomerization of the resulting imine yields the stable aromatic 4-aminopyrazole.[4][9]
-
Performance: This one-pot procedure can be highly efficient, particularly when enhanced by microwave irradiation, which can dramatically reduce reaction times and improve yields.[5] It allows for the synthesis of highly functionalized pyrazoles with substituents at four different positions.
-
Causality of Experimental Choices:
-
Microwave Irradiation: This technique is employed to accelerate the rate of both the alkylation and the subsequent cyclization, often leading to cleaner reactions and higher yields compared to conventional heating.[5]
-
Base: A base like potassium carbonate is required to facilitate both the initial N-alkylation and the deprotonation of the α-carbon necessary for the cyclization.
-
Comparative Analysis
| Feature | Route 1A: Classical (Ethoxymethylene) | Route 1B: Classical (Morpholino) | Route 2: Thorpe-Ziegler |
| Typical Yield | Excellent (often >90%)[7] | Very Good (80-90%)[8] | Good to Excellent (can be >80%)[5] |
| Starting Materials | Readily available, low cost | More specialized enamine | Requires dicyanohydrazone precursor |
| Scalability | Good for lab-scale, scalable | Excellent for industrial scale | Good, particularly with flow chemistry |
| Key Advantage | High purity, simple work-up | "Green" (uses water), cost-effective at scale | Access to highly substituted pyrazoles |
| Key Disadvantage | Use of organic solvents | Precursor synthesis adds a step | Less common for this specific target |
| Safety | Hydrazine is toxic and carcinogenic | Hydrazine is toxic and carcinogenic | Requires careful handling of reagents |
| Versatility | Excellent for the target molecule | Excellent for the target molecule | High, for diverse aminopyrazoles |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-aminopyrazole-4-carboxylate (Route 1A)
This protocol is adapted from a procedure reported with a 99% yield.[7]
-
Materials:
-
Ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol)
-
Hydrazine hydrate (1.8 mL, 29.5 mmol)
-
Ethanol (50 mL)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate in ethanol (50 mL) in a round-bottom flask, add hydrazine hydrate dropwise.
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the mixture to reflux and maintain for 12-16 hours (overnight).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent in vacuo.
-
Extract the residue with ethyl acetate, and wash the organic layer with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to afford the product as a light-yellow solid.
-
Protocol 2: Hydrolysis to this compound
This protocol describes the final saponification step.
-
Materials:
-
Ethyl 3-aminopyrazole-4-carboxylate (e.g., 10 mmol)
-
2.5 M Sodium Hydroxide (NaOH) solution (25 mL)
-
Tetrahydrofuran (THF) and Methanol (MeOH) in a 1:1 ratio
-
6 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve ethyl 3-aminopyrazole-4-carboxylate in a 1:1 mixture of THF and MeOH.
-
Add the 2.5 M NaOH solution to the mixture.
-
Heat the reaction at approximately 60°C for 4 hours.
-
Remove the organic solvents under reduced pressure.
-
Cool the remaining aqueous residue in an ice bath and acidify to a pH of ~3-4 with 6 M HCl.
-
A precipitate will form. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
-
Conclusion and Recommendations
For laboratory-scale synthesis where high purity and straightforward execution are priorities, the Classical Condensation Route using ethyl (ethoxymethylene)cyanoacetate (Route 1A) remains the method of choice. Its high-yielding nature and simple purification make it ideal for research and development.
For large-scale industrial production, the Classical Condensation Route using ethyl 2-cyano-3-morpholinoacrylate (Route 1B) offers significant advantages. The ability to use water as a solvent reduces costs, improves safety, and aligns with green chemistry principles, making it a more sustainable and economical option at scale.
The Thorpe-Ziegler Cyclization (Route 2) is a valuable alternative, particularly when the goal is to create more complex, highly substituted pyrazole analogues. While it is less direct for the specific synthesis of unsubstituted this compound, its power in diversity-oriented synthesis makes it an important tool in the synthetic chemist's arsenal.
The selection of a synthetic route is ultimately a function of the specific requirements of the project, balancing factors of scale, cost, purity, and the desired structural complexity of the final product.
References
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Lhassani, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. Available at: [Link]
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Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Arkivoc, 2018(i), 321-377. Available at: [Link]
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Busca, P., et al. (2014). Microwave-Assisted Preparation of 4-Amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles as Building Blocks for the Diversity-Oriented Synthesis of Pyrazole-Based Polycyclic Scaffolds. Organic & Biomolecular Chemistry, 12(34), 6695-6705. Available at: [Link]
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Fandrick, D. R., et al. (2015). A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles. Organic Letters, 17(12), 2964–2967. Available at: [Link]
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Gogoi, P., et al. (2009). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Tetrahedron Letters, 50(19), 2252-2255. Available at: [Link]
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Gogoi, P., et al. (2009). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Tetrahedron Letters, 50(19), 2252-2255. Available at: [Link]
- Patel, M. R., et al. (2011). Process for the preparation of a pyrazole derivative. WO2011064798A1.
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Hubei Polytechnic University. (2022). Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. CN114250125A. Available at: [Link]
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A Senior Application Scientist's Guide to Bioisosteric Replacements for the Carboxylic Acid Group in 3-Aminopyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Bioisosteric Replacement
In the landscape of medicinal chemistry, the carboxylic acid moiety is a recurring motif, pivotal for target engagement through its ability to form strong ionic and hydrogen bond interactions.[1] However, this functional group is often a double-edged sword, contributing to unfavorable pharmacokinetic profiles, including poor membrane permeability, rapid metabolism, and potential for idiosyncratic toxicities through the formation of reactive acyl glucuronides.[1][2] Consequently, the strategic replacement of a carboxylic acid with a suitable bioisostere is a cornerstone of modern drug design, aiming to preserve or enhance biological activity while optimizing drug-like properties.[3]
This guide provides an in-depth comparison of common and novel bioisosteric replacements for the carboxylic acid group within the context of the 3-aminopyrazole-4-carboxylic acid scaffold. This heterocyclic core is a valuable starting point for the development of a wide range of therapeutic agents. By understanding the nuanced differences between various bioisosteres, researchers can make more informed decisions in the lead optimization process.
The this compound Scaffold: A Privileged Starting Point
The this compound scaffold presents a versatile platform for drug discovery. The pyrazole ring is a bioisostere for other aromatic systems and can engage in various non-covalent interactions, while the amino group provides a key vector for further chemical modification.[4] The carboxylic acid at the 4-position is often crucial for anchoring the molecule to its biological target.
A Comparative Analysis of Key Carboxylic Acid Bioisosteres
The choice of a carboxylic acid bioisostere is highly context-dependent, with no single option being universally superior.[1] The following sections provide a detailed comparison of prominent bioisosteres, focusing on their physicochemical properties, metabolic stability, and synthetic accessibility in the context of the 3-aminopyrazole scaffold.
The 5-Substituted-1H-Tetrazole: The Preeminent Carboxylic Acid Mimic
The 5-substituted-1H-tetrazole is arguably the most widely recognized and successful bioisostere of the carboxylic acid group.[5] Its widespread adoption stems from its similar acidity and planar geometry to the carboxylate group, allowing it to effectively mimic the key interactions required for biological activity.[6]
Physicochemical Properties:
| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole | Rationale and Implications |
| pKa | ~4.2 - 4.5 | ~4.5 - 4.9[6] | Both are predominantly ionized at physiological pH, enabling similar ionic interactions with biological targets. |
| logP/logD | Generally lower | Generally higher (more lipophilic)[5] | The increased lipophilicity of the tetrazole can improve membrane permeability and oral bioavailability, as exemplified by the antihypertensive drug Losartan.[7] However, this doesn't always guarantee enhanced permeability due to a potentially larger desolvation penalty from stronger hydrogen bonding.[8] |
| Hydrogen Bonding | Acceptor | Acceptor and Donor (N-H) | The tetrazole's ability to act as both a hydrogen bond donor and acceptor can lead to different binding modes and potentially enhanced target affinity. |
| Size and Shape | Planar | Planar, but slightly larger[9] | The larger size of the tetrazole ring may necessitate minor adjustments in the binding pocket of the target protein. |
Metabolic Stability:
A significant advantage of the tetrazole moiety is its enhanced metabolic stability compared to the carboxylic acid. Carboxylic acids are susceptible to phase II conjugation, particularly glucuronidation, which can lead to the formation of reactive acyl glucuronides implicated in toxicity.[10] While tetrazoles can also undergo N-glucuronidation, the resulting adducts are chemically stable and not associated with the same safety concerns.[9] Furthermore, tetrazoles are resistant to metabolic pathways such as β-oxidation and amino acid conjugation, which can be major clearance routes for carboxylic acids.[6][9]
Synthesis of 3-Amino-4-(1H-tetrazol-5-yl)pyrazole:
The most common route to 5-substituted tetrazoles is the [3+2] cycloaddition of an azide source with a nitrile. For the synthesis of the tetrazole analogue of this compound, the corresponding 3-aminopyrazole-4-carbonitrile would be the key intermediate.
Synthesis of the tetrazole bioisostere.
Acylsulfonamides: Modulating Acidity and Lipophilicity
Acylsulfonamides are another important class of carboxylic acid bioisosteres that offer a wider range of tunable acidity and lipophilicity compared to tetrazoles.
Physicochemical Properties:
| Property | Carboxylic Acid | Acylsulfonamide | Rationale and Implications |
| pKa | ~4.2 - 4.5 | 3 - 9 (tunable by substitution) | The acidity of the N-H proton can be modulated by the nature of the substituents on the acyl and sulfonyl groups, allowing for fine-tuning of the ionization state. |
| logP/logD | Generally lower | Generally higher | Acylsulfonamides are typically more lipophilic than carboxylic acids, which can be advantageous for improving membrane permeability. |
| Hydrogen Bonding | Acceptor | Acceptor (C=O and SO2) and Donor (N-H) | The presence of multiple hydrogen bond acceptors and a donor provides opportunities for diverse interactions with the target. |
Metabolic Stability:
Acylsulfonamides are generally considered to be metabolically more stable than carboxylic acids, being less prone to glucuronidation.[10]
Synthesis of N-Acylsulfonamide Derivatives of 3-Aminopyrazole:
The synthesis of an acylsulfonamide bioisostere would typically involve the coupling of the this compound with a sulfonamide.
Synthesis of the acylsulfonamide bioisostere.
Hydroxamic Acids: Introducing Metal Chelating Properties
Hydroxamic acids are bioisosteres that, in addition to mimicking the acidic properties of carboxylic acids, introduce the ability to chelate metal ions. This can be a particularly useful feature when targeting metalloenzymes.
Physicochemical Properties:
| Property | Carboxylic Acid | Hydroxamic Acid | Rationale and Implications |
| pKa | ~4.2 - 4.5 | ~8 - 9 | Hydroxamic acids are significantly less acidic than carboxylic acids and will be predominantly neutral at physiological pH. This can improve membrane permeability. |
| logP/logD | Generally lower | Generally higher | The increased lipophilicity can contribute to better ADME properties. |
| Metal Chelation | Weak | Strong | The ability to chelate metal ions (e.g., Zn²⁺, Fe³⁺) can be exploited for targeting metalloenzymes. |
Metabolic Stability:
Hydroxamic acids can be susceptible to hydrolysis back to the corresponding carboxylic acid in vivo. However, their metabolic stability can be improved by introducing steric hindrance around the hydroxamic acid moiety.
Synthesis of 3-Aminopyrazole-4-hydroxamic Acid:
The synthesis of the hydroxamic acid derivative would typically involve the coupling of the this compound with hydroxylamine.
Synthesis of the hydroxamic acid bioisostere.
Other Notable Bioisosteres:
-
1-Hydroxypyrazoles: These have emerged as excellent bioisosteric replacements, offering higher pKa values compared to carboxylic acids and tetrazoles, which can lead to more efficient tissue permeation.[11]
-
Acyl-triazoles: These are weakly acidic bioisosteres that can be employed to reduce the overall acidity of a molecule.[11]
-
Sulfonamides: While less acidic than carboxylic acids (pKa ~9-10), sulfonamides can still act as effective bioisosteres in certain contexts.[3]
Experimental Protocols for Comparative Evaluation
To facilitate a robust comparison of these bioisosteres, standardized experimental protocols are essential. The following section details methodologies for determining key physicochemical and pharmacokinetic parameters.
A typical experimental workflow for comparing bioisosteres.
Protocol 1: Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the test compounds.
Methodology:
-
Sample Preparation: Accurately weigh 1-2 mg of the test compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) to create a stock solution. Further dilute the stock solution with deionized water to a final concentration of approximately 0.5-1 mM.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Use a micro-burette filled with a standardized solution of 0.1 M NaOH.
-
Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir. Add small increments of the NaOH solution and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting titration curve.
Protocol 2: Determination of logD at pH 7.4 (Shake-Flask Method)
Objective: To determine the distribution coefficient (logD) of the test compounds at physiological pH.
Methodology:
-
System Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS solution.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and PBS (typically a 1:1 or 2:1 volume ratio) to achieve a final concentration that is detectable in both phases.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the aqueous and organic phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To assess the metabolic stability of the test compounds in the presence of liver microsomes.
Methodology:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes (e.g., human, rat), a NADPH-regenerating system, and phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the incubation mixture to 37°C. Add the test compound (from a stock solution in a suitable solvent, ensuring the final solvent concentration is low, e.g., <1%) to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The in vitro half-life (t½) can be determined from the slope of the linear regression.
Conclusion: A Data-Driven Approach to Bioisosteric Replacement
The replacement of a carboxylic acid with a bioisostere is a powerful strategy in drug discovery to overcome pharmacokinetic and toxicological liabilities. While tetrazoles remain a popular and often successful choice, a thorough consideration of other bioisosteres such as acylsulfonamides and hydroxamic acids can provide alternative solutions with unique advantages. The optimal choice will always be dependent on the specific biological target and the desired physicochemical and pharmacokinetic profile of the drug candidate. A systematic and data-driven approach, employing the experimental protocols outlined in this guide, is crucial for making informed decisions and ultimately enhancing the probability of success in drug development programs.
References
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Tetrazoles via Multicomponent Reactions. National Institutes of Health. Available from: [Link]
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ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Semantic Scholar. Available from: [Link]
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Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. ResearchGate. Available from: [Link]
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Acid Bioisosteres. Cambridge MedChem Consulting. Available from: [Link]
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Structure Property Relationships of Carboxylic Acid Isosteres. National Institutes of Health. Available from: [Link]
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Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. Available from: [Link]
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Bioisosteres for carboxylic acid groups. Hypha Discovery. Available from: [Link]
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Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available from: [Link]
-
Overview of recent investigated carboxylic acid bioisosteres. ResearchGate. Available from: [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. National Institutes of Health. Available from: [Link]
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Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. Available from: [Link]
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A Senior Application Scientist's Guide to Coupling Reagents for 3-Aminopyrazole-4-carboxylic Acid
Introduction: The Challenge of Acylating 3-Aminopyrazole-4-carboxylic Acid
In the landscape of medicinal chemistry, the this compound scaffold is a cornerstone for the development of novel therapeutics, particularly kinase inhibitors. Its rigid structure and hydrogen bonding capabilities make it an ideal fragment for targeted drug design. However, the very electronic properties that make this molecule attractive also present a significant synthetic challenge: the formation of an amide bond at the 3-amino position.
The nucleophilicity of the 3-amino group is substantially diminished by the electron-withdrawing effects of both the adjacent pyrazole ring and the C4-carboxylic acid. This electronic deactivation means that standard amide coupling conditions may prove sluggish or fail entirely, leading to low yields, extended reaction times, and the formation of impurities.[1][2] Consequently, the choice of coupling reagent is not a trivial decision but a critical parameter that dictates the success of the synthesis.
This guide provides a head-to-head comparison of common coupling reagents, grounded in mechanistic principles and experimental data, to empower researchers to make informed decisions when working with this valuable but challenging substrate.
Understanding the Activators: A Mechanistic Overview
Amide bond formation requires the activation of the carboxylic acid to overcome the kinetic barrier of reacting with the weakly nucleophilic 3-aminopyrazole. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. The coupling reagents used for this transformation are broadly categorized into three main classes, each with a distinct mechanism of action.
Carbodiimide Reagents (e.g., EDC)
Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are considered "zero-length" crosslinkers that facilitate dehydration.[3] The reaction proceeds through a highly reactive O-acylisourea intermediate. While effective, this intermediate is unstable and prone to side reactions, including rearrangement to an unreactive N-acylurea or hydrolysis.[4][5] To mitigate these issues and improve efficiency, an additive like 1-hydroxybenzotriazole (HOBt) is almost always used. HOBt acts as a nucleophilic trap, converting the O-acylisourea into a more stable and reactive HOBt-active ester.[6][7]
Caption: Phosphonium salt (PyBOP) activation pathway.
Uronium/Aminium Salt Reagents (e.g., HATU, HBTU)
Often considered the most powerful class of coupling reagents, uronium/aminium salts are highly effective for difficult couplings, including those involving sterically hindered or electron-deficient amines. [8][9]Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are structurally aminium salts but are often referred to as uronium salts. [10]HATU contains a 7-azabenzotriazole (HOAt) moiety, which forms a significantly more reactive HOAt-active ester compared to the HOBt-ester formed by its counterpart, HBTU. [11][12]This heightened reactivity is crucial for successfully acylating weakly nucleophilic amines like 3-aminopyrazole. [6]
Caption: Uronium/Aminium salt (HATU) activation pathway.
Performance Comparison: Selecting the Right Tool for the Job
The choice of reagent involves a trade-off between reactivity, cost, and side-reaction profile. For a challenging substrate like this compound, reactivity is paramount.
| Coupling Reagent | Class | Relative Reactivity | Typical Yield | Side Reaction Risk | Workup | Use Case for 3-Aminopyrazole |
| EDC/HOBt | Carbodiimide | Moderate | 50-80% | N-acylurea formation, incomplete reaction. | Easy (water-soluble byproduct). | Baseline/Screening: A cost-effective first choice, but may require optimization or fail with less reactive amine partners. [6][11] |
| PyBOP | Phosphonium | High | 75-95% | Low. Less risk of racemization than carbodiimides. [13][8] | Easy (water-soluble byproducts). | Reliable Workhorse: A good balance of high reactivity and clean reaction profile. Often successful where EDC/HOBt struggles. [14] |
| HBTU | Uronium/Aminium | Very High | 80-98% | Guanidinylation of the amine if used in large excess. [7][15] | Easy (water-soluble byproducts). | High-Efficiency Standard: Generally provides high yields and faster reaction times than phosphonium salts. [12] |
| HATU | Uronium/Aminium | Highest | 85-99% | Guanidinylation risk (similar to HBTU). [16] | Easy (water-soluble byproducts). | Gold Standard for Difficult Couplings: The most powerful option. The superior reactivity of the HOAt-ester is ideal for overcoming the low nucleophilicity of 3-aminopyrazole. [6][11][12] |
Experimental Protocols
The following protocols provide a standardized workflow for coupling an amine partner to this compound. The key is the pre-activation of the carboxylic acid before the addition of the amine, which minimizes side reactions.
Caption: General workflow for solution-phase amide coupling.
Protocol 1: EDC/HOBt Coupling (Baseline Method)
This protocol is adapted from standard carbodiimide coupling procedures. [6]
-
Preparation: To a round-bottom flask, add this compound (1.0 eq).
-
Dissolution: Dissolve in an anhydrous aprotic solvent like DMF or DCM.
-
Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 15-20 minutes.
-
Coupling: Add the desired amine (1.1 eq) followed by a non-nucleophilic base such as DIPEA (2.5 eq).
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions may take 4-24 hours.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash successively with 5% aqueous KHSO₄, 5% aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Protocol 2: HATU Coupling (High-Performance Method)
This protocol leverages the high reactivity of HATU and is recommended for achieving the best results with this substrate. [6][12]
-
Preparation: To a round-bottom flask, add this compound (1.0 eq).
-
Dissolution: Dissolve in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA or 2,4,6-collidine (2.5 eq). Stir the mixture at room temperature for 10-15 minutes. A color change is often observed as the HOAt-ester forms.
-
Coupling: Add the desired amine (1.1 eq).
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash with water or brine to remove DMF and excess reagents.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion and Recommendations
For the synthesis of amides from this compound, the diminished nucleophilicity of the 3-amino group is the primary obstacle. While EDC/HOBt offers a cost-effective starting point, its moderate reactivity may lead to incomplete reactions and lower yields, especially with challenging amine partners.
Phosphonium salts like PyBOP provide a more robust and reliable alternative, often delivering clean reactions and good yields where EDC/HOBt is insufficient. [14][8] However, for maximizing yield, minimizing reaction time, and ensuring success with a broad range of amine substrates, uronium/aminium salt reagents are the superior choice . Among them, HATU stands out as the gold standard. [11][12]Its ability to generate the highly reactive HOAt-active ester intermediate is mechanistically tailored to overcome the high activation energy barrier associated with acylating the electron-deficient 3-aminopyrazole. [6]For researchers in drug development, the higher upfront cost of HATU is frequently justified by the improved efficiency, higher purity of the final product, and saved time and resources in downstream purification.
References
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Wikipedia. (n.d.). Phosphonium coupling. Wikipedia, The Free Encyclopedia. Retrieved from: [Link]
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Hubei Polytechnic University. (2022). Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. Patsnap. Available at: [Link]
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ResearchGate. (n.d.). Suggested mechanism for the uronium side product formation. ResearchGate. Available at: [Link]
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Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
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Valeur, E., & Bradley, M. (2009). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]
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Al-Zoubi, R. M., et al. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]
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Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect. Available at: [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
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A Comparative Benchmarking Guide: 3-Aminopyrazole-4-Carboxylic Acid Derivatives Versus FDA-Approved Drugs for Cyclin-Dependent Kinase Inhibition
In the landscape of oncology drug discovery, the quest for novel small molecules with superior efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds explored, the 3-aminopyrazole-4-carboxylic acid core has emerged as a privileged structure, giving rise to a new generation of kinase inhibitors. This guide provides a comprehensive performance benchmark of a representative this compound-derived compound against established, FDA-approved drugs targeting cyclin-dependent kinases (CDKs), a family of enzymes pivotal to cell cycle regulation and a validated target in cancer therapy.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison, supported by experimental data and detailed methodologies, to inform and guide future research and development in this promising area of medicinal chemistry.
Introduction: The Rationale for Targeting CDKs with Novel Scaffolds
The cell division cycle is a meticulously orchestrated process governed by the sequential activation and deactivation of cyclin-dependent kinases (CDKs). In many cancers, this regulation is aberrant, leading to uncontrolled cell proliferation. Consequently, inhibiting CDKs has become a cornerstone of modern cancer therapy.[1] The first generation of CDK inhibitors were broad-spectrum, often resulting in significant off-target effects and toxicity.[2] This necessitated the development of more selective inhibitors.
The FDA-approved CDK4/6 inhibitors—Palbociclib (Ibrance®), Ribociclib (Kisqali®), and Abemaciclib (Verzenio®)—represent a significant advancement, demonstrating remarkable efficacy in hormone receptor-positive (HR+), HER2-negative breast cancer.[3][4] These drugs, however, are not without limitations, including acquired resistance and specific toxicity profiles.[5]
This creates a compelling rationale for the exploration of novel chemical scaffolds that may offer improved selectivity, potency, or the ability to overcome resistance mechanisms. The 3-aminopyrazole core has shown considerable promise in this regard. Its unique structural features allow for key hydrogen bonding interactions within the kinase hinge region, a critical determinant of inhibitor binding.[6] This guide will focus on a comparative analysis of a representative aminopyrazole-derived CDK2 inhibitor, PNU-292137 , against the aforementioned FDA-approved CDK4/6 inhibitors. While targeting different primary CDKs, this comparison is valuable for illustrating the principles of benchmarking and highlighting the potential of this novel chemical class.
The Contenders: A Profile of the Compared Compounds
The Challenger: PNU-292137, a 3-Aminopyrazole Derivative
PNU-292137 is a potent inhibitor of CDK2/cyclin A, identified through high-throughput screening and subsequent lead optimization.[7] Its 3-aminopyrazole core is crucial for its interaction with the ATP-binding pocket of CDKs.[6]
The Champions: FDA-Approved CDK4/6 Inhibitors
-
Palbociclib (Ibrance®): The first-in-class CDK4/6 inhibitor approved by the FDA in 2015.[1]
-
Ribociclib (Kisqali®): Another potent and selective CDK4/6 inhibitor, approved in 2017.[1]
-
Abemaciclib (Verzenio®): A CDK4/6 inhibitor with a distinct chemical structure and the ability to cross the blood-brain barrier.[1][8]
Head-to-Head: In Vitro Performance Benchmarking
A critical initial step in drug development is to ascertain the potency and selectivity of a novel compound against its intended target and related off-targets. This is typically achieved through a series of in vitro assays.
Biochemical Kinase Assays: Gauging Potency and Selectivity
Rationale: Biochemical assays are essential for determining the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. By screening against a panel of kinases, a selectivity profile can be established, which is crucial for predicting potential off-target effects.
Methodology: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.
Step-by-Step Protocol:
-
Compound Preparation: A serial dilution of the test compounds (PNU-292137, Palbociclib, Ribociclib, Abemaciclib) is prepared in DMSO.
-
Reaction Setup: In a 96-well plate, add the recombinant human CDK-cyclin complexes (e.g., CDK2/cyclin A, CDK4/cyclin D1, CDK6/cyclin D3) and the test compound at various concentrations.
-
Initiation: The kinase reaction is initiated by adding a solution containing the appropriate peptide substrate (e.g., a derivative of the Retinoblastoma protein, Rb) and ATP.[8]
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The data is then plotted as a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Experimental Workflow for Biochemical Kinase Assay
Caption: Workflow for a typical in vitro biochemical kinase assay.
Comparative Data: IC50 Values (nM)
| Compound | CDK2/cyclin A | CDK4/cyclin D1 | CDK6/cyclin D3 |
| PNU-292137 | 37 [7] | >10,000 | >10,000 |
| Palbociclib | >1,000 | 11 | 16 |
| Ribociclib | >1,000 | 10 | 39 |
| Abemaciclib | >1,000 | 2 | 10 |
| Data is compiled from various public sources and represents typical values. |
Interpretation: The data clearly demonstrates the distinct selectivity profiles of the compounds. PNU-292137 is a potent and selective inhibitor of CDK2/cyclin A, with negligible activity against CDK4 and CDK6. Conversely, Palbociclib, Ribociclib, and Abemaciclib are highly potent against CDK4 and CDK6, with Abemaciclib showing the highest potency for CDK4.[8] This highlights the importance of the chemical scaffold in determining kinase selectivity.
Cellular Assays: Assessing On-Target Effects in a Biological Context
Rationale: While biochemical assays are crucial for determining direct enzyme inhibition, they do not fully recapitulate the complex cellular environment. Cellular assays are necessary to confirm that a compound can penetrate the cell membrane, engage its target, and elicit a biological response.
Methodology: Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying the amount of ATP present, which is indicative of metabolically active cells.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7 for HR+ breast cancer, A2780 for ovarian cancer) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compounds for a specified period (e.g., 72 hours).
-
Lysis and Signal Generation: The CellTiter-Glo® Reagent is added to each well, which lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP.
-
Data Acquisition and Analysis: Luminescence is measured, and the data is used to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Comparative Data: Anti-proliferative Activity (IC50, µM)
| Cell Line | PNU-292137 | Palbociclib | Ribociclib | Abemaciclib |
| A2780 (Ovarian) | ~0.1 (TGI >50%)[7] | >10 | >10 | 1-5 |
| MCF-7 (Breast, ER+) | >10 | 0.02 - 0.08 [8] | 0.1 - 0.4 [8] | 0.01 - 0.05 [8] |
| TGI: Tumor Growth Inhibition. Data is representative of typical ranges found in the literature. |
Interpretation: The cellular data corroborates the biochemical findings. PNU-292137 demonstrates potent anti-proliferative activity in a CDK2-dependent cell line (A2780). The approved CDK4/6 inhibitors are highly effective in the ER-positive MCF-7 breast cancer cell line, which is consistent with their clinical indication.[8]
Mechanism of Action: Elucidating the Cellular Consequences of CDK Inhibition
Rationale: To further understand the mechanism of action, it is essential to investigate the downstream effects of CDK inhibition on the cell cycle.
Methodology: Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).
Step-by-Step Protocol:
-
Cell Treatment: Cells are treated with the test compounds at concentrations around their IC50 values.
-
Cell Harvesting and Fixation: After treatment, cells are harvested, washed, and fixed in ethanol.
-
Staining: The fixed cells are treated with RNase and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting histograms are analyzed to determine the percentage of cells in each phase of the cell cycle.
CDK Signaling Pathway and Inhibitor Action
Caption: A simplified diagram of the cell cycle and points of CDK inhibitor action.
Expected Outcomes:
-
CDK4/6 Inhibitors: Treatment with Palbociclib, Ribociclib, or Abemaciclib is expected to cause a significant increase in the percentage of cells in the G1 phase, indicating a G1 cell cycle arrest.
-
PNU-292137: As a CDK2 inhibitor, PNU-292137 would be expected to induce an arrest at the G1/S transition or within the S phase.
Beyond Efficacy: A Glimpse into Pharmacokinetics and Toxicity
A comprehensive comparison must extend beyond in vitro potency and consider the drug-like properties of a compound.
Rationale: Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a drug, while toxicology assesses its safety profile. Favorable PK and toxicity are paramount for a compound to be a viable drug candidate.
Key Parameters for Comparison:
| Parameter | PNU-292137 | FDA-Approved CDK4/6 Inhibitors |
| Bioavailability | Data not readily available in public domain | Generally well-absorbed orally |
| Plasma Protein Binding | High (initial leads >99%, optimized to 74%)[9] | Variable, generally moderate to high |
| Metabolism | Primarily hepatic | Primarily hepatic |
| Key Toxicities | Data not readily available in public domain | Neutropenia, leukopenia, fatigue, diarrhea[5] |
Interpretation: While detailed preclinical ADME and toxicology data for PNU-292137 are not publicly available, the lead optimization process for this class of compounds aimed to improve properties like solubility and reduce plasma protein binding, which are critical for good oral bioavailability and in vivo efficacy.[9] The approved CDK4/6 inhibitors have well-characterized PK and toxicity profiles, with neutropenia being a common class effect due to the role of CDK6 in hematopoietic stem cell proliferation.[5]
Conclusion: The Promise and Path Forward for this compound Derivatives
This comparative guide demonstrates that this compound-derived compounds, exemplified by PNU-292137, represent a promising class of CDK inhibitors with distinct selectivity profiles compared to the established FDA-approved CDK4/6 inhibitors. The potent and selective inhibition of CDK2 makes this class of compounds particularly interesting for cancers where CDK2 activity is a key driver of proliferation.
The benchmarking process outlined here, from in vitro biochemical and cellular assays to mechanistic and preliminary safety evaluations, provides a robust framework for assessing the potential of novel drug candidates. While the approved CDK4/6 inhibitors have revolutionized the treatment of HR+ breast cancer, the development of novel, selective inhibitors targeting other CDKs, such as those derived from the this compound scaffold, holds the potential to expand the arsenal of targeted therapies for a broader range of cancers. Further preclinical and clinical investigation of these compounds is warranted to fully elucidate their therapeutic potential.
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U.S. Food and Drug Administration. (2015). FDA approves Ibrance for postmenopausal women with advanced breast cancer. [Link]
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Drugs.com. (2023). List of CDK 4/6 inhibitors + Uses, Types & Side Effects. [Link]
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bioRxiv. (2023). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. [Link]
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ACS Omega. (2021). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. [Link]
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PubMed Central. (2021). Machine Learning-Based Virtual Screening for the Identification of Cdk5 Inhibitors. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 3-Aminopyrazole-4-Carboxylic Acid
Introduction: The Privileged Scaffold and the Selectivity Imperative
The 3-aminopyrazole-4-carboxylic acid core represents a "privileged scaffold" in modern medicinal chemistry. Its derivatives are foundational to a multitude of potent kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1][2][3][4] This structural motif is a cornerstone in the development of therapeutics for oncology, inflammation, and neurodegenerative disorders.[3][5] However, the very feature that makes this scaffold so effective—its interaction with the highly conserved ATP-binding site—also presents its greatest challenge: achieving selectivity across the human kinome, which comprises over 500 members.[6][7]
Undesired off-target activity can lead to cellular toxicity and adverse clinical side effects. Conversely, in some cases, controlled "polypharmacology" can be therapeutically advantageous.[7][8] Therefore, rigorous, multi-faceted cross-reactivity profiling is not merely a characterization step; it is a critical, data-driven process that informs lead optimization, predicts potential toxicities, and ultimately dictates the therapeutic viability of a drug candidate.
This guide provides an in-depth comparison of methodologies for profiling these inhibitors, grounded in the practical experience of a senior application scientist. We will explore the causality behind experimental choices, present detailed protocols, and analyze how structural modifications to the this compound scaffold influence a compound's selectivity profile.
The Kinome Challenge: Why Selectivity is Deceptive
Most kinase inhibitors are ATP-competitive, meaning they vie for the same binding pocket as the cell's universal energy currency.[7][9] This pocket shares remarkable structural similarity across different kinase families, making the design of truly selective inhibitors a formidable task.[7] An inhibitor designed for Cyclin-Dependent Kinase 2 (CDK2), for example, may show potent, unintended activity against Janus Kinase 2 (JAK2) or Aurora Kinase B, leading to unforeseen biological consequences.[3][8] Assessing selectivity requires a systematic approach that moves from broad, high-throughput screening to deep, cellularly relevant validation.
Comparative Methodologies for Profiling Kinase Inhibitor Selectivity
Choosing the right profiling assay depends on the stage of drug discovery and the specific questions being asked. No single method is sufficient; a combination of in vitro and cell-based assays provides the most comprehensive and trustworthy picture of an inhibitor's true specificity.
| Profiling Technology | Principle | Primary Output | Throughput | Context | Key Advantage |
| Radiometric Filter Binding Assay | Measures transfer of ³²P from ATP to a substrate.[10][11] | IC₅₀ (Inhibition) | Medium-High | In Vitro (Biochemical) | Gold standard for activity, highly sensitive. |
| Luminescence-Based Kinase Assay | Quantifies ADP produced in the kinase reaction.[12][13] | IC₅₀ (Inhibition) | High | In Vitro (Biochemical) | Safe, non-radioactive, highly automatable. |
| Competition Binding Assay (e.g., KINOMEscan™) | Measures displacement of an immobilized ligand.[6][14] | Kd (Binding Affinity) | High | In Vitro (Biochemical) | ATP-independent, broad kinome coverage. |
| Chemoproteomics (e.g., Kinobeads) | Affinity capture of kinases from cell lysates.[15] | Target Engagement | Medium | Ex Vivo (Cellular Context) | Identifies targets in their native, complexed state. |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced protein thermal stabilization.[6] | Target Engagement | Low-Medium | In Cellulo | Confirms direct target binding inside intact cells. |
| Phosphoproteomics (Mass Spec) | Quantifies changes in downstream phosphorylation events. | Functional Pathway Activity | Low | In Cellulo | Measures the ultimate functional impact of inhibition. |
Experimental Design: A Phased Approach to Profiling
A robust profiling strategy follows a logical progression, starting broad and becoming more focused and physiologically relevant.
Caption: Phased workflow for kinase inhibitor cross-reactivity profiling.
Comparative Data: Profiling Hypothetical Inhibitors
To illustrate the process, consider three hypothetical inhibitors derived from the this compound scaffold, each with a different substitution pattern. They were initially designed to target CDK2.
| Kinase Target | Inhibitor A (IC₅₀, nM) | Inhibitor B (IC₅₀, nM) | Inhibitor C (IC₅₀, nM) | Staurosporine (Control, nM) |
| CDK2/CycA | 15 | 25 | 8 | 5 |
| CDK9/CycT1 | 85 | 150 | 12 | 10 |
| JAK2 | >10,000 | 75 | 5,500 | 2 |
| Aurora B | 1,200 | 30 | 980 | 15 |
| VEGFR2 | 8,500 | 2,100 | >10,000 | 20 |
| p38α | >10,000 | 9,800 | >10,000 | 250 |
Analysis & Interpretation:
-
Inhibitor A: Shows good potency for the primary target (CDK2) and relatively clean selectivity against the other kinases tested, with only weak inhibition of CDK9. This is a promising candidate for a selective tool compound.
-
Inhibitor B: While a potent CDK2 inhibitor, it demonstrates significant cross-reactivity with JAK2 and Aurora B. This polypharmacology could lead to complex cellular effects and potential toxicity, but might also be therapeutically useful in certain cancer contexts.[3]
-
Inhibitor C: Emerges as a potent dual CDK2/CDK9 inhibitor. This profile could be highly desirable for transcription-dependent cancers, where inhibiting both kinases has a synergistic effect. It maintains high selectivity against other kinase families.[3]
Detailed Experimental Protocols
Trustworthy data originates from meticulously executed and well-controlled experiments. Here are step-by-step protocols for key profiling assays.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol measures kinase activity by quantifying the amount of ADP produced, which is directly proportional to substrate phosphorylation.[12][13]
Rationale: This method is preferred for its high-throughput capability, safety (non-radioactive), and broad applicability across different kinases, making it ideal for initial IC₅₀ determination.[13]
Materials:
-
Kinase of interest (e.g., CDK2/CycA) and substrate peptide.
-
Test Inhibitors (solubilized in 100% DMSO).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ATP solution (at 2x the final desired concentration).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well assay plates.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in DMSO, starting at 1 mM. This creates a wide concentration range to ensure a full dose-response curve.
-
Assay Plate Preparation: Add 50 nL of each inhibitor concentration (or DMSO for controls) to the wells of a 384-well plate using an acoustic dispenser.
-
Kinase Reaction:
-
Prepare a kinase solution in Assay Buffer. Add 5 µL to each well and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.
-
Prepare a solution of Substrate and ATP in Assay Buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure the IC₅₀ reflects the inhibitor's intrinsic affinity.[6]
-
Initiate the reaction by adding 5 µL of the Substrate/ATP mix.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure it remains in the linear range (typically <20% ATP consumption).
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which fuels a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data using "no inhibitor" (DMSO, 0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the normalized percent inhibition against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) Workflow
This protocol validates that the inhibitor binds to its intended target inside intact, live cells by measuring changes in the target protein's thermal stability.[6]
Rationale: A positive result in a biochemical assay does not guarantee the compound can enter a cell and engage its target. CETSA provides this critical validation, bridging the gap between in vitro potency and cellular activity.
Caption: A streamlined workflow for performing a Cellular Thermal Shift Assay (CETSA).
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor at a relevant concentration (e.g., 10x cellular IC₅₀) and a vehicle control (DMSO) for 1-2 hours.
-
Heating Step: Harvest and resuspend the cells. Aliquot the cell suspension into PCR tubes and heat them across a precise temperature gradient for 3 minutes using a thermal cycler. Unbound proteins will denature and aggregate at lower temperatures than inhibitor-bound proteins.
-
Lysis and Separation: Lyse the cells by repeated freeze-thaw cycles. Pellet the aggregated, denatured proteins by ultracentrifugation.
-
Detection: Carefully collect the supernatant containing the soluble, folded proteins. Analyze the amount of the target kinase remaining in the supernatant by Western Blot.
-
Data Analysis: Plot the band intensity (amount of soluble protein) versus temperature for both the treated and control samples. A rightward shift in the melting curve for the inhibitor-treated sample confirms target engagement and stabilization.
Structure-Activity Relationships (SAR) and Selectivity
Small chemical modifications to the this compound scaffold can dramatically alter the selectivity profile. This is often driven by exploiting subtle differences in the amino acid residues surrounding the ATP-binding pocket.
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A Comparative Guide to the Isomeric Purity Analysis of Aminopyrazole Carboxylic Acids
In the landscape of pharmaceutical development, the isomeric purity of active pharmaceutical ingredients (APIs) is a critical quality attribute with profound implications for safety and efficacy.[1][2][3] Aminopyrazole carboxylic acids, a scaffold present in numerous bioactive molecules, often exist as a mixture of isomers—be it regioisomers, enantiomers, or diastereomers.[4][5][6] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over isomeric impurities.[1][2] This guide provides a comprehensive comparison of analytical methodologies for the robust isomeric purity analysis of aminopyrazole carboxylic acids, grounded in scientific principles and supported by experimental data.
The Imperative of Isomeric Purity
Different isomers of a drug candidate can exhibit varied pharmacological and toxicological profiles.[2][7] One isomer may be therapeutically active, while another could be inactive or even detrimental. Consequently, the accurate quantification of isomeric purity is not merely an analytical exercise but a cornerstone of drug safety and quality assurance.[1][2]
Methodological Comparison: A Multi-Pronged Approach
The analysis of aminopyrazole carboxylic acid isomers necessitates a suite of orthogonal analytical techniques, each offering unique advantages in terms of selectivity, sensitivity, and applicability. The primary methods employed are High-Performance Liquid Chromatography (HPLC), particularly chiral chromatography, Capillary Electrophoresis (CE), and various spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Isomer Analysis
HPLC stands as the most widely adopted technique for isomer separation due to its versatility and high resolving power.[8][9][10] The choice of stationary phase and mobile phase is paramount in achieving the desired separation.
a) Chiral HPLC for Enantiomeric and Diastereomeric Separation
For chiral aminopyrazole carboxylic acids, enantioselective HPLC is the gold standard.[6][7][8] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are particularly effective.[7][11] The separation mechanism hinges on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the CSP, leading to differential retention times.[7][12]
-
Causality in Method Development: The choice between normal-phase and reversed-phase modes is critical. Normal-phase chromatography, often employing hexane/alcohol mobile phases, can provide excellent selectivity for many pyrazole derivatives.[7] Reversed-phase methods, using aqueous-organic mobile phases, are also applicable and can be advantageous for more polar analytes.[13] Method development often involves screening a variety of CSPs and mobile phase compositions to achieve optimal resolution.[7][11]
b) Reversed-Phase and HILIC for Regioisomer Separation
Regioisomers of aminopyrazole carboxylic acids, which differ in the substitution pattern on the pyrazole ring, can typically be separated using conventional reversed-phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) methods.[4][5][13] The separation is driven by differences in polarity and hydrophobicity.
-
Expert Insight: While standard C18 columns are often sufficient, more specialized phases like those with phenyl-hexyl or polar-embedded groups can offer enhanced selectivity for closely related regioisomers. For highly polar isomers, HILIC provides an effective alternative by utilizing a polar stationary phase and a high organic content mobile phase.
Workflow for HPLC Method Development:
Caption: A streamlined workflow for HPLC method development.
Capillary Electrophoresis (CE): A High-Efficiency Alternative
CE offers exceptionally high separation efficiency and is a powerful tool for isomeric purity analysis, particularly when dealing with complex mixtures or when only small sample volumes are available.[14] Chiral separations in CE are typically achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte.[14]
-
Mechanistic Underpinning: The separation in chiral CE is based on the differential electrophoretic mobilities of the diastereomeric complexes formed between the enantiomers and the chiral selector.[12][14] The choice of chiral selector and its concentration, as well as the pH and composition of the background electrolyte, are critical parameters for optimizing the separation.
Spectroscopic Methods: Complementary and Confirmatory Tools
While chromatographic and electrophoretic methods are essential for separation, spectroscopic techniques provide invaluable structural information for isomer identification and confirmation.
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for distinguishing between regioisomers of aminopyrazole carboxylic acids.[4][5][15] Differences in the chemical shifts and coupling constants of the protons and carbons on the pyrazole ring and its substituents provide a unique fingerprint for each isomer.[15][16][17] Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to definitively establish the spatial proximity of different groups, confirming the regiochemistry.[4][15]
b) Mass Spectrometry (MS)
While mass spectrometry alone generally cannot differentiate between isomers, when coupled with a separation technique like HPLC or CE (LC-MS, CE-MS), it becomes a highly sensitive and specific detector.[18] High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the isomers.[16] Tandem mass spectrometry (MS/MS) can sometimes reveal subtle differences in fragmentation patterns that can aid in isomer differentiation, although this is not always the case for enantiomers.[18][19][20]
c) Infrared (IR) and UV-Vis Spectroscopy
IR and UV-Vis spectroscopy can provide complementary information.[21] IR spectroscopy can reveal differences in vibrational modes, particularly those involving hydrogen bonding, which can differ between isomers.[21][22][23][24] UV-Vis spectroscopy can show subtle shifts in the absorption maxima depending on the electronic environment of the chromophore, which can be influenced by the isomeric form.[21]
Comparative Data and Performance Metrics
The following table summarizes the key performance characteristics of the primary analytical techniques for the isomeric purity analysis of aminopyrazole carboxylic acids.
| Technique | Selectivity | Sensitivity | Throughput | Primary Application | Key Considerations |
| Chiral HPLC | Excellent | High | Moderate | Enantiomeric & Diastereomeric Purity | Requires specialized chiral columns; method development can be extensive.[7][8] |
| RP/HILIC HPLC | Good to Excellent | High | High | Regioisomeric Purity | Column and mobile phase selection is crucial for optimal resolution.[13][25] |
| Chiral CE | Excellent | High | High | Enantiomeric & Diastereomeric Purity | Requires careful optimization of chiral selector and background electrolyte.[14] |
| NMR | Excellent | Low | Low | Structural Elucidation of Regioisomers | Not a separation technique; requires isolated isomers for definitive analysis.[4][15] |
| LC-MS/MS | Excellent | Very High | High | Quantification of Trace Isomeric Impurities | May not differentiate isomers without prior chromatographic separation.[18][19] |
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical method hinges on its validation.[8][26][27] All methods for isomeric purity analysis must be validated according to ICH guidelines to ensure they are fit for purpose.[2][10][28]
Protocol 1: Chiral HPLC Method Validation for Enantiomeric Purity
This protocol outlines the validation of a chiral HPLC method for determining the enantiomeric purity of an aminopyrazole carboxylic acid derivative.
1. System Suitability:
-
Inject a solution containing both enantiomers (e.g., a racemic mixture) at least five times.
-
The resolution between the two enantiomeric peaks should be ≥ 1.5.
-
The relative standard deviation (RSD) of the peak areas for replicate injections should be ≤ 2.0%.
2. Specificity:
-
Inject individual solutions of each enantiomer, a mixture of the enantiomers, and a placebo (all formulation components except the API).
-
The method must demonstrate that it can unequivocally assess each enantiomer in the presence of the other and any potential excipients.
3. Linearity:
-
Prepare a series of solutions of the minor enantiomer at different concentrations, typically ranging from the limit of quantitation (LOQ) to 150% of the specification limit.
-
Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
4. Accuracy:
-
Spike the drug substance with known amounts of the undesired enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
The recovery should be within 90-110% for each level.
5. Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze at least six independent samples of the drug substance spiked with the undesired enantiomer at the specification limit on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 5.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The results should be in agreement with the repeatability data.
6. Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Determine the LOQ and LOD based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by statistical analysis of the calibration curve.
7. Robustness:
-
Intentionally vary critical method parameters (e.g., mobile phase composition, column temperature, flow rate) within a narrow range.
-
The method should remain unaffected by these small variations, demonstrating its reliability for routine use.
Method Validation Workflow:
Caption: The systematic process of analytical method validation.
Conclusion
The isomeric purity analysis of aminopyrazole carboxylic acids is a multifaceted challenge that requires a strategic combination of analytical techniques. While chiral HPLC remains the cornerstone for enantiomeric and diastereomeric separations, and RP/HILIC for regioisomers, complementary methods like CE and spectroscopic techniques are indispensable for comprehensive characterization and confirmation. A thorough understanding of the underlying scientific principles of each technique, coupled with rigorous method validation, is essential to ensure the quality, safety, and efficacy of pharmaceutical products containing this important class of compounds.
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Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). National Institutes of Health. [Link]
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RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). ResearchGate. [Link]
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Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. (2025). ResearchGate. [Link]
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Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. (2012). Longdom Publishing. [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Aminopyrazole-4-carboxylic Acid
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3-Aminopyrazole-4-carboxylic acid (CAS No. 41680-34-6). As a trusted partner in your research, we are committed to providing information that ensures laboratory safety, regulatory compliance, and environmental stewardship. The protocols herein are designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven best practices.
Section 1: Hazard Assessment & Risk Mitigation
The foundational principle of laboratory safety is to treat any chemical with the respect it deserves, which begins with a thorough understanding of its potential hazards. For this compound, the available data presents some inconsistencies, necessitating a conservative approach to its handling and disposal.
Analysis of Hazard Profile
While one Safety Data Sheet (SDS) indicates that this chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard, other sources and data on structurally similar pyrazole compounds suggest potential risks.[1][2] For instance, related compounds are known to cause skin, eye, and respiratory irritation.[2][3] Given this discrepancy, the most prudent course of action is to handle this compound as a potentially hazardous substance. This proactive stance ensures the highest level of safety, regardless of which classification is ultimately considered correct.
The toxicological properties of many laboratory chemicals have not been fully investigated.[4][5] Therefore, treating this compound as hazardous aligns with the best practices of chemical hygiene and occupational safety.[6][7]
Quantitative Hazard Data Summary
To provide a clear rationale for our recommended procedures, the following table summarizes the known hazard classifications for this compound and related pyrazole derivatives.
| Compound Name | CAS Number | GHS Hazard Statements | Source |
| This compound | 41680-34-6 | Not classified as hazardous | Fisher Scientific[1] |
| This compound | 41680-34-6 | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Guidechem[2] |
| 3-Aminopyrazole | 1820-80-0 | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H335 (May cause respiratory irritation) | Fisher Scientific[3] |
| 5-Aminopyrazole-4-carbonitrile | 16617-46-2 | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | ECHEMI[8] |
Required Personal Protective Equipment (PPE)
Based on the comprehensive hazard assessment, the following PPE is mandatory when handling or preparing this compound for disposal.
-
Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[5]
-
Skin and Body Protection: Wear a standard laboratory coat. Ensure exposed skin is minimized.[9]
-
Respiratory Protection: Handle the solid material in a well-ventilated area.[2] If there is a risk of generating dust, work under a chemical fume hood or use a NIOSH-approved particulate respirator.[3][5]
Section 2: Spill Management Protocol
Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.
Small Spill Cleanup (<5 grams)
-
Restrict Access: Ensure the spill area is clear of all non-essential personnel.
-
Ventilate: Ensure adequate ventilation or perform cleanup within a chemical fume hood.
-
Don PPE: Wear the complete set of PPE as described in Section 1.3.
-
Contain and Collect: Avoid raising dust.[1] Gently sweep or scoop the solid material using spark-proof tools and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water, collecting the cleaning materials for disposal as hazardous waste.
-
Wash Hands: Wash hands thoroughly with soap and water after completing the cleanup.[10]
Large Spill Cleanup (>5 grams)
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your laboratory supervisor and your institution's Environmental Health & Safety (EHS) department.
-
Secure the Area: Restrict access to the spill location.
-
Professional Response: Do not attempt to clean up a large spill yourself. Await the arrival of trained EHS or emergency response personnel.
Section 3: Standard Operating Procedure for Waste Disposal
The disposal of this compound must be conducted in strict accordance with institutional policies and government regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste .[11][12]
Disposal Decision Workflow
The following diagram outlines the required workflow for the proper disposal of this compound waste.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
